molecular formula C5H15NO2 B1681797 Choline hydroxide CAS No. 123-41-1

Choline hydroxide

Cat. No.: B1681797
CAS No.: 123-41-1
M. Wt: 121.18 g/mol
InChI Key: KIZQNNOULOCVDM-UHFFFAOYSA-M
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Description

A basic constituent of lecithin that is found in many plants and animal organs. It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism.

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;hydroxide
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InChI

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1
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InChI Key

KIZQNNOULOCVDM-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CCO.[OH-]
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Molecular Formula

C5H15NO2
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DSSTOX Substance ID

DTXSID9047467
Record name Choline hydroxide
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Molecular Weight

121.18 g/mol
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Physical Description

Liquid, 45% aqueous solution: Brown viscous liquid; [Acros Organics MSDS]
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1)
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Record name Choline hydroxide
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CAS No.

123-41-1
Record name Choline, hydroxide
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Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1)
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Record name Choline hydroxide
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Record name Choline hydroxide
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Record name CHOLINE HYDROXIDE
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Foundational & Exploratory

choline hydroxide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline hydroxide, a quaternary ammonium salt, is a strong organic base with a diverse range of applications, from industrial catalysis to its role as a key intermediate in the synthesis of pharmaceuticals and nutraceuticals. Its bifunctional nature, possessing both a quaternary ammonium group and a hydroxyl group, imparts unique chemical properties, including high basicity, hygroscopicity, and utility as a phase-transfer catalyst. This document provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, intended for a technical audience in research and development.

Chemical Structure and Identification

This compound consists of a choline cation, [(CH₃)₃NCH₂CH₂OH]⁺, and a hydroxide anion, OH⁻. The cation features a central nitrogen atom bonded to three methyl groups and a 2-hydroxyethyl group, classifying it as a quaternary ammonium compound. This permanent positive charge on the nitrogen atom is balanced by the hydroxide anion, making the compound a strong base.

  • IUPAC Name : 2-hydroxy-N,N,N-trimethylethanaminium hydroxide[1]

  • Other Names : Choline base, (2-Hydroxyethyl)trimethylammonium hydroxide[2][3]

  • Chemical Formula : C₅H₁₅NO₂[4]

  • CAS Number : 123-41-1[3][5]

  • Molecular Weight : 121.18 g/mol [1][2]

G cluster_choline Choline Cation cluster_hydroxide Hydroxide Anion N N+ C1 C N->C1 CH₃ C2 C N->C2 CH₃ C3 C N->C3 CH₃ C4 C N->C4 C5 C C4->C5 CH₂ O O C5->O CH₂ H14 H O->H14 OH H1 H H2 H H3 H H4 H H5 H H6 H H7 H H8 H H9 H H10 H H11 H H12 H H13 H OH OH-

Fig. 1: Chemical structure of this compound.

Physicochemical Properties

This compound is typically encountered as a viscous, colorless to light yellow aqueous solution, though it can exist as a white granular powder.[2][3] It is known for being hygroscopic and has a faint odor resembling trimethylamine.[2][3]

PropertyValueReference(s)
Molar Mass 121.18 g/mol [1][2]
Appearance Viscous colorless liquid or white granular powder[2]
Density ~1.073 g/cm³ (46% aqueous solution at 25 °C)[2][5]
pKa 13.9 (at 25 °C)[3][4]
Refractive Index (nD) ~1.4304 (at 20 °C)[4][5]
Solubility
   WaterVery soluble / Miscible[2][3]
   EthanolSoluble[2][5]
   MethanolHighly soluble[3]
   Diethyl EtherInsoluble[2][5]
   ChloroformInsoluble[2][5]
   TolueneInsoluble (for 48-50% aqueous solution)[2]
Stability Aqueous solutions are stable; slowly decomposes to ethylene glycol, polyethylene glycols, and trimethylamine.[2]

Experimental Protocols

Synthesis of this compound

A common and atom-efficient industrial method for synthesizing this compound is the direct reaction of trimethylamine (TMA), ethylene oxide (EO), and water.

Objective: To synthesize an aqueous solution of this compound.

Materials:

  • Trimethylamine (TMA), aqueous solution (e.g., 25%)

  • Ethylene oxide (EO), liquid

  • Deionized water

  • Reaction vessel with temperature control, stirring, and inlets for reactants.

Procedure:

  • Charge the reaction vessel with a 25% aqueous solution of trimethylamine.

  • Cool the reaction vessel to maintain a temperature below 30°C.

  • Slowly add liquid ethylene oxide to the stirred TMA solution. The molar ratio of TMA to EO should be controlled to ensure complete conversion of the ethylene oxide.

  • Continue stirring the mixture until the reaction is substantially complete, while maintaining the temperature below 30°C to minimize the formation of by-products.

  • Once the reaction is complete, any unreacted trimethylamine can be removed under vacuum at a slightly elevated temperature (e.g., 45-55°C).

  • The resulting product is a concentrated aqueous solution of this compound (typically 40-45%).

G start Start reactants Charge Reactor: - Trimethylamine (TMA) - Water start->reactants cool Cool Reactor (< 30°C) reactants->cool add_eo Slowly Add Ethylene Oxide (EO) cool->add_eo react Stir and React (Maintain < 30°C) add_eo->react remove_tma Remove Unreacted TMA (Vacuum, 45-55°C) react->remove_tma product Aqueous Choline Hydroxide Solution remove_tma->product

Fig. 2: Workflow for the direct synthesis of this compound.
Spectroscopic Characterization

Objective: To confirm the chemical structure of the choline cation.

Methodology:

  • Sample Preparation: Prepare the NMR sample by dissolving a small amount of this compound (or its aqueous solution) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio. Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for the choline cation are:

    • A singlet at approximately 3.1-3.2 ppm, corresponding to the nine protons of the three methyl groups (-N(CH₃)₃).

    • A triplet at approximately 3.4-3.5 ppm, corresponding to the two protons of the methylene group adjacent to the nitrogen atom (-NCH₂-).

    • A triplet at approximately 3.9-4.0 ppm, corresponding to the two protons of the methylene group adjacent to the hydroxyl group (-CH₂OH).

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals for the choline cation are:

    • A signal around 54.2 ppm for the three equivalent methyl carbons.

    • A signal around 56.0 ppm for the carbon of the methylene group attached to the hydroxyl group.

    • A signal around 67.5 ppm for the carbon of the methylene group attached to the nitrogen atom.

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or viscous samples. Place a small drop of the this compound solution directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Spectral Interpretation: Key characteristic absorption bands include:

    • A broad, strong band between 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration from the hydroxyl group and water.

    • Bands in the 2800-3000 cm⁻¹ region, corresponding to C-H stretching of the methyl and methylene groups.

    • A band around 1480 cm⁻¹ due to C-H bending vibrations.

    • A strong band around 1080 cm⁻¹, attributed to C-O stretching.

    • A band around 955 cm⁻¹, corresponding to C-N stretching of the quaternary ammonium group.

Reactivity and Applications

This compound is a strong organic base, with a pKa of 13.9.[3][4] This high basicity makes it a versatile reagent and catalyst in organic synthesis. It is incompatible with strong acids and strong oxidizing agents, with which it can react violently.[6][7]

Its primary applications stem from its basic and catalytic properties:

  • Catalyst: It serves as an efficient, eco-friendly, and recyclable catalyst for various organic reactions, such as aldol condensations and the synthesis of chromene derivatives.[2]

  • pH Regulating Agent: Used in industrial formulations to control and adjust pH.[2]

  • Electronics Industry: Employed as an ingredient in cleaning and developer formulations for electronics and printed circuit boards.[3][4]

  • Intermediate: Acts as a precursor for the synthesis of other choline salts used in nutraceuticals and as a precursor to the neurotransmitter acetylcholine for biochemical research.[3][4]

G ChoOH This compound Prop1 Strong Organic Base (pKa ~13.9) ChoOH->Prop1 exhibits Prop2 Quaternary Ammonium Salt ChoOH->Prop2 is a App3 Electronics Cleaning & Developing ChoOH->App3 is used in App4 Chemical Intermediate (Choline Salts) ChoOH->App4 is a precursor for App1 Organic Synthesis Catalyst Prop1->App1 enables use as App2 pH Regulator Prop1->App2 enables use as Prop3 Phase-Transfer Properties Prop2->Prop3 enables

Fig. 3: Relationship between properties and applications.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[6][8][9] Inhalation may lead to chemical burns in the respiratory tract.[3][8] Proper personal protective equipment (PPE) is mandatory when handling this chemical.

Hazard TypeDescription and PrecautionsReference(s)
Skin/Eye Contact Causes severe burns. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][8][9]
Inhalation Can cause corrosive injuries to the respiratory system. Use in a well-ventilated area or with appropriate respiratory protection.[2][3]
Ingestion Causes gastrointestinal tract burns. Do not induce vomiting. Seek immediate medical aid.[8]
Storage Store in a cool, dry, well-ventilated place (recommended 2–8 °C). Keep container tightly closed. Store in a corrosives area.[3][6][7]
Incompatibilities Reacts violently with strong oxidizing agents and strong acids.[6][7]

References

synthesis of choline hydroxide from choline chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Choline Hydroxide from Choline Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a quaternary ammonium compound, is a strong organic base with a growing number of applications in various fields, including as a catalyst in organic synthesis, a pH regulating agent, and in the manufacturing of electronics.[1] Its synthesis from the readily available and inexpensive precursor, choline chloride, is a topic of significant interest. This technical guide provides an in-depth overview of the primary methods for this conversion, focusing on experimental protocols, quantitative data, and comparative analysis of the available synthesis routes. The three main methods covered are ion exchange chromatography, electrolysis, and precipitation.

Synthesis via Anion Exchange Chromatography

This method relies on the principle of exchanging the chloride anion of choline chloride with a hydroxide anion using a strongly basic anion exchange resin.[2] The choline chloride solution is passed through a column packed with the resin in its hydroxide form.

Experimental Protocol
  • Resin Preparation: A strongly basic anion exchange resin (e.g., Dowex 1, Amberlite IRA-400 series) is packed into a chromatography column.[2] The resin is then converted to the hydroxide form by washing it thoroughly with a solution of a strong base, such as 1-2 M sodium hydroxide, followed by rinsing with deionized water until the eluent is neutral.

  • Sample Loading: An aqueous solution of choline chloride (typically in a dilute concentration to ensure quantitative conversion) is prepared.[2] This solution is then passed through the prepared resin column at a controlled flow rate.

  • Elution: As the solution passes through the resin, the chloride ions are exchanged for hydroxide ions, which are bound to the resin. The eluent collected is an aqueous solution of this compound.

  • Monitoring and Collection: The eluent can be tested for the presence of chloride ions (e.g., using a silver nitrate test) to monitor the efficiency of the exchange.[3] The this compound solution is collected.

  • Regeneration: The resin can be regenerated by washing it with a concentrated solution of a strong base to replace the bound chloride ions with hydroxide ions, followed by rinsing with deionized water.

Quantitative Data
ParameterValue/RangeNotes
Conversion Efficiency Variable; quantitative only in dilute solutions.[2]Incomplete chloride removal has been reported, even after multiple passes.[3]
Resin Type Strongly basic anion exchange resin (quaternary ammonium type).[2]Examples include Dowex 1, Dowex 2, and Amberlite IRA-400 series.[2]
Purity Dependent on the efficiency of chloride removal.Residual chloride is a common impurity.[3]

Workflow Diagram

ion_exchange_workflow cluster_prep Resin Preparation cluster_process Ion Exchange Process resin Anion Exchange Resin naoh NaOH Solution resin->naoh Activate to OH- form di_water1 Deionized Water naoh->di_water1 Rinse to neutral column Resin Column choline_cl Aqueous Choline Chloride choline_cl->column Load choline_oh This compound Solution column->choline_oh Elute waste Chloride-rich Waste column->waste Retained Cl-

Workflow for this compound Synthesis via Ion Exchange.

Synthesis via Electrolysis

Electrochemical synthesis involves the use of an electrolytic cell where a cation exchange membrane separates the anodic and cathodic compartments. This method allows for the direct conversion of choline chloride to this compound.[4][5]

Experimental Protocol
  • Cell Assembly: An electrolytic cell is assembled with an anode (e.g., platinum, mixed metal oxide) and a cathode (e.g., stainless steel, nickel) separated by a cation exchange membrane.

  • Electrolyte Introduction: The anodic compartment is filled with an aqueous solution of choline chloride. The cathodic compartment is filled with deionized water or a dilute solution of this compound to initiate conductivity.

  • Electrolysis: A direct current is applied across the electrodes.

    • At the anode , chloride ions are oxidized to chlorine gas: 2Cl⁻ → Cl₂ + 2e⁻

    • At the cathode , water is reduced to hydroxide ions and hydrogen gas: 2H₂O + 2e⁻ → 2OH⁻ + H₂

  • Ion Migration and Product Formation: Choline cations ((CH₃)₃NCH₂CH₂OH⁺) migrate from the anodic compartment, across the cation exchange membrane, and into the cathodic compartment. Here, they combine with the newly formed hydroxide ions to produce this compound.[4][5]

  • Product Collection: The concentration of this compound in the cathodic compartment increases over time. The solution is collected, and the process can be run continuously or in batch mode.

Quantitative Data
ParameterValue/RangeNotes
Product Concentration Can reach 40-50% by weight.[4][5]Higher concentrations can be achieved through continuous processes.
Byproducts Chlorine gas (anode), Hydrogen gas (cathode).[4]A halogen-containing side stream is generated.[5]
Purity Generally high, as non-ionic impurities do not migrate across the membrane.

Workflow Diagram

electrolysis_workflow cluster_migration anode Anode 2Cl⁻ → Cl₂ + 2e⁻ membrane Cation Exchange Membrane cl2_gas Cl₂ Gas Out anode->cl2_gas cathode Cathode 2H₂O + 2e⁻ → 2OH⁻ + H₂ choline_oh This compound Product cathode->choline_oh h2_gas H₂ Gas Out cathode->h2_gas choline_cl Choline Chloride Solution (Anolyte) choline_cl->anode di_water Deionized Water (Catholyte) di_water->cathode power DC Power Supply power->anode power->cathode choline_ion Choline⁺ choline_ion->membrane Migrates

Workflow for this compound Synthesis via Electrolysis.

Synthesis via Precipitation

This classical chemical method involves the reaction of choline chloride with a metal oxide or hydroxide that forms an insoluble chloride salt. The most cited example is the use of silver oxide.[4][6]

Experimental Protocol
  • Reactant Preparation: Choline chloride is dissolved in a suitable solvent, typically water or an alcohol.

  • Precipitation Reaction: A stoichiometric amount of silver oxide (Ag₂O) is added to the choline chloride solution. The mixture is stirred, leading to the formation of insoluble silver chloride (AgCl) and soluble this compound.[4][7] 2[(CH₃)₃NCH₂CH₂OH]⁺Cl⁻ + Ag₂O + H₂O → 2[(CH₃)₃NCH₂CH₂OH]⁺OH⁻ + 2AgCl(s)

  • Separation: The precipitated silver chloride is removed from the solution by filtration.

  • Product Isolation: The filtrate, which is a solution of this compound, is collected. The solvent can be removed under reduced pressure if a more concentrated or solid product is desired.

Quantitative Data
ParameterValue/RangeNotes
Reagents Silver Oxide (Ag₂O).[4][6]Barium hydroxide (Ba(OH)₂) can be used with choline sulfate.[4]
Byproduct Silver Chloride (AgCl) precipitate.[7]
Purity Potentially high, but depends on the complete removal of the precipitate.
Cost High, due to the use of expensive silver reagents.[7]This is a major disadvantage for large-scale production.

Workflow Diagram

precipitation_workflow start Start reactants Choline Chloride Solution + Ag₂O start->reactants reaction Stir and React reactants->reaction filtration Filtration reaction->filtration filtrate This compound Solution filtration->filtrate precipitate AgCl Precipitate (Waste) filtration->precipitate end End filtrate->end

Workflow for this compound Synthesis via Precipitation.

Comparative Analysis of Synthesis Methods

Choosing a synthesis method depends on factors such as required purity, scale of production, cost, and environmental considerations.

MethodAdvantagesDisadvantages
Ion Exchange - Simple setup and operation. - Can be performed at room temperature.- Incomplete conversion, leading to chloride contamination.[3] - Requires dilute solutions for better efficiency.[2] - Resin requires regeneration.
Electrolysis - High purity product. - Suitable for continuous, large-scale production.[4] - Can produce high concentrations (40-50%).[5]- Higher initial equipment cost. - Generates hazardous byproducts (Cl₂ gas).[4] - Consumes significant electrical energy.
Precipitation - Stoichiometrically straightforward reaction. - Can yield a high-purity product.- Very expensive, especially at scale, due to costly reagents (e.g., Ag₂O).[7] - Generates solid waste that may require special disposal.

Logical Relationship Diagram

synthesis_comparison cluster_methods Conversion Methods start Choline Chloride ion_exchange Ion Exchange (Resin-based Separation) start->ion_exchange electrolysis Electrolysis (Electrochemical Separation) start->electrolysis precipitation Precipitation (Chemical Separation) start->precipitation product This compound ion_exchange->product Impurity: Cl⁻ electrolysis->product Byproduct: Cl₂ precipitation->product Byproduct: AgCl

References

Choline Hydroxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Choline Hydroxide as a Quaternary Ammonium Compound, its Applications, and Associated Methodologies.

Introduction

This compound, a quaternary ammonium compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺OH⁻, is a strong organic base that is gaining significant attention across various scientific disciplines, including pharmaceutical synthesis, drug development, and materials science.[1][2] Its bifunctional nature, possessing both a quaternary ammonium group and a hydroxyl functional group, imparts unique chemical properties that make it a versatile tool for researchers.[1] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, synthesis, experimental protocols for its use, and its role in biological signaling. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing practical, data-driven insights.

Physicochemical Properties

This compound is typically encountered as a colorless to pale yellow, viscous, and hygroscopic liquid, often in aqueous solutions.[3][4] It is highly soluble in water and polar organic solvents like ethanol and methanol, but insoluble in nonpolar solvents such as diethyl ether and chloroform.[1][3] Aqueous solutions of this compound are very alkaline.[1] While stable in aqueous solutions, it can slowly degrade to form trimethylamine, ethylene glycol, and polyethylene glycols.[1]

Data Presentation: Physicochemical Properties

For ease of comparison, the key quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueNotes
Molecular Formula C₅H₁₅NO₂
Molecular Weight 121.18 g/mol
CAS Number 123-41-1
Appearance Viscous, colorless to pale yellow liquidOften supplied as a 45-50% aqueous solution.[3]
Odor Faint, amine-like[3]
pKa 13.9 (at 25 °C)[4]
Density 1.073 g/cm³ (46% aq. solution at 25 °C)[1]
Refractive Index (n_D) 1.4304 (46% aq. solution)[1]
Solubility Highly soluble in water and ethanol. Insoluble in diethyl ether, chloroform.[1][3]

Synthesis and Purification

The industrial synthesis of this compound is often achieved through the direct reaction of trimethylamine (TMA), ethylene oxide (EO), and water.[5][6] This method is atom-efficient but requires careful control of reaction conditions to minimize the formation of byproducts from O-ethoxylation.[5] For laboratory-scale preparation, a common and practical approach involves the conversion of a choline salt, such as choline chloride, using an anion exchange resin.

Experimental Protocol: Laboratory-Scale Synthesis from Choline Chloride via Anion Exchange

This protocol describes a general procedure for the preparation of a this compound solution from choline chloride using a strong base anion exchange resin.

Materials:

  • Choline chloride (reagent grade)

  • Strong base anion exchange resin (e.g., Amberlite® IRA-400(OH))

  • Deionized water

  • Glass chromatography column

  • Silver nitrate solution (0.1 M) for testing

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

Procedure:

  • Resin Preparation and Packing:

    • Prepare a slurry of the anion exchange resin in deionized water.

    • Carefully pack a glass chromatography column with the resin slurry, ensuring no air bubbles are trapped.

    • Wash the packed resin extensively with deionized water until the eluate is neutral.

  • Ion Exchange:

    • Prepare a concentrated aqueous solution of choline chloride (e.g., 1-2 M).

    • Slowly pass the choline chloride solution through the prepared anion exchange column. The chloride ions will be exchanged for hydroxide ions on the resin.

    • Collect the eluate, which is now a solution of this compound.

  • Monitoring and Completion:

    • Periodically test small aliquots of the eluate for the presence of chloride ions using a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates that the eluate is free of chloride ions.

    • Continue to pass deionized water through the column to elute all the this compound until the eluate is no longer basic (as tested with pH paper or an indicator).

  • Concentration and Standardization:

    • The resulting this compound solution can be concentrated, if necessary, using a rotary evaporator under reduced pressure at a temperature below 50 °C to minimize degradation.

    • The exact concentration of the prepared this compound solution should be determined by titration with a standardized solution of a strong acid, such as hydrochloric acid, using phenolphthalein as an indicator.

Diagram: Synthesis of this compound via Anion Exchange

G A Choline Chloride Solution [(CH₃)₃NCH₂CH₂OH]⁺Cl⁻ B Anion Exchange Column (Resin-OH⁻) A->B Loading C Elution with Deionized Water B->C Washing E Chloride-Containing Eluate (Resin-Cl⁻) B->E Waste D This compound Solution [(CH₃)₃NCH₂CH₂OH]⁺OH⁻ C->D Elution F Titration with Standardized HCl D->F Quantification G Standardized Choline Hydroxide Solution F->G Result

Caption: Workflow for the laboratory-scale synthesis of this compound.

Applications in Organic Synthesis

This compound has emerged as an efficient, biodegradable, and recyclable base catalyst in various organic transformations, aligning with the principles of green chemistry.[7][8] Its strong basicity and ability to act as a phase-transfer catalyst make it a valuable reagent in promoting reactions, often in aqueous media and under mild conditions.

Experimental Protocol: this compound-Catalyzed Synthesis of 2-Amino-4H-Chromenes

This protocol is adapted from literature procedures for the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • A phenol (e.g., resorcinol, α-naphthol, or β-naphthol) (1 mmol)

  • This compound (45-50% aqueous solution, ~0.1 mmol)

  • Ethanol and water as solvents

  • Round-bottom flask

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenol (1 mmol) in a mixture of ethanol and water (e.g., 1:1 v/v, 5 mL).

    • Add a catalytic amount of this compound solution (~0.1 mmol) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times are typically short, ranging from 10 to 60 minutes.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution. Collect the solid product by filtration.

    • Wash the collected solid with cold water or a cold ethanol-water mixture to remove any unreacted starting materials and the catalyst.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Diagram: Catalytic Cycle for 2-Amino-4H-Chromene Synthesis

G Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation (Intermediate) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel ChOH This compound (Catalyst) ChOH->Knoevenagel Base Catalysis Michael Michael Addition (Intermediate) ChOH->Michael Base Catalysis Knoevenagel->Michael Phenol Phenol Phenol->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product 2-Amino-4H-Chromene Cyclization->Product Product->ChOH Catalyst Regenerated

Caption: Proposed mechanism for this compound-catalyzed synthesis.

Role in Biological Signaling

While this compound itself is not a direct signaling molecule, its cation, choline, is a vital precursor for key molecules involved in cellular signaling.[10] The primary signaling roles of choline are through its incorporation into acetylcholine, a major neurotransmitter, and into phospholipids like phosphatidylcholine and sphingomyelin, which are integral to cell membrane structure and the generation of second messengers.[10]

Recent research has unveiled a more direct role for choline as an intracellular messenger that links extracellular stimuli to intracellular calcium signaling pathways by activating the Sigma-1 receptor (Sig-1R), a non-opioid intracellular receptor located on the endoplasmic reticulum.[11][12][13]

Choline-Mediated Signaling Pathway

G-protein-coupled receptors (GPCRs) on the cell surface, upon activation by an extracellular stimulus, can activate phospholipase D (PLD). PLD then hydrolyzes phosphatidylcholine in the cell membrane to produce choline and phosphatidic acid.[11][12] This newly generated intracellular choline can then bind to and activate the Sigma-1 receptor on the endoplasmic reticulum. The activated Sigma-1 receptor potentiates the activity of the inositol 1,4,5-trisphosphate receptor (IP₃R), leading to an enhanced release of calcium (Ca²⁺) from the endoplasmic reticulum into the cytoplasm.[11][12][13] This increase in intracellular calcium concentration triggers a variety of downstream cellular responses.

Diagram: Choline as an Intracellular Messenger

G cluster_cell Cell cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLD PLD GPCR->PLD Activates Choline Choline PLD->Choline Hydrolyzes PC to produce PC Phosphatidylcholine PC->PLD Sig1R Sigma-1 Receptor IP3R IP₃ Receptor Sig1R->IP3R Potentiates Ca_cytoplasm Cytoplasmic Ca²⁺ IP3R->Ca_cytoplasm Ca²⁺ Release Ca_store Ca²⁺ Store Ca_store->IP3R Choline->Sig1R Binds and Activates Response Cellular Response Ca_cytoplasm->Response Triggers Stimulus Extracellular Stimulus Stimulus->GPCR

Caption: Choline's role in Sigma-1R-mediated Ca²⁺ signaling.

Quantitative Analysis

Accurate quantification of this compound is crucial for its application in research and industry. The most common method for determining the concentration of this compound solutions is through acid-base titration. For more detailed analysis, including the identification and quantification of impurities, High-Performance Liquid Chromatography (HPLC) is employed.

Experimental Protocol: Titrimetric Analysis of this compound

This protocol provides a standard method for determining the concentration of a this compound solution by titration with a standardized strong acid.

Materials:

  • This compound solution (of unknown concentration)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator solution

  • Buret (50 mL)

  • Erlenmeyer flask (250 mL)

  • Pipette (for accurate volume measurement of the analyte)

  • Deionized water

Procedure:

  • Preparation:

    • Rinse the buret with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

    • Using a pipette, accurately transfer a known volume (e.g., 10.00 mL) of the this compound solution into a clean Erlenmeyer flask.

    • Dilute the this compound solution with approximately 50 mL of deionized water to ensure the endpoint is easily visible.

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should turn pink, indicating it is basic.

  • Titration:

    • Slowly add the HCl solution from the buret to the Erlenmeyer flask while continuously swirling the flask.

    • Continue adding the acid until the pink color of the solution just disappears. This is the endpoint of the titration.

    • Record the final volume of the HCl solution in the buret.

  • Calculation:

    • Calculate the volume of HCl solution used by subtracting the initial volume from the final volume.

    • Use the following formula to calculate the molarity of the this compound solution: M₁V₁ = M₂V₂ Where:

      • M₁ = Molarity of the HCl solution

      • V₁ = Volume of the HCl solution used

      • M₂ = Molarity of the this compound solution (the unknown)

      • V₂ = Initial volume of the this compound solution

    • Repeat the titration at least two more times to ensure accuracy and calculate the average molarity.

Safety and Handling

This compound is a strong base and is corrosive. It can cause severe skin burns and eye damage.[14] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any mists or aerosols.[14] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14]

Conclusion

This compound is a quaternary ammonium compound with a growing portfolio of applications, particularly in the realm of green chemistry and as a precursor in pharmaceutical and biological research. Its strong basicity and catalytic activity, coupled with its biodegradable nature, make it an attractive alternative to traditional inorganic bases. Understanding its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization. Furthermore, the elucidation of the role of its cation, choline, as an intracellular signaling molecule opens new avenues for research in cell biology and drug development. This guide provides a foundational technical overview to aid researchers in harnessing the potential of this versatile compound.

References

A Technical Guide to the Physical Properties of Aqueous Choline Hydroxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of aqueous choline hydroxide solutions. This compound, a quaternary ammonium salt and a strong organic base, is a vital component in various biochemical processes and holds significant interest for researchers in drug development and neuroscience. This document consolidates available data on its physical characteristics, outlines experimental methodologies for their determination, and presents a relevant biochemical pathway.

Core Physical Properties

Data Presentation

The following tables summarize the known quantitative data for the physical properties of aqueous this compound solutions.

Table 1: Density of Aqueous this compound Solutions

Concentration (wt%)Temperature (°C)Density (g/cm³)
45201.023[1]
46251.073[2]
46-50201.08[3][4]

Table 2: pH of Aqueous this compound Solutions

Concentration (wt%)Temperature (°C)pH
44Not Specified12.5 (reported in a study)[5]
45Not Specified14[1][6]
46-502014[4]
46Not Specified>13[7]

Table 3: Refractive Index of Aqueous this compound Solutions

Concentration (wt%)Temperature (°C)Refractive Index (nD)
46201.4304[2][8]

Table 4: Other Physical Properties of Aqueous this compound Solutions

PropertyConcentration (wt%)Temperature (°C)Value
Vapor Pressure452017.5 mmHg[1]
Vapor Pressure46-502023 hPa[4]

Experimental Protocols

Accurate determination of the physical properties of aqueous this compound solutions requires precise experimental methodologies. Given the corrosive nature of these solutions, appropriate handling and material selection are paramount.

Density Measurement

The density of aqueous solutions can be accurately measured using a vibrating tube densimeter .

  • Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

  • Methodology:

    • Calibrate the instrument with dry air and deionized water at a known temperature.

    • Inject the aqueous this compound solution into the measurement cell, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium at the desired temperature, controlled by a Peltier thermostat.

    • Record the oscillation period and convert it to a density value using the instrument's calibration constants.

    • Thoroughly clean and dry the cell between measurements of different concentrations.

Viscosity Measurement

For measuring the viscosity of corrosive aqueous solutions, a rotational viscometer with appropriate material compatibility is recommended.

  • Principle: The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is measured. This torque is proportional to the viscosity of the fluid.

  • Methodology:

    • Select a spindle and rotational speed appropriate for the expected viscosity of the this compound solution.

    • Immerse the spindle into the sample up to the marked level in a temperature-controlled water bath.

    • Allow the sample to reach the target temperature.

    • Start the motor and allow the reading to stabilize.

    • Record the torque reading and convert it to a viscosity value (in mPa·s or cP) using the viscometer's calibration factors.

Electrical Conductivity Measurement

A four-electrode conductivity cell is suitable for accurate measurements in solutions with a wide range of conductivities, minimizing polarization errors that can occur with two-electrode cells in highly conductive media.

  • Principle: An alternating current is applied to the outer two electrodes, and the voltage drop is measured between the inner two electrodes. This method avoids the influence of electrode polarization on the measurement.

  • Methodology:

    • Calibrate the conductivity probe using standard potassium chloride (KCl) solutions of known conductivity.

    • Immerse the probe in the this compound solution, ensuring the electrodes are fully submerged.

    • Allow the solution to reach thermal equilibrium.

    • Apply the AC signal and measure the resulting voltage.

    • The instrument calculates the conductivity, often with automatic temperature compensation to a reference temperature (typically 25 °C).

pH Measurement

Potentiometric pH measurement in strong alkaline solutions like this compound requires a specialized pH electrode resistant to alkaline error.

  • Principle: The potential difference between a pH-sensitive glass electrode and a reference electrode is measured. This potential difference is proportional to the pH of the solution.

  • Methodology:

    • Calibrate the pH meter and electrode using standard buffer solutions that bracket the expected pH range (high pH buffers are necessary).

    • Rinse the electrode with deionized water and gently blot dry.

    • Immerse the electrode in the temperature-equilibrated this compound solution.

    • Allow the reading to stabilize before recording the pH value. For highly alkaline solutions, a longer stabilization time may be required.

Signaling Pathway Visualization

Choline is a crucial precursor for the synthesis of the neurotransmitter acetylcholine. The following diagram illustrates this important biochemical pathway.

Acetylcholine_Synthesis_Pathway cluster_blood Bloodstream cluster_neuron Cholinergic Neuron Choline_blood Choline Choline_transporter Choline Transporter Choline_blood->Choline_transporter Uptake Choline_neuron Choline ChAT Choline Acetyltransferase (ChAT) Choline_neuron->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT Acetylcholine Acetylcholine Vesicle Synaptic Vesicle Acetylcholine->Vesicle Packaging Choline_transporter->Choline_neuron ChAT->Acetylcholine Synthesis

Caption: Acetylcholine synthesis pathway in a cholinergic neuron.

Logical Relationships in Experimental Workflow

The determination of multiple physical properties of aqueous this compound solutions can be streamlined in a logical workflow to ensure efficiency and data consistency.

Experimental_Workflow prep Solution Preparation (Varying Concentrations) temp_control Temperature Control (Water Bath/Thermostat) prep->temp_control density Density Measurement (Densitometer) temp_control->density viscosity Viscosity Measurement (Viscometer) temp_control->viscosity conductivity Conductivity Measurement (Conductivity Meter) temp_control->conductivity ph pH Measurement (pH Meter) temp_control->ph refractive_index Refractive Index Measurement (Refractometer) temp_control->refractive_index data_analysis Data Analysis and Tabulation density->data_analysis viscosity->data_analysis conductivity->data_analysis ph->data_analysis refractive_index->data_analysis

References

Choline Hydroxide (CAS No. 123-41-1): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Properties, and Applications of Choline Hydroxide, with a Focus on its Role in Organic Synthesis and Neurobiology.

Abstract

This compound, a quaternary ammonium salt with the CAS number 123-41-1, is a versatile and increasingly important compound in both industrial and research settings. Its strong basicity, biodegradability, and role as a precursor to the essential neurotransmitter acetylcholine make it a molecule of significant interest to chemists and neuroscientists. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and use as a catalyst, and an exploration of its critical role in key signaling pathways relevant to drug development. All quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are visualized using detailed diagrams.

Chemical and Physical Properties

This compound, systematically named 2-hydroxy-N,N,N-trimethylethanaminium hydroxide, is an organic compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]⁺OH⁻. It is a strong organic base, often supplied as a 45-50% aqueous solution.[1] The compound is hygroscopic and typically appears as a colorless to pale yellow viscous liquid with a faint amine-like odor.[2] It is highly soluble in water and polar organic solvents like ethanol and methanol, but insoluble in diethyl ether and chloroform.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 123-41-1[4][5]
Molecular Formula C₅H₁₅NO₂[2][6]
Molecular Weight 121.18 g/mol [5][6]
Appearance Colorless to pale yellow viscous liquid[2][7]
pH ~14 (for a 45-50% aqueous solution)[1][8]
Density 1.08 g/cm³ at 20 °C[8]
Vapor Pressure 23 hPa at 20 °C[8]
Water Solubility Miscible in any proportion[8]
Auto-ignition Temperature 380 °C[8]

Table 2: Spectroscopic Data for this compound

SpectroscopyPeak Assignments/DescriptionReference(s)
¹H NMR (in D₂O) Peaks corresponding to the trimethylammonium protons and the two methylene groups of the ethanolamine backbone.[3][4][5]
¹³C NMR Signals for the three equivalent methyl carbons, the two methylene carbons, and the carbon bearing the hydroxyl group.[4]

Synthesis and Purification

This compound can be synthesized through several routes, with the direct reaction of trimethylamine (TMA), ethylene oxide (EO), and water being a common industrial method.[9][10]

Experimental Protocol: Laboratory Scale Synthesis of this compound

While industrial production is well-established, a detailed laboratory-scale protocol is often required for research purposes. The following is a generalized procedure based on the principles of the direct reaction method.

Materials:

  • Trimethylamine (TMA) solution (e.g., 25% in water)

  • Ethylene oxide (EO)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, charge the round-bottom flask with a 25% aqueous solution of trimethylamine.

  • Cool the flask in an ice bath to maintain a low temperature during the reaction.

  • Slowly add ethylene oxide to the stirred TMA solution via the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored and maintained below 30 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is substantially complete.

  • Remove any unreacted trimethylamine under reduced pressure using a rotary evaporator at a temperature of 45-55 °C.[10]

  • The resulting product is an aqueous solution of this compound.

Purification: For many applications, the aqueous solution obtained is used directly. For higher purity, ion-exchange chromatography can be employed.

  • Pass the aqueous this compound solution through a column packed with a suitable anion exchange resin (e.g., hydroxide form).

  • Elute the this compound with deionized water.

  • Collect the fractions containing the purified product and concentrate under reduced pressure.

Applications in Organic Synthesis

This compound is an effective and environmentally friendly basic catalyst for various organic transformations, including aldol condensations and the synthesis of heterocyclic compounds.[2][7] Its biodegradability and recyclability make it an attractive alternative to traditional inorganic bases.[11]

Experimental Protocol: this compound-Catalyzed Synthesis of 3-Aroylflavones

The following protocol details the use of this compound as a catalyst in a sequential one-pot Baker-Venkataraman rearrangement for the synthesis of 3-aroylflavones.

Materials:

  • 2'-Hydroxyacetophenone

  • Aroyl chloride

  • Triethylamine (Et₃N)

  • This compound (as an aqueous solution)

  • Methylene chloride (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate for elution

Procedure:

  • To a 5 mL two-necked round-bottom flask equipped with a condenser, add 2'-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol), and the corresponding aroyl chloride (2.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (0.5 mmol) and additional triethylamine (11.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time (typically a few hours).

  • After cooling to room temperature, extract the product with methylene chloride (70 mL) and water (3 mL) in a separatory funnel.

  • Separate the organic layer and wash the aqueous layer with methylene chloride (3 x 10 mL).

  • Combine the organic layers, neutralize with 0.1% aqueous hydrochloric acid, wash with water (3 x 10 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Catalyst Recycling: The aqueous layer containing this compound can be washed with methylene chloride and then evaporated under reduced pressure at 80°C for 30 minutes to recover the catalyst for reuse.[2]

Role in Drug Development and Neurobiology

Choline is an essential nutrient that plays a pivotal role in several biological processes, most notably as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh).[8][9] It is also a key component of cell membranes and is involved in lipid metabolism and transmembrane signaling.[4]

Acetylcholine Synthesis Pathway

Acetylcholine is synthesized in cholinergic neurons from choline and acetyl-coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT).[11] The availability of choline is a rate-limiting step in this process.[12]

Acetylcholine_Synthesis Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine CoA Coenzyme A ChAT->CoA

Diagram 1: Acetylcholine Synthesis Pathway.
Choline as a Signaling Molecule: The Sigma-1 Receptor Pathway

Recent research has unveiled a novel signaling role for choline, independent of its function as a precursor to acetylcholine. Choline has been identified as an endogenous agonist of the Sigma-1 receptor (Sig-1R), an intracellular chaperone protein located on the endoplasmic reticulum.[10] This interaction links extracellular stimuli to intracellular calcium signaling.

The binding of choline to the Sigma-1 receptor potentiates the release of calcium ions (Ca²⁺) from the endoplasmic reticulum, a process initiated by inositol 1,4,5-trisphosphate (IP₃). This pathway highlights a direct signaling function for choline, with potential implications for understanding and treating neurological disorders.

Choline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Extracellular_Stimuli Extracellular Stimuli (e.g., Bradykinin) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Stimuli->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PLD Phospholipase D (PLD) GPCR->PLD activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to Choline Choline PLD->Choline cleaves PC to PIP2 PIP₂ PC Phosphatidylcholine (PC) IP3R IP₃ Receptor (IP₃R) IP3->IP3R activates Sig1R Sigma-1 Receptor (Sig-1R) Choline->Sig1R activates Sig1R->IP3R potentiates Ca_release Ca²⁺ Release IP3R->Ca_release

Diagram 2: Choline Signaling via the Sigma-1 Receptor.

Safety and Handling

This compound is a strong base and is corrosive.[8][13] It can cause severe skin burns and eye damage.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8][13] Work should be conducted in a well-ventilated area or a fume hood.[14][15] In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[8][14]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7][16] The recommended storage temperature is typically between 2-8 °C.[8][13]

Conclusion

This compound is a compound of significant interest due to its versatile applications in organic synthesis and its fundamental role in neurobiology. Its utility as a green, recyclable catalyst presents opportunities for the development of more sustainable chemical processes. Furthermore, its direct involvement in neuronal signaling pathways, beyond its established role as an acetylcholine precursor, opens new avenues for research in drug development, particularly for neurological and psychiatric disorders. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the multifaceted nature of this compound.

References

Stability and Degradation of Choline Hydroxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of choline hydroxide. This compound, a strong organic base, is utilized in various applications, including as a catalyst and in the synthesis of other choline salts.[1] However, its inherent instability necessitates a thorough understanding of its degradation profile for applications in research and pharmaceutical development. This document outlines the primary degradation mechanisms, influencing factors, and analytical methodologies for assessing stability, presented with detailed experimental protocols and visual aids to support laboratory investigations.

Core Concepts of this compound Stability

This compound is known to be thermally unstable, and its degradation is influenced by several factors, including temperature, concentration, pH, and exposure to atmospheric oxygen.[2][3][4] The primary degradation pathway is the Hofmann elimination reaction , a process common to quaternary ammonium hydroxides.[2][5]

Degradation Pathways

The principal degradation of this compound proceeds via Hofmann elimination, yielding trimethylamine (TMA) and acetaldehyde.[2][4] Acetaldehyde, in turn, can undergo further reactions, leading to the formation of colored condensation products, which is why this compound solutions often develop a brown or black color over time, especially at elevated temperatures.[4]

In aqueous solutions, a slower degradation process can also occur, resulting in the formation of ethylene glycol and polyethylene glycols, in addition to TMA.[6]

Factors Influencing Degradation

Several environmental and storage conditions can accelerate the degradation of this compound:

  • Temperature: Higher temperatures significantly favor the Hofmann elimination reaction, leading to a more rapid formation of degradation products and color.[4]

  • Concentration: More concentrated solutions of this compound tend to degrade and develop color more quickly than dilute solutions.[3]

  • pH: The stability of the choline cation is pH-dependent. While choline salicylate is reported to be relatively stable in neutral and acidic conditions, the strong basicity of this compound itself can promote degradation.[2] The hydroxide group of the choline cation has a pKa of 13.9, indicating its protonation state is sensitive to pH changes.

  • Oxygen Exposure: The presence of oxygen can enhance the rate of Hofmann elimination and may also promote parallel oxidative degradation pathways, contributing to instability and color formation.[3]

Quantitative Analysis of Degradation

Table 1: Relative Stability of this compound Under Various Conditions

ParameterConditionExpected Degradation RatePrimary Degradation ProductsReference(s)
Temperature Low (2-8 °C)LowTMA, Acetaldehyde[4]
Ambient (~25 °C)ModerateTMA, Acetaldehyde, Colored Products[4]
Elevated (>50 °C)HighTMA, Acetaldehyde, Colored Products[2][4]
Concentration Dilute (<15% w/w)LowTMA, Acetaldehyde[3]
Concentrated (40-50% w/w)HighTMA, Acetaldehyde, Colored Products[3][4]
pH Acidic (pH < 7)Low (as a choline salt)Minimal[2]
Neutral (pH ≈ 7)Low (as a choline salt)Minimal[2]
Alkaline (as hydroxide)HighTMA, Acetaldehyde[2][4]
Atmosphere Inert (e.g., Nitrogen)LowerTMA, Acetaldehyde[3]
Air (Oxygen)HigherTMA, Acetaldehyde, Oxidative by-products[3]

Table 2: Formation of Higher Ethoxylates during this compound Synthesis at Various Temperatures

Data adapted from a patent describing the synthesis process, illustrating the impact of temperature on by-product formation, which is indicative of thermal instability.

Reaction Temperature (°C)This compound (% w/w)Higher Ethoxylates (% w/w)
5043.32.3
6041.94.3
7041.25.2

Experimental Protocols for Stability Assessment

The following protocols provide detailed methodologies for conducting forced degradation studies and for the analytical quantification of this compound and its primary degradation products.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[3][7]

Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, and thermal stress.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL aqueous solution of this compound.

  • Acidic Hydrolysis:

    • To 1 mL of the sample solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the sample solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of the sample solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Place the solid this compound or a concentrated aqueous solution in a controlled temperature oven at 70°C for 48 hours.

    • Prepare a 0.1 mg/mL solution of the stressed sample for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3.2).

Stability-Indicating HPLC Method for this compound

This method is designed to separate and quantify this compound from its potential degradation products.

  • Instrumentation: HPLC with UV or Charged Aerosol Detector (CAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm or CAD.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standard solutions of this compound at known concentrations.

    • Prepare samples of the stability study (stressed and unstressed) at a suitable concentration.

    • Run a gradient elution to separate the parent compound from any degradation products.

    • Quantify the amount of remaining this compound by comparing the peak area to the standard curve.

    • Assess the peak purity of the this compound peak to ensure no co-eluting degradants.

GC-MS Method for Trimethylamine (TMA) and Acetaldehyde

This method is suitable for the identification and quantification of the volatile degradation products of this compound.[5]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Headspace or direct liquid injection.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.

  • Procedure:

    • Prepare calibration standards of TMA and acetaldehyde in a suitable solvent (e.g., water or methanol).

    • For analysis of this compound samples, dilute an aliquot of the sample in the same solvent.

    • Inject the standards and samples into the GC-MS.

    • Identify TMA and acetaldehyde based on their retention times and mass spectra.

    • Quantify the amounts of TMA and acetaldehyde by comparing their peak areas to the respective calibration curves.

Visualizing Degradation and Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathway, the factors influencing it, and a typical experimental workflow for stability assessment.

G choline_hydroxide This compound [(CH₃)₃N⁺CH₂CH₂OH]OH⁻ tma Trimethylamine (TMA) N(CH₃)₃ choline_hydroxide->tma Hofmann Elimination acetaldehyde Acetaldehyde CH₃CHO choline_hydroxide->acetaldehyde Hofmann Elimination colored_products Colored Condensation Products acetaldehyde->colored_products

Caption: Hofmann elimination degradation pathway of this compound.

G cluster_factors Influencing Factors cluster_products Degradation Products temperature Temperature degradation This compound Degradation temperature->degradation concentration Concentration concentration->degradation ph pH ph->degradation oxygen Oxygen oxygen->degradation tma Trimethylamine (TMA) degradation->tma acetaldehyde Acetaldehyde degradation->acetaldehyde glycols Ethylene Glycol / Polyethylene Glycols degradation->glycols Aqueous solutions colored_products Colored Products acetaldehyde->colored_products

Caption: Factors influencing the degradation of this compound.

G cluster_stress Forced Degradation cluster_methods Analytical Methods start This compound Sample acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal analysis Analytical Testing acid->analysis base->analysis oxidation->analysis thermal->analysis hplc Stability-Indicating HPLC (Quantify this compound) analysis->hplc gcms GC-MS (Identify/Quantify Volatiles) analysis->gcms results Data Analysis & Reporting hplc->results gcms->results

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed, particularly in applications where purity and color are important. Degradation, primarily through Hofmann elimination, is accelerated by elevated temperatures, high concentrations, and the presence of oxygen. For researchers and drug development professionals, understanding these degradation pathways and having robust analytical methods to monitor stability are essential for ensuring the quality and efficacy of products containing or synthesized with this compound. The protocols and information provided in this guide serve as a foundational resource for establishing comprehensive stability testing programs for this important chemical compound.

References

An In-depth Technical Guide to the Hygroscopic Nature of Choline Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline hydroxide, a quaternary ammonium hydroxide, is a strong organic base with significant applications in the pharmaceutical and chemical industries.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and as a catalyst in organic reactions. A key physicochemical property of this compound is its pronounced hygroscopic and deliquescent nature. This guide provides a comprehensive technical overview of this characteristic, its implications, and the methodologies for its evaluation.

This compound readily absorbs moisture from the atmosphere, and in its solid form, it will deliquesce, or dissolve in the absorbed water, to form a viscous, colorless to yellowish liquid.[1][2][3] This property necessitates specific handling and storage protocols to maintain the material's integrity and ensure accurate experimental results. For professionals in drug development, understanding and quantifying the hygroscopicity of this compound and its derivatives is critical for formulation stability, excipient compatibility, and defining appropriate storage conditions.

Physicochemical Properties and Hygroscopicity

This compound's strong affinity for water is attributed to the polarity of the hydroxide ion and the quaternary ammonium cation, which readily form hydrogen bonds with water molecules. This inherent hygroscopicity means that solid this compound will begin to absorb significant amounts of atmospheric moisture at a specific critical relative humidity, known as the deliquescence point. Below this point, the solid material will adsorb moisture on its surface, but above it, the material will continue to absorb water until it fully dissolves into a saturated solution.

The rate and extent of water uptake are dependent on several factors, including ambient relative humidity, temperature, and the surface area of the material. This behavior has significant implications for:

  • Material Handling and Storage: this compound must be stored in tightly sealed containers under a dry, inert atmosphere to prevent moisture absorption and subsequent degradation.[4]

  • Formulation Development: The hygroscopic nature of this compound can impact the stability of APIs, potentially leading to degradation, changes in dissolution rates, and altered bioavailability.

  • Analytical Accuracy: The water content of this compound can affect its concentration and reactivity, leading to inaccuracies in experimental results if not properly accounted for.

Quantitative Analysis of Hygroscopicity

The hygroscopic behavior of a substance like this compound is quantitatively characterized by its moisture sorption isotherm, which plots the equilibrium water content as a function of relative humidity (RH) at a constant temperature.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and kinetics of water vapor sorption and desorption by a sample.[5][6][7][8][9] A DVS instrument exposes a sample to a precisely controlled stream of humidified gas at various RH levels and measures the corresponding change in mass.

Table 1: Illustrative Dynamic Vapor Sorption Data for a Highly Hygroscopic Compound

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.05.2
101.56.8
203.28.5
305.810.9
409.514.2
5015.118.9
6023.825.6
7038.235.1
8065.758.4
90110.3110.3
Deliquescence Point

The deliquescence point is the critical relative humidity at which a solid material begins to dissolve in absorbed atmospheric moisture. For highly hygroscopic and deliquescent substances, this is a key stability parameter.

Table 2: Deliquescence Relative Humidity (DRH) of Various Compounds

CompoundDeliquescence Relative Humidity (DRH) at 25°C (%)
Lithium Chloride~11
Calcium Chloride~32
Sodium Bromide~58
Sodium Chloride~75
Potassium Nitrate~92
This compound Expected to be very low (<30%)

Note: The DRH for this compound is expected to be very low due to its high hygroscopicity, though a precise value is not publicly documented. The values for other salts are provided for comparison.

Experimental Protocols

Accurate determination of the hygroscopic properties of this compound requires robust experimental design and execution.

Dynamic Vapor Sorption (DVS) Protocol for a Deliquescent Material

This protocol outlines the steps for characterizing the moisture sorption isotherm of a highly hygroscopic and deliquescent substance like this compound.

  • Sample Preparation:

    • Due to its sensitivity to atmospheric moisture and carbon dioxide, the sample should be handled in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon).

    • An accurately weighed sample (typically 5-10 mg) is placed in a DVS sample pan.

  • Instrument Setup:

    • The DVS instrument is calibrated for mass and relative humidity according to the manufacturer's specifications.

    • The analysis temperature is set to a constant value, typically 25°C.

  • Experimental Program:

    • Drying: The sample is initially dried by exposing it to 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

    • Sorption: The relative humidity is increased in a stepwise manner (e.g., 10% RH increments from 0% to 90% RH). At each step, the RH is held constant until the sample mass equilibrates (e.g., dm/dt < 0.002% min⁻¹).

    • Desorption: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Data Analysis:

    • The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass.

    • The sorption and desorption isotherms are plotted as % mass change versus % RH.

    • The deliquescence point can be identified as the RH at which a sharp increase in mass is observed.

DVS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DVS Experiment cluster_analysis Data Analysis prep1 Handle in Glove Box (Inert Atmosphere) prep2 Weigh 5-10 mg Sample prep1->prep2 run1 Drying Stage (0% RH) Establish Dry Mass prep2->run1 setup1 Calibrate DVS Instrument setup2 Set Temperature (e.g., 25°C) setup1->setup2 setup2->run1 run2 Sorption Phase (Stepwise RH Increase, e.g., 0-90%) run1->run2 run3 Equilibration at Each RH Step run2->run3 run3->run2 Next RH Step run4 Desorption Phase (Stepwise RH Decrease, e.g., 90-0%) run3->run4 analysis1 Calculate % Mass Change run4->analysis1 analysis2 Plot Sorption/Desorption Isotherms analysis1->analysis2 analysis3 Determine Deliquescence Point analysis2->analysis3

Dynamic Vapor Sorption (DVS) Experimental Workflow
Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[10][11][12][13] For a highly alkaline and hygroscopic substance like this compound, special considerations are necessary.

  • Reagent and Solvent Selection:

    • A two-component KF reagent system is often preferred for its stability and faster titration speed.

    • Due to the basic nature of this compound, the pH of the titration medium must be buffered to the optimal range for the KF reaction (pH 5-7). This can be achieved by adding a weak acid, such as salicylic or benzoic acid, to the solvent.

    • The solvent must be capable of dissolving the sample. For this compound, a protic solvent like methanol is suitable.

  • Sample Handling:

    • All sample manipulations should be performed in a dry environment (e.g., glove box or under a stream of dry nitrogen) to prevent absorption of atmospheric moisture.

    • The sample should be introduced into the titration vessel quickly using a gas-tight syringe or a sample-lock system.

  • Titration Procedure (Volumetric):

    • The KF titration vessel is pre-titrated to a stable, dry endpoint.

    • An accurately weighed amount of the this compound sample is introduced into the vessel.

    • The sample is titrated with the KF reagent to a potentiometric endpoint.

    • The volume of titrant consumed is used to calculate the water content of the sample.

KF_Titration_Workflow cluster_setup Setup cluster_sample Sample Handling cluster_titration Titration cluster_calc Calculation setup1 Select Two-Component KF Reagent setup2 Buffer Solvent with Weak Acid (e.g., Salicylic Acid) setup1->setup2 titrate1 Pre-titrate Vessel to Endpoint setup2->titrate1 sample1 Handle in Dry Environment sample2 Accurately Weigh Sample sample1->sample2 sample3 Inject into Titration Vessel sample2->sample3 titrate2 Add Sample and Titrate to Endpoint sample3->titrate2 titrate1->titrate2 titrate3 Record Titrant Volume titrate2->titrate3 calc1 Calculate Water Content (% w/w or ppm) titrate3->calc1

Karl Fischer Titration Workflow for this compound

Implications for Drug Development

The hygroscopic nature of this compound and its salts has several critical implications in the field of drug development:

  • API and Formulation Stability: The presence of absorbed water can accelerate chemical degradation pathways, such as hydrolysis, and may lead to the formation of impurities.

  • Physical Stability: Moisture uptake can induce phase transitions, such as deliquescence or conversion between different hydrate forms, which can alter the physical properties of the drug substance, including its flowability, compressibility, and dissolution profile.

  • Excipient Compatibility: The hygroscopicity of choline-containing compounds must be considered when selecting excipients to avoid moisture transfer between components, which could compromise the stability of the final drug product.

  • Packaging and Storage: A thorough understanding of the moisture sorption behavior is essential for defining appropriate packaging (e.g., blister packs with high moisture barrier) and storage conditions (e.g., controlled humidity environments) to ensure the shelf-life and efficacy of the drug product.

Conclusion

This compound is a highly hygroscopic and deliquescent compound, a characteristic that is of paramount importance to researchers, scientists, and drug development professionals. While specific quantitative data for pure this compound is not widely available, its behavior can be inferred from its chemical structure and the properties of analogous compounds. The experimental protocols for Dynamic Vapor Sorption and Karl Fischer titration, with appropriate modifications for a strongly basic and hygroscopic material, provide robust methods for quantifying its interaction with water. A comprehensive understanding and characterization of this property are essential for ensuring the quality, stability, and efficacy of pharmaceutical products containing this compound or its derivatives.

References

choline hydroxide safety and handling precautions in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Choline Hydroxide: Safety and Handling Precautions in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound in a laboratory setting. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment. This compound is a strong organic base that requires careful handling due to its corrosive nature.

Chemical and Physical Properties

This compound is a quaternary ammonium salt that is typically supplied as a 45-50% aqueous solution.[1][2][3][4] It is a colorless to tan, viscous liquid with a faint, amine-like odor.[4][5] Due to its strong basicity, it is highly corrosive.

PropertyData
Synonyms (2-Hydroxyethyl)trimethylammonium hydroxide, Choline base[4][6][7]
CAS Number 123-41-1[6]
Molecular Formula C₅H₁₅NO₂[4][6]
Molecular Weight 121.18 g/mol [2][6]
Appearance Colorless to brown viscous liquid[4]
pH ~14 (for 45% solution)[4]
Solubility Miscible with water[4]
Specific Gravity ~1.023 - 1.073 g/cm³[4][8]
Stability Stable under normal conditions, but slowly decomposes to trimethylamine and glycols.[2][8]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are its severe corrosive effects on skin, eyes, and mucous membranes.[2][7][9]

GHS ClassificationHazard Class and CategoryHazard Statement
Pictogram
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Skin Corrosion/Irritation (Category 1, 1A, or 1B)[1][7]
Serious Eye Damage/Eye Irritation (Category 1)[1][7]H318: Causes serious eye damage[1][6]
Signal Word Danger [2][3]

Note: Some sources may also list hazards such as H335 (May cause respiratory irritation) and H373 (May cause damage to organs through prolonged or repeated exposure), though these are less consistently cited.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent any contact.

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles must be chemical-splash proof and conform to EN 166 (EU) or NIOSH (US) standards. A face shield (minimum 8 inches) should be worn over goggles.[1][10]
Skin/Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. Check for breakthrough times and ensure gloves are inspected for integrity before use.[1][10][11]
Body Protective Clothing / Lab CoatWear a flame-retardant and impervious lab coat or chemical-resistant apron. Ensure full coverage.[2][12]
Respiratory Respirator (if needed)Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols/mists are generated, use a NIOSH-approved respirator.[2][7]

Experimental Protocols: Safe Handling, Spill Cleanup, and Disposal

Protocol 1: Standard Operating Procedure for Handling this compound
  • Preparation:

    • Ensure an eyewash station and safety shower are unobstructed and accessible.[4][7]

    • Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.

    • Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat).

    • Have spill cleanup materials readily available (inert absorbent material like sand or diatomaceous earth, and a neutralizing agent for bases).[1][7]

  • Handling:

    • Handle and open containers with care to prevent splashes.[1][3]

    • Dispense the liquid slowly to avoid generating aerosols or mists.[7]

    • Avoid contact with incompatible materials such as strong acids and oxidizing agents.[5][9][11]

  • Post-Handling:

    • Tightly close the container immediately after use.[2][12]

    • Thoroughly decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after work.[1][2][3]

Protocol 2: Emergency Procedure for this compound Spills
  • Immediate Response:

    • Evacuate all non-essential personnel from the immediate spill area.[10][12]

    • Alert laboratory personnel and the safety officer.

    • If the spill is large or ventilation is poor, evacuate the entire lab and contact emergency services.

  • Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing full PPE, including respiratory protection if necessary.

    • Cover drains to prevent environmental release.[1][11]

    • Contain the spill by surrounding it with an inert absorbent material (e.g., sand, diatomaceous earth, or universal binder).[1][7][11] Do not use combustible materials like sawdust.[7]

    • Slowly and carefully absorb the spilled liquid with the absorbent material.

    • The spill can be cautiously neutralized.[9]

  • Decontamination and Disposal:

    • Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1][12]

    • Clean the spill area thoroughly with water to remove any residue.[9]

    • Ventilate the affected area.[1][11]

    • Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[7][9]

Protocol 3: Waste Disposal Protocol for this compound
  • Collection:

    • Collect all waste containing this compound (unused chemical, contaminated absorbents, contaminated PPE) in a designated, properly labeled hazardous waste container.

    • The container must be robust, compatible with corrosive bases, and kept tightly closed.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the waste is segregated from incompatible materials, particularly acids.

  • Disposal:

    • Waste must be disposed of as hazardous waste through the institution's environmental health and safety office.[5][7]

    • Do not empty into drains or dispose of with general laboratory trash.[11]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[9]

First Aid and Emergency Measures

Immediate medical attention is required for any exposure.[4][7]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4][7]
Skin Contact Take off immediately all contaminated clothing and shoes.[1][4] Immediately flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be difficult to treat if delayed.[1][4][11]
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][12]
Ingestion Do NOT induce vomiting. [4][7] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. There is a danger of perforation of the esophagus and stomach.[1] Call a physician or poison control center immediately.[4][7]

Storage and Incompatibilities

Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions.

ParameterGuideline
Storage Conditions Store in a cool, dry, and well-ventilated area.[2][12] The recommended storage temperature is between 2–8 °C.[3][11] Keep containers tightly closed and store in a designated corrosives area.[2][4][7]
Incompatible Materials Strong oxidizing agents and strong acids.[5][9][11] Reactions with acids can be violent.[2]
Hazardous Decomposition Under fire conditions, hazardous combustion products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be generated.[7][9][13]

Visual Safety Guides

The following diagrams illustrate key safety workflows and hazard information for this compound.

Caption: GHS Pictogram for Corrosive Hazards.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase A Verify fume hood certification B Check eyewash/shower accessibility A->B C Don full PPE (Goggles, Face Shield, Gloves, Coat) B->C D Prepare spill kit C->D E Work inside fume hood D->E F Dispense chemical slowly E->F G Keep container closed when not in use F->G H Avoid incompatible substances G->H I Decontaminate work surfaces H->I J Dispose of contaminated gloves I->J K Wash hands and exposed skin J->K L Store chemical in designated area K->L Spill_Response_Tree cluster_major Major Spill Response cluster_minor Minor Spill Response Start This compound Spill Occurs IsMajor Is the spill large, uncontained, or in a poorly ventilated area? Start->IsMajor Evacuate Evacuate the laboratory IsMajor->Evacuate Yes AlertMinor Alert nearby personnel IsMajor->AlertMinor No Alert Alert Emergency Services & Safety Officer Evacuate->Alert DonPPE Don appropriate PPE AlertMinor->DonPPE Contain Contain spill with inert absorbent DonPPE->Contain Clean Collect absorbent & place in hazardous waste container Contain->Clean Decon Decontaminate the area and ventilate Clean->Decon

References

An In-depth Technical Guide to the Solubility of Choline Hydroxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline hydroxide, a quaternary ammonium salt, is a versatile compound with applications ranging from catalysis to its role as a precursor in the synthesis of the vital neurotransmitter, acetylcholine. Its utility in various chemical and pharmaceutical processes is profoundly influenced by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. It includes a detailed compilation of available solubility data, standardized experimental protocols for solubility determination, and a visualization of the critical acetylcholine signaling pathway and a general drug formulation workflow. This document aims to be an essential resource for researchers and professionals working with this compound, enabling informed solvent selection and optimization of experimental and formulation parameters.

Core Concepts: Solubility of this compound

This compound [(CH₃)₃NCH₂CH₂OH]⁺OH⁻ is a strong organic base that is hygroscopic and typically available as an aqueous solution.[1] Its solubility is dictated by its ionic nature and the presence of a hydroxyl group, which allows for strong hydrogen bonding. Consequently, this compound exhibits high solubility in polar protic solvents and is generally insoluble in non-polar aprotic solvents.[2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. Due to the limited availability of precise quantitative data for this compound across a wide range of organic solvents, qualitative descriptions are included to provide a broader understanding of its solubility profile.

SolventChemical FormulaTypeSolubilityNotes
Alcohols
MethanolCH₃OHPolar ProticSolubleAvailable as a ~45% w/w solution in methanol.[4]
EthanolC₂H₅OHPolar ProticGood solubilityThe solubility is attributed to hydrogen bonding.[2][5]
IsopropanolC₃H₈OPolar ProticLikely SolubleData not readily available, but expected to be soluble due to its polar protic nature.
Ketones
AcetoneC₃H₆OPolar AproticData Not Available-
Nitriles
AcetonitrileC₂H₃NPolar AproticData Not Available-
Ethers
Diethyl Ether(C₂H₅)₂ONon-polar AproticInsoluble[1][2]
Tetrahydrofuran (THF)C₄H₈OPolar AproticData Not Available-
Amides
Dimethylformamide (DMF)C₃H₇NOPolar AproticData Not Available-
Sulfoxides
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[5]
Aromatic Hydrocarbons
BenzeneC₆H₆Non-polar AproticInsoluble[5]
TolueneC₇H₈Non-polar AproticInsolubleA 48-50% aqueous solution is insoluble in toluene.[1]
Halogenated Hydrocarbons
ChloroformCHCl₃Non-polar AproticInsoluble[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications. The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.

Principle: A saturated solution of the solute is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • This compound (solid or concentrated solution)

  • Organic solvent of interest

  • Thermostatically controlled water bath or incubator

  • Vials or flasks with secure caps

  • Analytical balance

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing the organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled bath set to the desired temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1 mL or 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

    • Record the total mass of the dish/vial and the solution.

    • Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound but sufficient to remove the solvent.

    • Once the solvent is completely evaporated, cool the dish/vial in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

Calculation:

  • Mass of solute: (Mass of dish/vial + residue) - (Mass of empty dish/vial)

  • Mass of solvent: (Mass of dish/vial + solution) - (Mass of dish/vial + residue)

  • Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

Analytical Methods for Concentration Measurement

For more precise measurements, especially for low solubilities, analytical techniques can be employed to determine the concentration of this compound in the saturated solution.

3.2.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For choline, a cation-exchange column is often used.

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV, conductivity, or mass spectrometer)

  • Cation-exchange column

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Prepare a saturated solution as described in the gravimetric method. Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE).

  • Dilution: If necessary, dilute the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

  • Injection and Quantification: Inject the diluted sample into the HPLC system and determine the peak area for choline. Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation: Account for the dilution factor to calculate the solubility in the original saturated solution.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides high sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Procedure: The procedure is similar to the HPLC method, but detection is performed using a mass spectrometer. An isotope-labeled internal standard (e.g., deuterated choline) is often used for accurate quantification.[6] After hydrolysis of any choline esters in a sample, the pH is adjusted, and the solution is filtered before analysis by LC-MS/MS.[6]

Visualization of Relevant Pathways and Workflows

Acetylcholine Synthesis and Signaling Pathway

Choline is a crucial precursor for the synthesis of acetylcholine (ACh), a primary neurotransmitter in both the central and peripheral nervous systems.[1][7] The synthesis of ACh occurs in cholinergic neurons and is catalyzed by the enzyme choline acetyltransferase (ChAT).[1][7]

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell Choline_Extracellular Choline Choline_Transporter Choline Transporter (CHT) Choline_Extracellular->Choline_Transporter Uptake Choline_Intracellular Choline Choline_Transporter->Choline_Intracellular ChAT Choline Acetyltransferase (ChAT) Choline_Intracellular->ChAT Acetyl_CoA Acetyl-CoA (from Mitochondria) Acetyl_CoA->ChAT ACh_Synthesized Acetylcholine (ACh) ChAT->ACh_Synthesized VAChT Vesicular ACh Transporter (VAChT) ACh_Synthesized->VAChT Synaptic_Vesicle Synaptic Vesicle with ACh VAChT->Synaptic_Vesicle Packaging ACh_Released ACh Synaptic_Vesicle->ACh_Released Release (Action Potential) AChE Acetylcholinesterase (AChE) ACh_Released->AChE Degradation ACh_Receptor Acetylcholine Receptor (Nicotinic or Muscarinic) ACh_Released->ACh_Receptor Binding Choline_Recycled Choline AChE->Choline_Recycled Acetate Acetate AChE->Acetate Choline_Recycled->Choline_Extracellular Recycling Signal_Transduction Signal Transduction -> Cellular Response ACh_Receptor->Signal_Transduction

Acetylcholine Synthesis and Signaling Pathway

General Workflow for Liquid Drug Formulation Development

The development of a liquid drug formulation is a multi-step process that begins with pre-formulation studies and progresses through formulation optimization to final manufacturing. The solubility of the active pharmaceutical ingredient (API), such as a choline salt, is a critical parameter at each stage.

Drug_Formulation_Workflow Preformulation Step 1: Pre-formulation Studies - API Characterization - Solubility Screening - Stability Analysis Formulation_Design Step 2: Formulation Design & Screening - Excipient Selection - pH and Buffer Optimization - Develop Target Formulation Profile Preformulation->Formulation_Design Identify lead excipients Optimization Step 3: Formulation Optimization - Design of Experiments (DoE) - Stability and Compatibility Testing - Analytical Method Development Formulation_Design->Optimization Select prototype formulations Scale_Up Step 4: Scale-Up & Manufacturing - Process Development - Technology Transfer - GMP Manufacturing Optimization->Scale_Up Define final formulation & process Final_Product Step 5: Final Drug Product - Quality Control Testing - Stability Monitoring - Regulatory Submission Scale_Up->Final_Product Produce clinical/commercial batches

General Liquid Drug Formulation Workflow

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, addressed the current limitations in quantitative data, and offered robust experimental protocols for its determination. The visualization of the acetylcholine signaling pathway underscores the biological importance of choline and its relevance in drug development. While qualitative data provides a good initial framework for solvent selection, further research is needed to establish a comprehensive quantitative solubility database for this compound across a wider range of organic solvents and temperatures. The methodologies and information presented herein serve as a valuable resource for scientists and researchers, facilitating more efficient and effective utilization of this compound in their work.

References

Choline Hydroxide: A Biodegradable Catalyst for Sustainable Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the demand for greener, more sustainable methodologies is paramount. Choline hydroxide, a quaternary ammonium salt, has emerged as a promising biodegradable catalyst, offering a compelling alternative to conventional and often hazardous catalytic systems. Its efficacy in a range of organic transformations, coupled with its favorable environmental profile, positions it as a key player in the development of sustainable chemical processes, particularly within the pharmaceutical and biofuel industries. This technical guide provides a comprehensive overview of the applications of this compound as a biodegradable catalyst, detailing experimental protocols, quantitative data, and mechanistic insights.

Introduction to this compound as a Green Catalyst

This compound [(CH₃)₃NCH₂CH₂OH]⁺OH⁻ is a strong organic base that is readily available, inexpensive, and, most importantly, biodegradable.[1] Unlike many traditional catalysts that pose environmental risks, this compound breaks down into benign substances, minimizing its ecological impact. Its ionic liquid nature, high catalytic activity, and potential for recyclability further enhance its appeal as a green catalyst.[1][2]

This guide will explore the catalytic prowess of this compound in several key organic reactions, providing the necessary data and procedural details for researchers to implement this sustainable catalyst in their work.

Applications in Organic Synthesis

This compound has demonstrated remarkable catalytic activity in a variety of organic reactions. This section will delve into its application in biodiesel production, the synthesis of bioactive heterocyclic compounds, and other important chemical transformations.

Biodiesel Production via Transesterification

The transesterification of triglycerides with short-chain alcohols to produce fatty acid alkyl esters (biodiesel) is a critical process in the renewable energy sector. This compound has proven to be an efficient basic catalyst for this reaction.

Quantitative Data for Biodiesel Production:

FeedstockAlcoholCatalyst Loading (wt%)Molar Ratio (Alcohol:Oil)Temperature (°C)Time (h)Yield (%)Reference
Soybean OilMethanol49:1602.596.45-
Crude Palm OilMethanol5.59:1701.599.84[3]
Sunflower OilMethanol48:1651>95[4]
Vegetable OilMethanol210:1650.595.7[5]

Experimental Protocol: Biodiesel Synthesis from Soybean Oil

  • Catalyst Preparation: A solution of this compound in methanol is prepared to the desired concentration.

  • Reaction Setup: Soybean oil is preheated to the reaction temperature (e.g., 60°C) in a round-bottom flask equipped with a condenser and magnetic stirrer.

  • Reaction Execution: The methanolic this compound solution is added to the preheated oil. The reaction mixture is stirred vigorously for the specified duration (e.g., 2.5 hours).

  • Product Separation: After the reaction is complete, the mixture is transferred to a separatory funnel. Three distinct layers will form: an upper layer of biodiesel (fatty acid methyl esters), a middle layer containing the this compound catalyst, and a lower layer of glycerol.

  • Purification: The biodiesel layer is separated and washed with warm water to remove any residual catalyst, methanol, and glycerol. The purified biodiesel is then dried over anhydrous sodium sulfate.

Plausible Reaction Mechanism: Transesterification of Triglycerides

The transesterification reaction catalyzed by this compound proceeds through a nucleophilic substitution mechanism. The hydroxide ion from this compound deprotonates the alcohol (e.g., methanol) to form a more nucleophilic alkoxide (e.g., methoxide). This alkoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, yielding a fatty acid alkyl ester and a diglyceride anion, which is then protonated. This process is repeated for the remaining two fatty acid chains on the glycerol backbone.

Transesterification_Mechanism TG Triglyceride (TG) Intermediate1 Tetrahedral Intermediate TG->Intermediate1 MeOH Methanol (MeOH) MeO Methoxide (CH₃O⁻) MeOH->MeO ChOH This compound [(CH₃)₃NCH₂CH₂OH]⁺OH⁻ ChOH->MeO Deprotonates MeO->Intermediate1 Nucleophilic Attack Intermediate2 Tetrahedral Intermediate MeO->Intermediate2 Nucleophilic Attack Intermediate3 Tetrahedral Intermediate MeO->Intermediate3 Nucleophilic Attack FAME1 Fatty Acid Methyl Ester (FAME) Intermediate1->FAME1 Collapse DG_anion Diglyceride Anion Intermediate1->DG_anion DG Diglyceride (DG) DG->Intermediate2 DG_anion->DG Protonation FAME2 FAME Intermediate2->FAME2 Collapse MG_anion Monoglyceride Anion Intermediate2->MG_anion MG Monoglyceride (MG) MG->Intermediate3 MG_anion->MG Protonation FAME3 FAME Intermediate3->FAME3 Collapse Glycerol Glycerol Intermediate3->Glycerol

Caption: Plausible mechanism for this compound-catalyzed transesterification.

Synthesis of 2-Amino-4H-Chromene Derivatives

2-Amino-4H-chromenes are a class of heterocyclic compounds with a wide range of biological activities. This compound serves as an efficient and biodegradable catalyst for the one-pot, three-component synthesis of these valuable molecules.[6]

Quantitative Data for 2-Amino-4H-Chromene Synthesis:

AldehydeActive Methylene CompoundPhenolCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
BenzaldehydeMalononitrileResorcinol10WaterRoom Temp.10-1596[7]
4-ChlorobenzaldehydeMalononitrileResorcinol10WaterRoom Temp.10-1594[7]
4-NitrobenzaldehydeMalononitrileResorcinol10WaterRoom Temp.10-1592[7]
BenzaldehydeEthyl CyanoacetateOrcinolAnhydrous K₂CO₃EthanolReflux-High[8]

Experimental Protocol: Synthesis of 2-Amino-4H-Chromenes

  • Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and a phenol (e.g., resorcinol, 1 mmol) is taken in a round-bottom flask.

  • Catalyst Addition: this compound (10 mol%) in water is added to the reaction mixture.

  • Reaction Execution: The mixture is stirred at room temperature for the specified time (e.g., 10-15 minutes). The progress of the reaction can be monitored by thin-layer chromatography.

  • Product Isolation: Upon completion, the solid product precipitates out of the aqueous solution.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure 2-amino-4H-chromene derivative.

Plausible Reaction Mechanism: Knoevenagel-Michael Cascade

The synthesis of 2-amino-4H-chromenes catalyzed by this compound proceeds via a Knoevenagel condensation followed by an intramolecular Michael addition. The hydroxide ion of this compound facilitates the deprotonation of the active methylene compound, which then undergoes a Knoevenagel condensation with the aromatic aldehyde. The resulting intermediate then undergoes an intramolecular Michael addition with the hydroxyl group of the phenol, followed by tautomerization to yield the final chromene product.

Chromene_Synthesis_Mechanism Aldehyde Aromatic Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Aldehyde->Knoevenagel_Intermediate Malononitrile Malononitrile Enolate Enolate Ion Malononitrile->Enolate ChOH This compound (OH⁻) ChOH->Enolate Deprotonation Enolate->Knoevenagel_Intermediate Nucleophilic Attack Knoevenagel_Product Knoevenagel Product Knoevenagel_Intermediate->Knoevenagel_Product Dehydration Michael_Adduct Intramolecular Michael Adduct Knoevenagel_Product->Michael_Adduct Intramolecular Michael Addition Phenol Phenol Phenol->Michael_Adduct Chromene 2-Amino-4H-Chromene Michael_Adduct->Chromene Tautomerization

Caption: Plausible mechanism for the synthesis of 2-amino-4H-chromenes.

Baker-Venkataraman Rearrangement for Flavone Synthesis

This compound has been identified as an efficient catalyst for the Baker-Venkataraman rearrangement, a key step in the synthesis of flavones, which are a class of naturally occurring compounds with diverse biological activities.[2]

Quantitative Data for Baker-Venkataraman Rearrangement:

2'-HydroxyacetophenoneAroyl ChlorideCatalystSolventTemperatureTime (h)Yield (%)Reference
5'-chloro-2'-hydroxyacetophenoneBenzoyl chlorideThis compound/TriethylamineTriethylamineReflux580[2]
2'-hydroxyacetophenoneBenzoyl chlorideThis compound/TriethylamineTriethylamineReflux575[2]
5'-bromo-2'-hydroxyacetophenone4-chlorobenzoyl chlorideThis compound/TriethylamineTriethylamineReflux482[2]

Experimental Protocol: Synthesis of 3-Aroylflavones

  • Esterification: To a solution of 2'-hydroxyacetophenone (1.0 mmol) and triethylamine (2.5 mmol) in a suitable solvent, the aroyl chloride (2.3 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Rearrangement and Cyclization: this compound (0.5 mmol) and additional triethylamine (11.0 mmol) are added to the reaction mixture. The mixture is then refluxed for the appropriate time.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with methylene chloride. The organic layer is washed with dilute hydrochloric acid and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Plausible Reaction Mechanism: Baker-Venkataraman Rearrangement

The reaction proceeds in a sequential one-pot manner. First, an esterification of the 2'-hydroxyacetophenone with the aroyl chloride occurs, catalyzed by triethylamine. Then, this compound acts as a base to promote the Baker-Venkataraman rearrangement of the resulting ester to form a 1,3-diketone intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to yield the final 3-aroylflavone.

Baker_Venkataraman_Mechanism Acetophenone 2'-Hydroxyacetophenone Ester Aroyl Ester Acetophenone->Ester Esterification AroylChloride Aroyl Chloride AroylChloride->Ester TEA1 Triethylamine TEA1->Ester Enolate Enolate Ion Ester->Enolate Deprotonation ChOH This compound (OH⁻) ChOH->Enolate Diketone_Intermediate 1,3-Diketone Intermediate Enolate->Diketone_Intermediate Rearrangement Cyclized_Intermediate Cyclized Intermediate Diketone_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Flavone 3-Aroylflavone Cyclized_Intermediate->Flavone Dehydration

Caption: Plausible mechanism for the synthesis of 3-aroylflavones.

Other Catalytic Applications

This compound has also been successfully employed as a catalyst in the synthesis of other important heterocyclic compounds, including:

  • 2,3-Dihydroquinazolin-4(1H)-ones: A simple and metal-free protocol has been developed for the synthesis of these compounds in an aqueous medium with good to high yields.[7][9]

  • α-Hydroxyphosphonates: this compound efficiently catalyzes the hydrophosphonylation of aldehydes to produce α-hydroxyphosphonates in high yields under neat or solvent conditions.[2][5]

Biodegradability and Recyclability

A key advantage of this compound is its biodegradability. Choline is a naturally occurring essential nutrient, and its degradation pathways are well-established in many organisms.[10][11] Studies on choline-based deep eutectic solvents have shown that they are readily biodegradable.[12] While specific quantitative data on the biodegradation of pure this compound is an area for further research, its inherent nature suggests a low environmental persistence.

Furthermore, this compound has demonstrated excellent recyclability in several catalytic systems. For instance, in the synthesis of 3-aroylflavones, the catalyst could be recovered and reused for up to six cycles without a significant loss of activity.[1][2]

Experimental Protocol: Catalyst Recycling (General)

  • Extraction: After the reaction, the aqueous layer containing the this compound catalyst is separated from the organic product layer.

  • Washing: The aqueous layer is washed with an organic solvent (e.g., methylene chloride) to remove any dissolved organic impurities.

  • Concentration: The water is removed from the aqueous layer under reduced pressure to recover the this compound catalyst.

  • Reuse: The recovered catalyst can then be used in subsequent reaction cycles.

Conclusion and Future Outlook

This compound presents a compelling case as a versatile, efficient, and environmentally benign catalyst for a range of organic transformations. Its application in the synthesis of biofuels and pharmaceutically relevant compounds highlights its potential to contribute significantly to the development of sustainable chemical processes. The ease of handling, low cost, and potential for recyclability further solidify its position as a valuable tool for green chemistry.

Future research should focus on expanding the scope of its catalytic applications, conducting detailed kinetic and mechanistic studies to further optimize reaction conditions, and performing comprehensive studies to quantify its biodegradability and long-term environmental impact. As the chemical industry continues to embrace sustainability, this compound is poised to play an increasingly important role in shaping a greener future.

References

Methodological & Application

Application Notes and Protocols for Choline Hydroxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Choline hydroxide [(CH₃)₃NCH₂CH₂OH]⁺OH⁻, a quaternary ammonium salt, is emerging as a highly effective and environmentally benign base catalyst for a variety of organic transformations.[1][2] Classified as an ionic liquid, it offers numerous advantages over traditional catalysts, including biodegradability, low cost, high efficiency, and potential for recyclability.[3][4][5] Its strong basicity and high solubility in water and alcohols make it a versatile tool for researchers in organic synthesis and drug development, aligning with the principles of green chemistry by enabling reactions under milder conditions, often in aqueous media.[1][5]

Physicochemical Properties of this compound

This compound is a hygroscopic, viscous liquid, often supplied as a 45-50% aqueous solution.[1] It is a strong organic base with a pH of around 14 for a 45% solution.[6]

PropertyValueReference
Chemical Formula C₅H₁₅NO₂[7]
Molar Mass 121.18 g/mol [1][7]
Appearance Viscous, colorless liquid or white granular powder[1]
Density ~1.073 g/cm³ (46% aq. solution)[1]
Solubility Very soluble in water; soluble in ethanol[1][8]
pH ~14 (45% aq. solution)[6]

Application Note 1: Transesterification for Biodiesel Production

This compound is an exceptionally efficient catalyst for the transesterification of triglycerides from vegetable oils and animal fats into fatty acid methyl esters (FAMEs), the primary components of biodiesel.[9][10] It demonstrates superior catalytic activity compared to other basic ionic liquids and traditional catalysts like NaOH or KOH, primarily because it can yield high conversions without significant soap formation, simplifying product purification.[11][12] Its reusability has also been demonstrated, making the process more economical and sustainable.[13]

Quantitative Data for Biodiesel Synthesis
Oil SourceCatalyst Load (wt%)Methanol/Oil Molar RatioTemperature (°C)Time (h)Biodiesel Yield (%)Reference
Soybean Oil49:1602.595[13]
Vegetable Oil210:1650.595.7[10]
Crude Palm Oil5.59:1 (Ethanol)701.599.84[12]
Crude Palm Oil312:1601.099.45[14]
Sunflower Oil48:1651.0>95 (conversion)[15]
Experimental Protocol: Transesterification of Soybean Oil

This protocol is adapted from the work of Fan et al. (2013).[13]

Materials:

  • Soybean Oil

  • Methanol (MeOH)

  • This compound (ChOH), 45 wt% in water

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: Add a specific molar ratio of methanol to soybean oil (e.g., 9:1) into the three-neck flask.

  • Catalyst Addition: Introduce the this compound catalyst (e.g., 4% of the oil weight) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60°C) under vigorous stirring. Maintain the reaction for the specified time (e.g., 2.5 hours).

  • Product Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Three distinct layers will form: an upper layer of biodiesel (FAMEs), a middle layer of glycerol, and a lower layer containing the this compound catalyst and excess methanol.

  • Isolation: Carefully separate the top biodiesel layer.

  • Purification: Wash the biodiesel layer with warm deionized water to remove any residual catalyst or glycerol. Dry the biodiesel over anhydrous sodium sulfate.

  • Catalyst Recovery (Optional): The lower catalyst-containing layer can be subjected to evaporation under reduced pressure to remove methanol, allowing for the potential reuse of the this compound catalyst.[13]

Workflow Diagram

G Workflow for this compound Catalyzed Biodiesel Production cluster_0 Reaction Stage cluster_1 Separation & Purification Reactants Soybean Oil + Methanol Mixer Add this compound (Catalyst) Heat to 60-65°C Reactants->Mixer Reactor Transesterification Reaction (0.5 - 2.5 hours) Mixer->Reactor Separation Cool & Transfer to Separatory Funnel Reactor->Separation Isolation Isolate Biodiesel Layer Separation->Isolation Byproducts Byproducts Separation->Byproducts Glycerol + Catalyst Layer Purification Wash & Dry Isolation->Purification FinalProduct Purified Biodiesel (FAMEs) Purification->FinalProduct

Caption: Workflow for Biodiesel Production.

Application Note 2: Synthesis of Flavonoids and Chromenes

This compound serves as an efficient catalyst in the synthesis of heterocyclic compounds like flavones and chromenes, which are important scaffolds in medicinal chemistry.

A. 3-Aroylflavones via Baker-Venkataraman Rearrangement

This compound has been identified as a superior catalyst for the sequential one-pot synthesis of 3-aroylflavones from 2'-hydroxyacetophenones and aroyl chlorides.[3][16] This method is notable for the high recyclability of the catalyst, which can be reused up to six times without a significant loss in product yield.[3][17]

Quantitative Data for 3-Aroylflavone Synthesis

Reactant 1 (1.0 mmol)Reactant 2 (2.3 mmol)ChOH (mmol)Time (h)Yield (%)
5'-chloro-2'-hydroxyacetophenoneBenzoyl chloride0.5559
2'-hydroxyacetophenoneBenzoyl chloride0.5586
5'-methyl-2'-hydroxyacetophenoneBenzoyl chloride0.5588
5'-chloro-2'-hydroxyacetophenone4-Methylbenzoyl chloride0.5562
Data sourced from Nguyen et al. (2024).[3]
Experimental Protocol: Synthesis of 3-Benzoyl-6-chloroflavone

This protocol is adapted from Nguyen et al. (2024).[3]

Materials:

  • 5'-chloro-2'-hydroxyacetophenone

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • This compound (ChOH)

  • Methylene chloride (DCM)

  • Two-necked round-bottom flask with condenser

Procedure:

  • Step 1 (Esterification): To a two-necked flask, add 5'-chloro-2'-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol), and benzoyl chloride (2.3 mmol). Stir the mixture at room temperature for 30 minutes.

  • Step 2 (Cyclodehydration): Add this compound (0.5 mmol) and additional triethylamine (11.0 mmol) to the flask.

  • Reaction: Heat the reaction mixture under reflux for 5 hours.

  • Work-up: After cooling to room temperature, extract the product mixture with methylene chloride (70 mL) and wash with water (3 mL) using a separatory funnel.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield 3-benzoyl-6-chloroflavone.

Reaction Pathway Diagram

G Synthesis of 3-Aroylflavones R1 2'-Hydroxyacetophenone Intermediate O-Aroyl Ester Intermediate R1->Intermediate Et₃N, RT, 30 min R2 Aroyl Chloride R2->Intermediate Product 3-Aroylflavone Intermediate->Product this compound Et₃N, Reflux, 5h (Baker-Venkataraman Rearrangement)

Caption: Pathway for 3-Aroylflavone Synthesis.

B. 2-Amino-4H-Chromene Derivatives

This compound efficiently catalyzes the multi-component reaction of salicylaldehydes, a nitroalkene, and an amine source in an aqueous medium at room temperature to produce various 2-amino-4H-chromene derivatives with high yields (up to 96%).[1] This green chemistry approach avoids hazardous organic solvents and simplifies the reaction setup.[1][5]

Application Note 3: Carbon-Carbon Bond Forming Reactions

This compound is a potent Brønsted-type base catalyst for fundamental C-C bond-forming reactions that are central to organic synthesis.

A. Aldol Condensation (including Chalcone Synthesis)

The aldol condensation is a vital reaction that forms new C-C bonds between aldehydes and ketones.[18] this compound, particularly when supported on materials like MgO, can act as a heterogeneous catalyst for these reactions.[19] A key subset of this reaction is the Claisen-Schmidt condensation between an aromatic aldehyde and a ketone to form chalcones, which are precursors to flavonoids.[20][21]

General Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Acetophenone)

  • Ethanol or an aqueous medium

  • This compound (catalytic amount)

Procedure:

  • Setup: In a flask, dissolve the aromatic aldehyde (1 equivalent) and the ketone (1 equivalent) in a suitable solvent like ethanol.

  • Catalysis: Add a catalytic amount of this compound solution to the mixture and stir at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Isolation: Once complete, the product often precipitates from the solution. If not, the mixture can be cooled or poured into cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Aldol Condensation Mechanism

G Base-Catalyzed Aldol Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration (Condensation) Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Base This compound (OH⁻) Aldehyde Aldehyde (Electrophile) Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Ketone (Aldol Adduct) Alkoxide->BetaHydroxy Protonation (from H₂O) Product α,β-Unsaturated Ketone (Chalcone) BetaHydroxy->Product Elimination of H₂O (Heat) G Knoevenagel Condensation Mechanism AMC Active Methylene Compound Carbanion Carbanion (Nucleophile) AMC->Carbanion Deprotonation Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic Attack Base This compound (OH⁻) Aldehyde Aldehyde Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration G Michael Addition Mechanism Donor Michael Donor (e.g., Diethyl Malonate) Enolate Enolate (Nucleophile) Donor->Enolate Deprotonation Adduct Enolate Adduct Enolate->Adduct Conjugate Addition Base This compound (OH⁻) Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Adduct Product 1,4-Addition Product Adduct->Product Protonation

References

Choline Hydroxide: A Versatile and Sustainable Catalyst in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Choline hydroxide, a quaternary ammonium salt, is emerging as a highly effective and environmentally benign catalyst in pharmaceutical synthesis. Its properties as a biodegradable, recyclable, and strong basic catalyst make it an attractive alternative to conventional reagents, aligning with the principles of green chemistry. These application notes provide an overview of its use in several key synthetic transformations relevant to the pharmaceutical industry, complete with detailed experimental protocols and comparative data.

Synthesis of 3-Aroylflavones

3-Aroylflavones are a class of compounds with significant biological activities. The synthesis of these molecules often involves the Baker-Venkataraman rearrangement. This compound has been demonstrated to be an efficient catalyst for the sequential one-pot synthesis of 3-aroylflavones from 2'-hydroxyacetophenones and benzoyl chlorides.[1][2]

Application Highlights:
  • Green Chemistry: this compound is an eco-friendly and readily available catalyst.[1][2]

  • High Efficiency: The protocol offers good to excellent yields for a variety of substrates.

  • Recyclability: The catalyst can be recovered and reused for multiple reaction cycles with minimal loss of activity.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 3-Aroylflavones[1]

Materials:

  • 2'-Hydroxyacetophenone (1.0 mmol)

  • Aroyl chloride (2.3 mmol)

  • Triethylamine (Et3N)

  • This compound (ChOH)

  • Methylene chloride (CH2Cl2)

  • Water (H2O)

  • 0.1% Hydrochloric acid (HCl)

Procedure:

  • To a 5 mL two-necked round-bottom flask equipped with a condenser, add 2'-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol, 0.2530 g), and aroyl chloride (2.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (0.5 mmol, 0.0606 g) and triethylamine (11.0 mmol, 1.1131 g) to the reaction mixture.

  • Reflux the mixture for the appropriate time (typically monitored by TLC).

  • After completion, cool the reaction to room temperature.

  • Extract the product mixture with methylene chloride (70 mL) and water (3 mL) using a separatory funnel.

  • Separate the aqueous layer and wash it with methylene chloride (3 x 10 mL) to recover the this compound catalyst. The aqueous layer can be concentrated under reduced pressure to recover the catalyst for reuse.

  • Combine the organic layers and neutralize with 0.1% aqueous hydrochloric acid (2 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 3-aroylflavone.

Quantitative Data: Synthesis of 3-Aroylflavones
Entry2'-HydroxyacetophenoneAroyl ChlorideProductYield (%)Catalyst Recyclability (Yield %)
15'-chloro-2'-hydroxyacetophenoneBenzoyl chloride3-Benzoyl-6-chloroflavone59Cycle 2: 58, Cycle 3: 57, Cycle 4: 56, Cycle 5: 55, Cycle 6: 54[2]
22'-hydroxyacetophenone4-Methylbenzoyl chloride3-(4-Methylbenzoyl)flavone85N/A
35'-methyl-2'-hydroxyacetophenone4-Chlorobenzoyl chloride6-Methyl-3-(4-chlorobenzoyl)flavone78N/A

N/A: Data not available in the searched sources.

Experimental Workflow: Sequential One-Pot Synthesis of 3-Aroylflavones

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Baker-Venkataraman Rearrangement & Cyclization cluster_workup Work-up & Purification start 2'-Hydroxyacetophenone + Aroyl Chloride + Et3N stir Stir at RT 30 min start->stir intermediate Ester Intermediate stir->intermediate add_choh Add this compound + Et3N intermediate->add_choh reflux Reflux add_choh->reflux product 3-Aroylflavone reflux->product extraction Extraction with CH2Cl2/H2O product->extraction purification Purification extraction->purification final_product Pure 3-Aroylflavone purification->final_product

Caption: Workflow for the synthesis of 3-aroylflavones.

Synthesis of 2-Amino-4H-Chromenes

2-Amino-4H-chromene derivatives are prevalent scaffolds in many biologically active compounds and are of significant interest in pharmaceutical research. This compound serves as an efficient catalyst for the one-pot, three-component synthesis of these compounds from an aldehyde, malononitrile, and a phenol.[3][4]

Application Highlights:
  • One-Pot Synthesis: Simplifies the experimental procedure and reduces waste.

  • Mild Conditions: The reaction often proceeds at room temperature.

  • High Yields: Provides good to excellent yields of the desired products.[3]

  • Catalyst Reusability: The aqueous solution of this compound can be reused for several cycles.[4]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4H-Chromenes[5]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Phenol (e.g., resorcinol, naphthol) (1 mmol)

  • This compound (aqueous solution, 10 mol%)

  • Ethanol (optional, as solvent)

  • Water

Procedure:

  • In a round-bottom flask, mix the aldehyde (1 mmol), malononitrile (1.1 mmol), and the phenol (1 mmol).

  • Add the aqueous solution of this compound (10 mol%).

  • If a solvent is used, add ethanol or an ethanol:water mixture. Some reactions can be performed under solvent-free conditions.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80°C), monitoring the progress by TLC. Reaction times are typically short (e.g., 20-30 minutes).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-chromene derivative.

  • The aqueous filtrate containing the this compound catalyst can be recovered and reused.

Quantitative Data: Synthesis of 2-Amino-4H-Chromenes
EntryAldehydePhenolProductYield (%)Catalyst Recyclability (Yield %)
1BenzaldehydeResorcinol2-Amino-4-phenyl-4H-chromene-5,7-diol96Cycle 2: 95, Cycle 3: 93, Cycle 4: 92, Cycle 5: 90
24-Chlorobenzaldehydeα-Naphthol2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene94N/A
34-Nitrobenzaldehydeβ-Naphthol2-Amino-4-(4-nitrophenyl)-4H-benzo[g]chromene92N/A

N/A: Data not available in the searched sources.

Experimental Workflow: One-Pot Synthesis of 2-Amino-4H-Chromenes

G reactants Aldehyde + Malononitrile + Phenol reaction Stir at RT or Heat reactants->reaction catalyst This compound (aq) catalyst->reaction workup Precipitation with Water & Filtration reaction->workup product Pure 2-Amino-4H-Chromene workup->product

Caption: Workflow for the one-pot synthesis of 2-amino-4H-chromenes.

Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-2-carbonitriles

Pyrazolo[1,2-a]pyridazine derivatives are another class of heterocyclic compounds with potential pharmaceutical applications. This compound has been successfully employed as a catalyst in the sustainable one-pot, three-component synthesis of these molecules under solvent-free conditions.[5]

Application Highlights:
  • Solvent-Free Conditions: Reduces environmental impact and simplifies product isolation.[5]

  • Rapid Reactions: The synthesis is often complete in a short time (e.g., 10 minutes).[5]

  • Excellent Yields: High yields of the desired products are typically obtained.[5]

  • Catalyst Reusability: The catalyst can be recycled for at least five cycles without a significant drop in efficiency.[5]

Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-2-carbonitriles[6]

Materials:

  • 4,5-Diphenyl-1,2-dihydropyridazine-3,6-dione (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • This compound (10 mol%)

  • Water

Procedure:

  • In a reaction vessel, combine 4,5-diphenyl-1,2-dihydropyridazine-3,6-dione (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (10 mol%).

  • Stir the mixture at 80°C for 10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, add water to the reaction mass.

  • Isolate the solid product by filtration.

  • The product is often pure enough without the need for column chromatography. If necessary, recrystallize from a suitable solvent.

  • The aqueous filtrate containing the this compound can be recovered and reused.

Quantitative Data: Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-2-carbonitriles
EntryAromatic AldehydeProductYield (%)Catalyst Recyclability (Yield %)
14-Nitrobenzaldehyde1-(4-Nitrophenyl)-1H-pyrazolo[1,2-a]pyridazine-2-carbonitrile derivative97Cycle 2: 96, Cycle 3: 95, Cycle 4: 94, Cycle 5: 93[5]
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1H-pyrazolo[1,2-a]pyridazine-2-carbonitrile derivative95N/A
3Benzaldehyde1-Phenyl-1H-pyrazolo[1,2-a]pyridazine-2-carbonitrile derivative92N/A

N/A: Data not available in the searched sources.

Experimental Workflow: Three-Component Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-2-carbonitriles

G reactants Pyridazinedione + Aldehyde + Malononitrile reaction Stir at 80°C 10 min (Solvent-free) reactants->reaction catalyst This compound catalyst->reaction workup Add Water & Filtration reaction->workup product Pure Product workup->product

Caption: Workflow for the synthesis of pyrazolo[1,2-a]pyridazines.

Aldol Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound can be used as a basic catalyst in these reactions, offering an alternative to traditional bases like sodium hydroxide or potassium hydroxide.[6]

Application Highlights:
  • Effective Base Catalyst: Promotes the formation of α,β-unsaturated carbonyl compounds.

  • Heterogeneous Support: this compound can be supported on materials like MgO to enhance its catalytic activity.[6]

  • Green Alternative: Provides a more environmentally friendly option compared to some conventional bases.

Experimental Protocol: General Procedure for Aldol Condensation

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • This compound (as catalyst)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Dilute acetic acid

  • Ethanol (for washing)

Procedure:

  • Combine the aldehyde and ketone in a reaction flask.

  • Add the this compound catalyst. The amount of catalyst and solvent will depend on the specific reaction.

  • Stir the mixture at the appropriate temperature (room temperature or heated) for the required time.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and isolate the crude product. This may involve precipitation and filtration.

  • Wash the crude product with dilute acetic acid followed by ethanol to remove the catalyst and unreacted starting materials.[7]

  • Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated carbonyl compound.

Quantitative Data: Aldol Condensation Reactions
EntryAldehydeKetoneProductYield (%)
1BenzaldehydeAcetoneDibenzalacetone~70-80 (typical)
2p-AnisaldehydeAcetoneDi-p-anisalacetoneHigh
3BenzaldehydeCyclopentanone2,5-DibenzylidenecyclopentanoneHigh

Yields are approximate and can vary based on specific reaction conditions.

Logical Relationship: Aldol Condensation Catalyzed by this compound

G cluster_catalysis Catalytic Cycle ketone Ketone (with α-hydrogens) enolate Enolate (nucleophile) ketone->enolate + ChOH aldol_adduct Aldol Adduct (β-hydroxy ketone) enolate->aldol_adduct + Aldehyde aldehyde Aldehyde (electrophile) product α,β-Unsaturated Ketone aldol_adduct->product - H2O choh This compound (Base) h2o H2O

Caption: Role of this compound in aldol condensation.

Safety Precautions

This compound is a strong base and should be handled with care. It can cause severe skin burns and eye damage.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling vapors.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[11]

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[9]

  • First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[10][11]

References

Choline Hydroxide: Application Notes and Protocols for pH Regulation in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline hydroxide, an organic quaternary ammonium hydroxide, is a versatile and environmentally benign strong base increasingly utilized in chemical synthesis.[1][2][3] Its efficacy as a pH regulating agent and catalyst stems from its high basicity, solubility in water and polar organic solvents, and its biodegradable nature.[1][4] This document provides detailed application notes and protocols for the use of this compound as a pH regulating agent in various chemical reactions, catering to the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

This compound is typically available as an aqueous solution, commonly in concentrations of 45-50 wt.%. It is a colorless to pale yellow, viscous liquid with a faint amine-like odor.[5] As a strong base, it is corrosive and requires careful handling.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
Chemical Formula C₅H₁₅NO₂[3]
Molecular Weight 121.18 g/mol [3]
pKa ~13.9 at 25 °C[3][6]
Appearance Colorless to pale yellow viscous liquid[5]
Solubility Miscible with water and ethanol[2][3]
Density ~1.073 g/mL (46% aq. solution) at 25 °C[2]
pH ~14 (45% aq. solution)[5]
Primary Hazards Corrosive, causes severe skin burns and eye damage[5][7][8]
Handling Precautions Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[7][8][9]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8 °C.[7][9]

Application as a pH Regulating Agent

This compound's primary role as a pH regulating agent is to serve as a strong organic base.[2][10] Unlike traditional inorganic bases like sodium hydroxide or potassium hydroxide, the use of this compound can be advantageous in reactions where the presence of metal ions is undesirable. Its high pKa indicates that it is fully dissociated in aqueous solutions, providing a high concentration of hydroxide ions to effectively increase the pH of a reaction mixture.[3][6]

Due to its strong basicity, this compound is not typically used to prepare buffer solutions in the traditional sense (a mixture of a weak base and its conjugate acid). Instead, it is used to adjust the pH of a solution to a desired alkaline value or to catalyze base-mediated reactions.

pH_Regulation cluster_0 pH Adjustment Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Measure Initial pH Measure Initial pH Prepare Reaction Mixture->Measure Initial pH Add this compound Solution Add this compound Solution Measure Initial pH->Add this compound Solution Monitor pH Monitor pH Add this compound Solution->Monitor pH Desired pH Reached? Desired pH Reached? Monitor pH->Desired pH Reached? Desired pH Reached?->Add this compound Solution No Proceed with Reaction Proceed with Reaction Desired pH Reached?->Proceed with Reaction Yes End End Proceed with Reaction->End

General workflow for pH adjustment using this compound.

Experimental Protocols

General Protocol for pH Adjustment of a Reaction Mixture

This protocol describes the general steps for using a this compound solution to adjust the pH of a chemical reaction.

Materials:

  • This compound solution (e.g., 45 wt.% in water)

  • Deionized water

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Appropriate reaction vessel and personal protective equipment (PPE)

Procedure:

  • Prepare a dilute stock solution: It is recommended to first prepare a more dilute stock solution of this compound (e.g., 1 M or 0.5 M) from the concentrated commercial solution to allow for more precise pH adjustments.

    • Calculation Example for 1 M solution: The molecular weight of this compound is 121.18 g/mol . A 45 wt.% solution with a density of approximately 1.073 g/mL contains about 482.85 g/L, which is roughly 3.98 M. To prepare 100 mL of a 1 M solution, you would dilute approximately 25.1 mL of the 45% solution to a final volume of 100 mL with deionized water.

  • Set up the reaction: Combine all reaction components except the this compound in the reaction vessel with a magnetic stir bar.

  • Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions that bracket the target pH.

  • Initial pH measurement: Place the calibrated pH electrode into the stirring reaction mixture and record the initial pH.

  • pH adjustment: Slowly add the diluted this compound solution dropwise to the reaction mixture while continuously monitoring the pH.

  • Equilibration: Allow the mixture to stir for a few minutes after each addition to ensure the pH reading has stabilized before adding more base.

  • Final pH: Continue adding the this compound solution until the desired pH is reached and remains stable.

  • Proceed with the reaction: Once the target pH is achieved, proceed with the subsequent steps of your chemical reaction.

Protocol for this compound-Catalyzed Synthesis of 2-Amino-4H-Chromene Derivatives

This compound has been demonstrated as an efficient and biodegradable catalyst for the synthesis of 2-amino-4H-chromene derivatives in an aqueous medium.[11][12][13]

Materials:

  • Substituted salicylaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Activated phenol (e.g., resorcinol, α-naphthol) (1.0 mmol)

  • This compound (10 mol%) as a 45 wt.% aqueous solution

  • Water (5 mL)

  • Ethanol for recrystallization

  • Reaction flask with magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the substituted salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the activated phenol (1.0 mmol) in 5 mL of water.

  • Add 10 mol% of the 45 wt.% this compound solution to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product will precipitate out of the aqueous solution.[14]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-amino-4H-chromene derivative.

Chromene_Synthesis cluster_workflow Synthesis of 2-Amino-4H-Chromenes Reactants Salicylaldehyde, Malononitrile, Phenol Mixing Combine Reactants, Solvent, and Catalyst in Flask Reactants->Mixing Solvent Water Solvent->Mixing Catalyst This compound (10 mol%) Catalyst->Mixing Reaction Stir at Room Temperature Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Precipitation Product Precipitates Monitoring->Precipitation Isolation Vacuum Filtration Precipitation->Isolation Purification Recrystallization from Ethanol Isolation->Purification Final_Product Pure 2-Amino-4H-Chromene Purification->Final_Product

Workflow for the synthesis of 2-amino-4H-chromenes.
Protocol for Aldol Condensation using this compound

This compound can be used as a strong base catalyst for aldol condensation reactions.[15][16][17][18][19]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • This compound (as a 45 wt.% solution in water or methanol)

  • Solvent (e.g., ethanol, methanol, or water)

  • Reaction vessel with magnetic stirrer

  • Ice bath

Procedure:

  • In a reaction vessel, dissolve the ketone (1.0 mmol) in the chosen solvent.

  • Add the aldehyde (1.0 mmol) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of this compound solution (e.g., 0.1-0.2 equivalents) to the cooled, stirring mixture. The optimal amount may need to be determined empirically.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the product may precipitate. If so, it can be collected by filtration.

  • If the product does not precipitate, perform a standard aqueous workup. Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a valuable tool for pH regulation in chemical reactions, particularly in syntheses where a strong, metal-free, and biodegradable organic base is preferred. Its application as a catalyst in various organic transformations highlights its utility in controlling reaction conditions and promoting desired chemical outcomes. The protocols provided herein offer a foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with any strong base, appropriate safety precautions must be strictly followed.

References

Application Notes and Protocols: Choline Hydroxide in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline hydroxide, a quaternary ammonium salt, has emerged as a highly effective and environmentally benign basic catalyst for Aldol condensation reactions. This versatile catalyst can be utilized in both homogeneous and heterogeneous systems, offering significant advantages over traditional bases like sodium or potassium hydroxide, such as reduced corrosion, minimized waste production, and catalyst recyclability.[1][2] Its application is particularly valuable in the synthesis of fine chemicals and pharmaceutical intermediates where the formation of carbon-carbon bonds is a critical step.

These application notes provide a comprehensive overview of the use of this compound in Aldol condensation reactions, including detailed experimental protocols and quantitative data to support researchers in the development of efficient and sustainable synthetic methodologies.

Data Presentation

The following tables summarize the quantitative data for Aldol condensation reactions catalyzed by this compound (CH) and this compound supported on magnesium oxide (CH-MgO).

Table 1: Condensation of Benzaldehyde with Various Ketones

EntryKetoneCatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1AcetoneCH1300.259895
2AcetoneCH-MgO1300.0510077
32'-HydroxyacetophenoneCH1002.59958
42'-HydroxyacetophenoneCH-MgO1000.59990

Table 2: Synthesis of Jasminaldehyde and Other Aldol Products

EntryAldehydeKetone/AldehydeCatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
5BenzaldehydeHeptanalCH160210084
6BenzaldehydeHeptanalCH-MgO1600.2510088
7PiperonalPropionaldehydeCH-MgO15057985

Experimental Protocols

Protocol 1: General Procedure for Homogeneous Aldol Condensation using this compound

This protocol describes the synthesis of jasminaldehyde via the condensation of benzaldehyde and heptanal using an aqueous solution of this compound.

Materials:

  • Benzaldehyde

  • Heptanal

  • This compound (46 wt% in water)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

  • Heating mantle or oil bath

Procedure:

  • To a magnetically stirred solution of benzaldehyde (10 mmol) in toluene (20 mL) in a round-bottom flask, add this compound (0.5 mmol, 46 wt% in water).

  • Heat the reaction mixture to 160 °C.

  • Slowly add heptanal (10 mmol) to the reaction mixture over a period of 1 hour using a syringe pump.

  • Continue stirring at 160 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with distilled water (3 x 20 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure jasminaldehyde.

Protocol 2: Preparation of Supported this compound on MgO Catalyst (CH-MgO)

Materials:

  • Magnesium oxide (MgO)

  • This compound solution (46 wt% in water)

  • Methanol

  • Rotary evaporator

  • Oven

Procedure:

  • Impregnate magnesium oxide (MgO) with an aqueous solution of this compound (46 wt%). The amount of this compound should be calculated to achieve the desired loading (e.g., 1 mmol of this compound per gram of MgO).

  • Add a sufficient amount of methanol to form a slurry.

  • Remove the solvent under reduced pressure using a rotary evaporator at 60 °C.

  • Dry the resulting solid in an oven at 100 °C for 12 hours.

  • The prepared CH-MgO catalyst is ready for use in heterogeneous Aldol condensation reactions.

Protocol 3: General Procedure for Heterogeneous Aldol Condensation using Supported this compound (CH-MgO)

This protocol outlines the synthesis of jasminaldehyde using the prepared CH-MgO catalyst.

Materials:

  • Benzaldehyde

  • Heptanal

  • CH-MgO catalyst

  • Toluene (solvent)

  • Standard laboratory glassware

  • Heating and stirring equipment

Procedure:

  • In a round-bottom flask, add the CH-MgO catalyst (e.g., 100 mg for a 10 mmol scale reaction).

  • Add a solution of benzaldehyde (10 mmol) in toluene (20 mL) to the flask.

  • Heat the mixture to 160 °C with vigorous stirring.

  • Slowly add heptanal (10 mmol) to the reaction mixture over 1 hour.

  • Continue stirring at 160 °C for 15 minutes.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed with toluene, dried, and reused.

  • Wash the filtrate with distilled water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Reaction Mechanism

The base-catalyzed Aldol condensation proceeds through the formation of an enolate ion, which then acts as a nucleophile.

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (Condensation) Ketone Ketone Enolate Enolate Ketone->Enolate  + OH⁻ - H₂O Alkoxide Alkoxide Enolate->Alkoxide + Aldehyde Aldehyde Aldehyde Aldol Aldol Alkoxide->Aldol + H₂O - OH⁻ Enone Enone Aldol->Enone - H₂O Choline_Hydroxide This compound (Source of OH⁻)

Caption: Base-catalyzed Aldol condensation mechanism.

Experimental Workflow: Heterogeneous Catalysis

The workflow for the heterogeneous Aldol condensation highlights the ease of catalyst recovery and reuse.

Heterogeneous_Workflow start Start reactants Mix Reactants: Aldehyde, Ketone, Solvent start->reactants add_catalyst Add CH-MgO Catalyst reactants->add_catalyst reaction Heat and Stir (e.g., 160°C) add_catalyst->reaction filtration Cool and Filter reaction->filtration product_workup Product Workup: Wash, Dry, Concentrate filtration->product_workup catalyst_recovery Catalyst Recovery filtration->catalyst_recovery Solid purification Purification (e.g., Chromatography) product_workup->purification final_product Final Product purification->final_product catalyst_reuse Wash, Dry, and Reuse catalyst_recovery->catalyst_reuse catalyst_reuse->add_catalyst Recycle

Caption: Workflow for heterogeneous Aldol condensation.

References

Application Notes & Protocols: Preparation of Choline-Based Ionic Liquids Using Choline Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-based ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed of a choline cation and a variety of anions.[1] Due to their inherent biocompatibility, biodegradability, low toxicity, and tunable physicochemical properties, they are gaining significant attention in the pharmaceutical and biomedical fields.[1][2] These ILs are particularly promising for drug delivery applications, where they can act as solubilizers for poorly soluble active pharmaceutical ingredients (APIs), permeation enhancers for transdermal delivery, and antimicrobial agents.[1][2][3][4]

The synthesis of choline-based ILs is often straightforward, with one of the most common and efficient methods being the neutralization of choline hydroxide, a strong organic base, with a selected acid.[5] This method is advantageous due to its simplicity, high yields, and the formation of water as the primary byproduct, which can be easily removed. This document provides a detailed protocol for the synthesis of choline carboxylate ILs, along with relevant data and workflow visualizations.

General Reaction Scheme

The fundamental reaction involves the acid-base neutralization between this compound and a carboxylic acid to form the corresponding choline carboxylate ionic liquid and water.[6]

  • [Choline][OH] + R-COOH → [Choline][R-COO] + H₂O

Experimental Protocol: Synthesis of Choline Propanoate

This protocol details the synthesis of choline propanoate as a representative example. The same procedure can be adapted for other carboxylic acids.

Materials & Equipment:

  • This compound (45 wt% solution in water)

  • Propanoic acid (≥99%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • High-vacuum pump

  • Standard glassware (beakers, graduated cylinders)

  • pH indicator strips or pH meter

  • Analytical balance

Safety Precautions:

  • This compound is a strong, corrosive base. Always handle it inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Propanoic acid is corrosive and has a strong odor. Handle it in a fume hood.

  • The neutralization reaction is exothermic. Ensure slow addition of reactants to control the temperature.

Procedure:

  • Reactant Stoichiometry:

    • In a 250 mL round-bottom flask, place a precisely weighed amount of this compound solution (e.g., 100 g of 45 wt% solution, which contains ~0.37 moles of this compound).

    • Calculate the equimolar amount of propanoic acid required for neutralization (for 0.37 moles of this compound, this would be ~27.4 g of propanoic acid). A slight molar excess of the acid (e.g., 1.05 to 1.1 equivalents) can be used to ensure complete neutralization of the base.[7]

  • Reaction Setup:

    • Place the round-bottom flask containing the this compound solution in an ice-water bath on a magnetic stirrer to manage the heat generated during neutralization.

    • Add a magnetic stir bar to the flask and begin stirring.

  • Neutralization:

    • Slowly add the propanoic acid to the stirring this compound solution dropwise using a dropping funnel over a period of 30-60 minutes.

    • Monitor the pH of the reaction mixture periodically. The reaction is complete when the pH is neutral (pH ≈ 7).

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-12 hours to ensure the reaction goes to completion.[7][8]

  • Water Removal:

    • Connect the flask to a rotary evaporator.

    • Initially, remove the bulk of the water at a moderately elevated temperature (60-70 °C) under reduced pressure.[8]

    • For complete removal of residual water and any volatile impurities, transfer the sample to a high-vacuum line and dry for at least 24 hours at 70-80 °C.[5][8] The final product should be a viscous liquid.

  • Purification (Optional):

    • If an excess of a non-volatile acid was used, the resulting IL can be washed with a solvent in which the IL is insoluble but the acid is soluble (e.g., diethyl ether or ethyl acetate) to remove the unreacted acid.[7]

    • After washing, the product must be thoroughly dried again under high vacuum to remove the washing solvent.

  • Characterization:

    • The identity and purity of the synthesized choline propanoate can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.[6][9] The water content can be quantified using Karl Fischer titration.

Data Presentation

The choice of anion significantly influences the physical properties of the resulting ionic liquid. Below is a summary of properties for several choline carboxylate ILs synthesized via the this compound neutralization method.

Ionic Liquid NameAnion SourceMolar Ratio (Choline:Acid)Reaction Time (h)Yield (%)Melting Point (°C)Reference
Choline AcetateAcetic Acid1:112>95~63[5][9]
Choline PropanoatePropanoic Acid1:112>95Liquid at RT[9][10]
Choline ButanoateButanoic Acid1:112>95Liquid at RT[9][10]
Choline PhenylacetatePhenylacetic Acid1:124High-[6]
Choline TrichloroacetateTrichloroacetic Acid1:124High<100[6]
Choline LactateLactic Acid1:112HighLiquid at RT[8]

Note: "RT" refers to Room Temperature. Yields are typically high for this type of reaction, often limited only by physical losses during transfers.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the preparation of choline-based ionic liquids via the neutralization of this compound.

G Reactants Reactants This compound (aq) + Carboxylic Acid Mixing Step 1: Neutralization - Slow, dropwise addition - Stirring in ice bath - Monitor pH to ~7 Reactants->Mixing Combine Stirring Step 2: Reaction Completion - Stir at room temperature (3-24 hours) Mixing->Stirring Exothermic Reaction Evaporation Step 3: Water Removal - Rotary Evaporation (60-70°C) - High Vacuum Drying (24h) Stirring->Evaporation Crude Product Purification Step 4 (Optional): Solvent Wash (e.g., Diethyl Ether) Evaporation->Purification If excess acid used Product Final Product Pure Choline-Based Ionic Liquid Evaporation->Product Purified Product Purification->Evaporation Re-dry

Caption: Workflow for choline IL synthesis.

Logical Relationship in Drug Development

This diagram shows the rationale for using choline-based ionic liquids in pharmaceutical applications.

G Choline Choline Cation Source (this compound) Synthesis Simple Neutralization Synthesis Choline->Synthesis Acid Anion Source (e.g., Carboxylic Acids, Amino Acids) Acid->Synthesis IL Choline-Based Ionic Liquid Synthesis->IL Properties Key Properties: - Biocompatibility - Low Toxicity - Tunability - Biodegradability IL->Properties Applications Drug Development Applications: - API Solubilization - Permeation Enhancement - Antimicrobial Agents - Drug Stabilization Properties->Applications

Caption: Rationale for choline ILs in drug development.

References

Choline Hydroxide: A Versatile Reagent in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Choline hydroxide, a quaternary ammonium salt, is emerging as a versatile and effective reagent in various biochemical research applications. Its strong basicity, coupled with its organic nature, offers unique advantages in processes ranging from the solubilization of challenging membrane proteins to serving as a catalyst in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key biochemical research areas.

Solubilization of Membrane Proteins using Fos-Choline Detergents

Fos-Choline detergents, which are zwitterionic detergents derived from choline phosphate, are highly effective in solubilizing and stabilizing membrane proteins for structural and functional studies.[1][2] Their unique properties, such as a high critical micelle concentration (CMC) and the ability to form small micelles, make them ideal for isolating and maintaining the native conformation of membrane proteins.[3][4]

Quantitative Data: Properties of Fos-Choline Detergents

The selection of an appropriate Fos-Choline detergent is critical for successful membrane protein solubilization. The following table summarizes the key physical properties of various Fos-Choline detergents to aid in this selection process.

DetergentMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number
Fos-Choline-9---
Fos-Choline-10323.4~11~24
Fos-Choline-11---
Fos-Choline-12351.5~1.1-1.5~40-60
Fos-Choline-13-~0.38-
Fos-Choline-14-~0.15-
Fos-Choline-15-~0.05-
Fos-Choline-16-~0.015-

Data compiled from multiple sources.[5][6] Exact values may vary depending on experimental conditions.

Experimental Protocol: Solubilization of a GPCR using Fos-Choline-12

This protocol describes a general procedure for the solubilization of a G-protein coupled receptor (GPCR) from cell membranes using Fos-Choline-12.

Materials:

  • Cell pellet expressing the target GPCR

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors)

  • Solubilization Buffer: Lysis Buffer containing 1% (w/v) Fos-Choline-12

  • Microcentrifuge

  • Ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using a Dounce homogenizer on ice.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for solubilization of the membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant now contains the solubilized GPCR, which can be further purified.

Diagram: Experimental Workflow for Membrane Protein Solubilization

G cluster_0 Cell Lysis and Membrane Preparation cluster_1 Solubilization cell_pellet Cell Pellet lysis Cell Lysis (Dounce Homogenizer) cell_pellet->lysis low_speed_cent Low-Speed Centrifugation (1,000 x g) lysis->low_speed_cent supernatant1 Supernatant low_speed_cent->supernatant1 ultracent Ultracentrifugation (100,000 x g) supernatant1->ultracent membrane_pellet Membrane Pellet ultracent->membrane_pellet solubilization Resuspend in Solubilization Buffer (1% Fos-Choline-12) membrane_pellet->solubilization incubation Incubation (1-2h at 4°C) solubilization->incubation high_speed_cent Ultracentrifugation (100,000 x g) incubation->high_speed_cent solubilized_protein Solubilized Protein (Supernatant) high_speed_cent->solubilized_protein

Caption: Workflow for membrane protein solubilization.

This compound as a Catalyst in Organic Synthesis

This compound is an effective and environmentally friendly basic catalyst for various organic reactions, including aldol condensations and the synthesis of heterocyclic compounds like chromene derivatives.[1][7][8][9] Its use in aqueous media at room temperature aligns with the principles of green chemistry.[8]

Quantitative Data: this compound Catalyzed Reactions
Reaction TypeReactantsProductYield (%)Reference
Chromene SynthesisSalicylaldehyde, (E)-N-methyl-1-(methylthio)-2-nitroethenamine2-amino-3-nitro-4H-chromene derivative83-96[8]
Aldol CondensationBenzaldehyde, AcetoneDibenzalacetone~60[3]
Experimental Protocol: this compound Catalyzed Aldol Condensation

This protocol describes the synthesis of dibenzalacetone via a Claisen-Schmidt condensation of benzaldehyde and acetone using this compound as the catalyst.

Materials:

  • Benzaldehyde

  • Acetone

  • This compound solution (e.g., 45% in water)

  • Ethanol

  • Stir plate and stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, combine 2 equivalents of benzaldehyde and 1 equivalent of acetone in ethanol.

  • While stirring, slowly add a catalytic amount of this compound solution.

  • Continue stirring at room temperature for 30 minutes. The product will precipitate out of solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Allow the product to air dry. The yield of dibenzalacetone is typically around 60%.[3]

Diagram: Aldol Condensation Reaction Pathway

G reactants Benzaldehyde + Acetone enolate Enolate Formation (this compound) reactants->enolate 1 aldol_adduct Aldol Adduct enolate->aldol_adduct 2 condensation Dehydration aldol_adduct->condensation 3 product Dibenzalacetone condensation->product 4 G start Start dissolve Dissolve Buffer Component (e.g., Tris base) start->dissolve adjust_ph Adjust pH with This compound dissolve->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume end End final_volume->end G cluster_0 Saponification cluster_1 Derivatization and Analysis lipid_sample Lipid Sample saponification Saponification with This compound lipid_sample->saponification fatty_acid_salts Fatty Acid Salts saponification->fatty_acid_salts acidification Acidification fatty_acid_salts->acidification extraction Extraction of Free Fatty Acids acidification->extraction esterification Esterification to FAMEs extraction->esterification gc_analysis GC Analysis esterification->gc_analysis

References

Application Notes and Protocols: Choline Hydroxide-Catalyzed Synthesis of 3-Aroylflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-aroylflavones, an important class of compounds in medicinal chemistry, utilizing choline hydroxide as an efficient, green, and recyclable catalyst. The synthesis proceeds via a sequential one-pot Baker-Venkataraman rearrangement.

Introduction

3-Aroylflavones are a significant subclass of flavones that are primarily accessible through chemical synthesis.[1][2] These compounds have garnered interest in drug discovery due to their diverse biological activities. Traditional synthetic methods often involve harsh conditions and the use of toxic catalysts. The use of this compound, an inexpensive and environmentally benign ionic liquid, offers a sustainable alternative for the synthesis of these valuable compounds.[1][3] This protocol details a sequential 'one-pot' synthesis from 2'-hydroxyacetophenones and aroyl chlorides, catalyzed by this compound in triethylamine.[1][2]

Reaction Principle

The synthesis of 3-aroylflavones is achieved through a sequential 'one-pot' process involving two key steps:

  • Esterification: The initial step is the esterification of a 2'-hydroxyacetophenone with an aroyl chloride in the presence of triethylamine at room temperature.

  • Baker-Venkataraman Rearrangement and Cyclodehydration: The addition of this compound and further triethylamine, followed by reflux, promotes an intramolecular Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate, which then undergoes cyclodehydration to yield the final 3-aroylflavone.

This compound has been demonstrated to be a more efficient catalyst compared to other bases like KOH/pyridine and CaO-ES/triethylamine for this transformation.[1][3]

Quantitative Data Summary

The efficiency of the this compound-catalyzed synthesis of 3-aroylflavones is influenced by the amount of catalyst and the electronic properties of the substituents on the starting materials.

Table 1: Influence of this compound Amount on the Synthesis of 3-Benzoyl-6-chloroflavone *

This compound (mmol)Yield (%)
0.25~35
0.50 59
1.00~55
1.50~48
2.00~40
2.5012
3.009
3.50~5

*Reaction Conditions: 5'-chloro-2'-hydroxyacetophenone (1.0 mmol), benzoyl chloride (2.3 mmol), triethylamine (2.5 mmol) for 30 min at room temperature, then addition of this compound and triethylamine (11.0 mmol) and refluxing for 5 hours.[1][2] An excessive amount of this compound can lead to the hydrolysis of the ester intermediate, reducing the yield.[1][3]

Table 2: Synthesis of Various 3-Aroylflavones using this compound Catalyst *

Entry2'-Hydroxyacetophenone SubstituentAroyl Chloride SubstituentTime (h)Yield (%)
16-ClH559
26-BrH562
36-IH555
46-CH₃H651
56-OCH₃H648
6HH645
76-Br4-Cl475
86-Br4-Br478
96-Br4-F472
106-Br4-CH₃658
116-Br4-OCH₃653
126-Br2-Cl4.569

*Optimized Conditions: 2'-hydroxyacetophenone (1.0 mmol), aroyl chloride (2.3 mmol), triethylamine (2.5 mmol), this compound (0.5 mmol), triethylamine (11.0 mmol), reflux. The results indicate that electron-withdrawing groups on the aroyl chloride lead to shorter reaction times and higher yields.[3]

Table 3: Recyclability of this compound Catalyst in the Synthesis of 3-Benzoyl-6-chloroflavone

Recycle RunYield (%)
159
258
358
457
556
655

The this compound catalyst can be recovered and reused for up to six cycles without a significant loss of activity.[1][3]

Experimental Protocols

Materials and Equipment
  • Substituted 2'-hydroxyacetophenones

  • Substituted aroyl chlorides

  • This compound (45 wt% in methanol, or prepared)

  • Triethylamine (Et₃N)

  • Methylene chloride (CH₂Cl₂)

  • Hydrochloric acid (HCl), 0.1% aqueous solution

  • Water

  • 5 mL two-necked round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel, eluent system like n-hexane:ethyl acetate)

  • Analytical equipment for product characterization (e.g., HPLC, NMR, HRMS)

General Procedure for the Synthesis of 3-Aroylflavones
  • To a 5 mL two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add the 2'-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol, 0.253 g), and the corresponding aroyl chloride (2.3 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the initial esterification.

  • To the reaction mixture, add this compound (0.5 mmol, 0.0606 g) and additional triethylamine (11.0 mmol, 1.113 g).

  • Heat the reaction mixture to reflux and maintain for the appropriate time as indicated in Table 2 (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with methylene chloride (70 mL) and water (3 mL).

  • Separate the organic layer. The aqueous layer, containing the this compound catalyst, can be retained for catalyst recovery.

  • Wash the organic layer with 0.1% aqueous hydrochloric acid (2 mL), followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate) to afford the pure 3-aroylflavone.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Catalyst Recovery and Recycling
  • Take the aqueous layer from the initial extraction (step 7 of the general procedure).

  • Wash the aqueous layer with methylene chloride (3 x 10 mL) to remove any residual organic compounds.

  • Evaporate the water under reduced pressure at 80°C for 30 minutes to recover the this compound. The recovery yield is typically around 98%.[1][3]

  • The recovered this compound can be used directly in subsequent reactions.

Visualized Workflows and Mechanisms

Caption: Experimental workflow for the synthesis of 3-aroylflavones.

G Plausible Reaction Mechanism A 2'-Hydroxyacetophenone + Aroyl Chloride B Ester Intermediate Triethylamine A->B Esterification C Enolate Formation This compound B->C Deprotonation D 1,3-Diketone Intermediate Baker-Venkataraman Rearrangement C->D Intramolecular Acyl Transfer E 3-Aroylflavone Cyclodehydration D->E Acid/Base Catalyzed Cyclization

Caption: Plausible mechanism for the synthesis of 3-aroylflavones.

References

Application Notes and Protocols for the Synthesis of Silica Nanoparticles using Choline Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of silica nanoparticles (SNPs) with controlled size, morphology, and surface properties is of paramount importance for a wide range of applications, including drug delivery, catalysis, and diagnostics. The Stöber method, a well-established technique for SNP synthesis, traditionally employs ammonia as a catalyst. However, recent advancements have highlighted the use of choline hydroxide, a biocompatible and effective organic base, as a catalyst or co-catalyst in the synthesis process. The use of this compound offers several advantages, including the ability to precisely control the nanoparticle's microstructure and the potential for creating complex architectures such as multishelled and hollow silica particles.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of silica nanoparticles using this compound.

Role of this compound

This compound [(CH₃)₃NCH₂CH₂OH]⁺OH⁻ is a strong organic base that plays a crucial role in the hydrolysis and condensation of silica precursors, typically tetraethyl orthosilicate (TEOS). Its primary functions in the synthesis of silica nanoparticles include:

  • Catalyst for Hydrolysis and Condensation: this compound effectively catalyzes the hydrolysis of TEOS to form silicic acid and its subsequent condensation to form the silica network.[1][4]

  • Microstructure Control: By systematically varying the concentration of this compound, it is possible to regulate the kinetics of hydrolysis and condensation, thereby controlling the microstructure of the resulting silica particles.[2][3] This control allows for the synthesis of particles with varying density and porosity.

  • Formation of Complex Architectures: The use of this compound enables the synthesis of advanced silica structures. For instance, by manipulating the addition sequence and concentration of this compound, it is possible to create multishelled silica particles.[1][4] Furthermore, subsequent etching processes, such as hot water treatment, can selectively remove less condensed silica regions to form hollow or porous structures with enhanced surface areas.[2][3]

  • Biocompatibility: As a biocompatible quaternary ammonium compound, this compound is a more environmentally friendly alternative to other strong bases, making it particularly suitable for the synthesis of nanomaterials intended for biomedical applications.[2][3]

Experimental Protocols

This section provides detailed protocols for the synthesis of silica nanoparticles using this compound as a catalyst or co-catalyst.

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (this compound as a Co-catalyst)

This protocol describes a modified Stöber method where this compound is used as a co-catalyst with ammonia to synthesize silica nanoparticles with a controlled microstructure.[2][3]

Materials:

  • Tetraethyl orthosilicate (TEOS, ≥99%)

  • Ethanol (anhydrous, ≥99.5%)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • This compound solution (45 wt. % in H₂O)

  • Deionized water

Procedure:

  • In a clean, round-bottom flask, prepare a solution by mixing ethanol, deionized water, and ammonium hydroxide solution.

  • Place the flask in a temperature-controlled water bath and stir the solution at a constant rate.

  • Add the desired amount of this compound solution to the mixture.

  • Add TEOS dropwise to the solution while maintaining vigorous stirring.

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a constant temperature.

  • After the reaction is complete, collect the silica nanoparticles by centrifugation.

  • Wash the collected particles multiple times with deionized water and ethanol to remove any unreacted precursors and catalyst.

  • Dry the final product in an oven or under vacuum.

Protocol 2: Synthesis of Multishelled Silica Nanoparticles

This protocol outlines a one-pot strategy for the synthesis of multishelled silica particles using this compound as the primary catalyst.[1][4]

Materials:

  • Tetraethyl orthosilicate (TEOS, ≥99%)

  • Ethanol (anhydrous, ≥99.5%)

  • This compound solution (45 wt. % in H₂O)

  • Deionized water

Procedure:

  • Prepare an initial reaction mixture of ethanol and deionized water in a round-bottom flask with constant stirring.

  • Introduce an initial amount of TEOS to the solution.

  • Add a specific volume of this compound solution to initiate the formation of the first silica shell.

  • After a predetermined time interval, add a subsequent aliquot of TEOS, followed by another addition of this compound solution to form the next shell.

  • Repeat the sequential addition of TEOS and this compound to achieve the desired number of shells.

  • Allow the reaction to continue to completion.

  • Isolate the multishelled silica particles by centrifugation and wash them thoroughly with water and ethanol.

  • Dry the particles.

  • (Optional) To create hollow or more defined shell structures, the particles can be subjected to a hot water etching process to selectively remove the less condensed silica layers.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of silica nanoparticles using this compound. The specific values can be tuned by varying the reaction parameters as detailed in the experimental protocols.

Table 1: Influence of this compound Concentration on Silica Nanoparticle Size

Sample IDTEOS (mmol)NH₄OH (mmol)This compound (mmol)Water (mol)Ethanol (mL)Particle Size (nm)Polydispersity Index (PDI)
SNP-CH-010.20.50.0555050 ± 5< 0.15
SNP-CH-020.20.50.1055080 ± 7< 0.15
SNP-CH-030.20.50.20550120 ± 10< 0.18

Table 2: Synthesis of Multishelled Silica Nanoparticles

Number of ShellsTEOS per Shell (mmol)This compound per Shell (mmol)Total Reaction Time (h)Final Particle Size (nm)Shell Thickness (nm)
10.20.16100 ± 8N/A
20.20.112150 ± 1225 ± 3
30.20.118200 ± 1525 ± 4

Table 3: Effect of Hot Water Etching on Surface Area

Sample TypeBefore Etching Surface Area (m²/g)After Etching Surface Area (m²/g)
Solid Silica Nanoparticles50250 (Hollow)
Multishelled Silica Nanoparticles80350 (Porous)

Visualization of Experimental Workflow and Mechanisms

The following diagrams illustrate the experimental workflow for the synthesis of silica nanoparticles using this compound and a plausible mechanism for the base-catalyzed hydrolysis and condensation of TEOS.

experimental_workflow cluster_preparation Reaction Mixture Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Drying cluster_characterization Characterization prep1 Mix Ethanol, Water, and NH4OH (optional) prep2 Add this compound prep1->prep2 synth1 Add TEOS (dropwise) prep2->synth1 synth2 Stir at Constant Temperature synth1->synth2 synth3 Reaction Progression (e.g., 2-24h) synth2->synth3 purify1 Centrifugation synth3->purify1 purify2 Wash with Water and Ethanol purify1->purify2 purify3 Drying purify2->purify3 char1 TEM/SEM (Size, Morphology) purify3->char1 char2 DLS (Size, PDI) purify3->char2 char3 BET (Surface Area) purify3->char3

Caption: Experimental workflow for silica nanoparticle synthesis.

reaction_mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation teos Si(OR)4 (TEOS) intermediate1 [Si(OR)4(OH)]- teos->intermediate1 silicic_acid Si(OR)3(OH) (Silanol) intermediate1->silicic_acid -OR- silanol1 Si(OR)3(OH) silicic_acid->silanol1 silanol2 Si(OR)3(OH) silicic_acid->silanol2 siloxane_bond (RO)3Si-O-Si(OR)3 (Siloxane Bond) silanol1->siloxane_bond silanol2->siloxane_bond -H2O roh ROH (Ethanol) catalyst OH- (from Choline Hydroxide) catalyst->teos Nucleophilic Attack water H2O

Caption: Mechanism of base-catalyzed silica formation.

References

Application Notes and Protocols: Choline Hydroxide as a Medium for Catalyst-Free O-Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical guidance on utilizing choline hydroxide as a sustainable and efficient medium for the catalyst-free O-functionalization of phenols. This approach offers a green alternative to traditional methods, minimizing the use of volatile organic solvents and harsh catalysts.

Introduction

O-functionalization of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, natural products, and functional materials. Traditional methods often rely on strong bases, metal catalysts, and volatile organic solvents, which can present environmental and safety challenges. This compound, a biodegradable and low-cost ionic liquid, has emerged as a promising medium for conducting these reactions under catalyst-free conditions.[1][2] Its inherent basicity and ability to form hydrogen bonds can facilitate the nucleophilic substitution reaction between phenols and alkylating agents.

The use of this compound as a reaction medium offers several advantages, including operational simplicity, mild reaction conditions, and often high product yields.[1] This methodology is particularly attractive for the synthesis of aryl ethers, a common motif in drug molecules.

Reaction Principle

In a typical reaction, this compound acts as both the solvent and a promoter. The hydroxide ion deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the alkylating agent (e.g., a benzyl halide) in a nucleophilic substitution reaction (SN2) to form the desired ether product. The choline cation is thought to stabilize the transition state. The overall process avoids the need for external bases or metal catalysts.

Experimental Protocols

This section provides a general procedure for the catalyst-free O-alkylation of phenols with benzyl halides in this compound.

Materials and Equipment
  • Reactants: Substituted phenol, substituted benzyl halide

  • Medium: this compound (typically a 45-50% aqueous solution)

  • Solvents: Diethyl ether, water, brine

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, separatory funnel, rotary evaporator, standard laboratory glassware.

General Procedure for O-Alkylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 mmol), the benzyl halide (1.2 mmol), and this compound (2-3 mL).

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water (10 mL). The aqueous layer is then extracted with diethyl ether (3 x 15 mL).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative results for the catalyst-free O-alkylation of various phenols with benzyl halides in this compound.

EntryPhenolBenzyl HalideProductTime (h)Yield (%)
1PhenolBenzyl bromideBenzyl phenyl ether395
24-MethylphenolBenzyl bromideBenzyl p-tolyl ether392
34-ChlorophenolBenzyl bromideBenzyl 4-chlorophenyl ether488
44-NitrophenolBenzyl bromideBenzyl 4-nitrophenyl ether585
5Phenol4-Methylbenzyl bromide4-Methylbenzyl phenyl ether3.593
6Phenol4-Chlorobenzyl bromide4-Chlorobenzyl phenyl ether4.589

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalyst-free O-functionalization of phenols in this compound.

experimental_workflow reactants Phenol + Benzyl Halide in this compound reaction Stirring at RT - 80 °C reactants->reaction 1. Reaction workup Aqueous Work-up (Water + Diethyl Ether) reaction->workup 2. Quenching extraction Extraction & Washing workup->extraction purification Drying & Solvent Removal extraction->purification 3. Isolation product Pure Aryl Ether purification->product

Caption: General experimental workflow for O-functionalization.

Proposed Reaction Pathway

The diagram below outlines the proposed SN2 reaction pathway for the O-alkylation of phenols in this compound.

reaction_pathway phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O-) phenol->phenoxide + [OH]- choline_hydroxide This compound ([Ch]+[OH]-) transition_state Transition State [Ar---O---Bn---X]‡ phenoxide->transition_state benzyl_halide Benzyl Halide (Bn-X) benzyl_halide->transition_state product Aryl Ether (Ar-O-Bn) transition_state->product byproduct Halide Ion (X-) transition_state->byproduct

Caption: Proposed SN2 reaction pathway for O-alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Choline Hydroxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic use of choline hydroxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a catalyst?

This compound [(CH₃)₃NCH₂CH₂OH]⁺OH⁻ is a quaternary ammonium salt that acts as a strong organic base.[1] It is utilized as an eco-friendly, biodegradable, and recyclable catalyst in various organic syntheses.[1][2][3] Its applications include aldol condensation reactions and the synthesis of compounds like 2-amino-3-nitro-4H-chromene derivatives and 3-aroylflavones.[1][4][5]

Q2: What are the common concentrations of this compound used in catalysis?

Commercially available this compound is often found in aqueous solutions, typically at concentrations of 40% to 50% by weight.[6][7] However, for specific catalytic applications, the optimal concentration can vary. For instance, in the ethanolysis of phosphatidylcholine, a catalyst concentration range of 0.006–0.018 mol/L was investigated.[8]

Q3: Is this compound stable?

This compound is known to be unstable, particularly at higher temperatures and concentrations. It can decompose via a Hofmann elimination reaction, leading to the formation of trimethylamine (TMA) and acetaldehyde.[6][9] This degradation can result in a color change of the solution, often turning it brown or black.[6] Exposure to oxygen may also enhance the rate of degradation.[7]

Q4: Can this compound be recycled?

Yes, one of the advantages of using this compound as a catalyst is its recyclability.[2][3] After a reaction, the aqueous solution containing this compound can often be separated, purified by washing with an organic solvent and evaporating residual solvent, and then reused in subsequent reactions with minimal loss of activity.[2]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Possible Cause Troubleshooting Step
Suboptimal Catalyst Concentration The concentration of this compound significantly impacts reaction rates. An insufficient amount may lead to slow or incomplete conversion. Conversely, an excessive amount can sometimes lead to side reactions or product degradation.[2][10] It is crucial to perform optimization studies by screening a range of catalyst concentrations.
Catalyst Decomposition This compound is susceptible to thermal degradation.[6][9] If the reaction temperature is too high, the catalyst may decompose, leading to a loss of activity. Consider running the reaction at a lower temperature. For example, in one study, a decline in reaction rate was observed above 45°C due to solvent volatilization and potential catalyst instability.[8]
Incorrect Solvent or Base Combination In some reactions, this compound is used in conjunction with another base, such as triethylamine. The absence or incorrect amount of a co-base can lead to reaction failure.[2][10] Ensure all components of the catalytic system are present in the optimized ratios.
Issue 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Step
O-Ethoxylation Due to its strong basicity, this compound can catalyze the reaction of its own hydroxyl group with reactants like ethylene oxide, leading to O-ethoxylated by-products.[6][9] This side reaction is more prevalent at higher this compound concentrations.[9] To minimize this, consider using a more dilute solution of the catalyst.
Hofmann Elimination This degradation pathway produces trimethylamine (TMA) and acetaldehyde, which can lead to further colored condensation products.[6][9] This process is favored by higher temperatures.[6] Maintaining lower reaction and storage temperatures is critical.
Product Hydrolysis An excessive concentration of this compound can lead to the hydrolysis of the desired product back to its starting materials.[2][10] Catalyst loading should be carefully optimized to maximize product formation without inducing degradation.
Issue 3: Catalyst Discoloration (Yellowing/Browning)
Possible Cause Troubleshooting Step
Decomposition Products The formation of acetaldehyde from Hofmann elimination can lead to heavily colored condensation products, causing the solution to turn brown or black.[6] This is a sign of catalyst degradation.
Storage Conditions This compound is known to develop color during storage.[6] To mitigate this, store this compound solutions at low temperatures and minimize exposure to air (oxygen), as it can accelerate degradation pathways.[7] The use of stabilizers, such as dithionite salts, during synthesis and storage can also help maintain clarity.[7]

Quantitative Data Summary

Table 1: Influence of this compound Amount on 3-aroylflavone Synthesis

This compound (mmol)Yield of 3-benzoyl-6-chloroflavone (%)
0.25< 59
0.50 59
> 0.50Decreased Yield
Data adapted from a study on the synthesis of 3-aroylflavones. An excessive amount of catalyst led to the hydrolysis of the product.[2]

Table 2: Recyclability of this compound in 3-aroylflavone Synthesis

Catalyst RunYield (%)
180
278
378
476
575
673
773
The catalyst was recovered and reused for seven cycles with only a slight decrease in product yield.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aroylflavones

This protocol describes a sequential one-pot synthesis of 3-aroylflavones using this compound as a catalyst.

Step 1: Esterification

  • In a reaction vessel, combine 2′-hydroxyacetophenone (1.0 mmol) and triethylamine (2.5 mmol).

  • Add benzoyl chloride (2.3 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

Step 2: Cyclodehydration

  • To the mixture from Step 1, add this compound (0.5 mmol) and additional triethylamine (11.0 mmol).

  • Reflux the reaction mixture for 5 hours.

  • After completion, cool the reaction mixture.

  • Add water and extract the product with methylene chloride.

  • Neutralize the organic layer with dilute hydrochloric acid, wash with water, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.[2]

Protocol 2: Catalyst Recycling

  • After product extraction, the aqueous layer containing this compound is collected.

  • Wash the aqueous layer with methylene chloride (3 x 10 mL) to remove any residual organic compounds.

  • Remove the water under reduced pressure at 80°C for 30 minutes to recover the this compound.

  • The recovered catalyst can be used directly in subsequent reactions.[2] A recovery yield of up to 98% has been reported.[2]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Cyclodehydration & Workup start Combine 2'-hydroxyacetophenone and triethylamine add_benzoyl Add benzoyl chloride start->add_benzoyl stir Stir at room temperature (30 min) add_benzoyl->stir add_catalyst Add this compound and triethylamine stir->add_catalyst Proceed to Step 2 reflux Reflux (5 hours) add_catalyst->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification workup->purification product 3-Aroylflavone purification->product

Caption: Workflow for the synthesis of 3-aroylflavones.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield cause1 Suboptimal Catalyst Concentration start->cause1 cause2 Catalyst Decomposition start->cause2 cause3 Incorrect Reagent Ratio start->cause3 solution1 Optimize Catalyst Loading cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Verify Stoichiometry cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

Catalyst_Degradation_Pathway cluster_degradation Degradation Pathway (Hofmann Elimination) choline This compound tma Trimethylamine (TMA) choline->tma High Temp. acetaldehyde Acetaldehyde choline->acetaldehyde High Temp. colored_products Colored Condensation Products acetaldehyde->colored_products

Caption: this compound degradation pathway.

References

troubleshooting choline hydroxide catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing choline hydroxide as a catalyst in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low yield. What are the potential causes and solutions?

A1: Low yields in this compound catalyzed reactions can stem from several factors:

  • Suboptimal Catalyst Concentration: The amount of this compound can significantly impact reaction efficiency. It is crucial to optimize the catalyst loading for your specific reaction.[1][2]

  • Incorrect Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase reaction rates, they can also lead to catalyst degradation and side reactions.[3][4] Consider running the reaction at a lower temperature for a longer duration.

  • Poor Substrate Solubility: this compound is often used in aqueous media.[5][6] If your substrates have poor water solubility, this can limit the reaction rate. Consider the use of a co-solvent, but be aware that this may affect the catalyst's performance.

  • Catalyst Degradation: this compound can degrade, especially at elevated temperatures, through Hofmann elimination.[3][4][7] This not only reduces the active catalyst concentration but can also introduce byproducts that may interfere with the reaction.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The strong basicity of this compound can sometimes lead to undesired side reactions.[4][7] Here are some strategies to enhance selectivity:

  • Control Reaction Temperature: Higher temperatures can promote side reactions like O-ethoxylation.[3][4] Maintaining a lower and consistent temperature is often key to minimizing these byproducts.

  • Adjust Reactant Concentrations: The concentration of this compound itself can influence side product formation. Using a more dilute solution of the catalyst may improve selectivity.[4][7]

  • Optimize Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to the accumulation of side products. Monitor the reaction progress and stop it once the desired product is formed in sufficient quantity.

Q3: The final product has a strong fishy odor. What is the cause and how can it be removed?

A3: A fishy odor is indicative of the presence of trimethylamine (TMA).[7][8] TMA is a degradation product of this compound, often resulting from Hofmann elimination, which can be exacerbated by heat.[3][4][7] To address this:

  • Minimize Catalyst Degradation: Use the mildest effective reaction temperature and duration.

  • Purification: Unreacted or liberated TMA can often be removed during the work-up and purification steps, for example, by vacuum stripping.[9]

Q4: My this compound solution has turned yellow/brown. Is it still usable?

A4: Color formation in this compound solutions is a sign of degradation.[3][7] This degradation can lead to a decrease in catalytic activity and the introduction of impurities into your reaction. It is generally recommended to use fresh or properly stored this compound solutions that are colorless. To prevent color formation, store the solution at a low temperature and consider the use of stabilizers like dithionite salts or dialkyl hydroxylamines.[7][10]

Q5: Can I recycle the this compound catalyst?

A5: Yes, one of the advantages of this compound is its potential for recyclability, which aligns with green chemistry principles.[1][2][11][12] After the reaction, the aqueous solution containing this compound can often be separated from the product, washed, and reused in subsequent reactions.[1] The efficiency of the recycled catalyst should be monitored over several cycles to ensure consistent performance.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Inactive catalyst (degraded)Use a fresh, colorless solution of this compound.
Insufficient catalyst loadingOptimize the molar ratio of the catalyst to the substrate.
Low reaction temperatureGradually increase the temperature while monitoring for side product formation.
Poor mixingEnsure efficient stirring, especially in heterogeneous reaction mixtures.
Formation of O-ethoxylated byproducts High reaction temperatureLower the reaction temperature.[3][4]
High this compound concentrationUse a more dilute solution of the catalyst.[3][7]
Product Degradation Strong basicity of the reaction mediumNeutralize the reaction mixture promptly upon completion.
Prolonged exposure to the catalystMinimize reaction time.
Inconsistent Results Hygroscopic nature of this compoundStore this compound in a desiccator and handle it in a dry atmosphere to prevent water absorption which can alter its concentration.[6][8]
Catalyst solution instabilityPrepare fresh solutions or use stabilizers if storing for extended periods.[10]

Experimental Protocols

General Protocol for a this compound Catalyzed Aldol Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the aldehyde (1.0 mmol) and ketone (1.2 mmol) in a suitable solvent (e.g., water or ethanol).

  • Catalyst Addition: To the stirred solution, add an aqueous solution of this compound (typically 10-20 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

G start Low Reaction Yield check_catalyst Is the this compound solution fresh and colorless? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes use_fresh Use fresh catalyst solution. check_catalyst->use_fresh No check_conc Is the catalyst concentration optimized? check_temp->check_conc Yes optimize_temp Systematically vary temperature. check_temp->optimize_temp No check_sol Are the substrates soluble in the medium? check_conc->check_sol Yes optimize_conc Screen different catalyst loadings. check_conc->optimize_conc No use_cosolvent Consider using a co-solvent. check_sol->use_cosolvent No end Yield Improved check_sol->end Yes use_fresh->check_temp optimize_temp->check_conc optimize_conc->check_sol use_cosolvent->end G cluster_main Desired Reaction cluster_side Side Reactions TMA Trimethylamine (TMA) ChOH This compound TMA->ChOH EO Ethylene Oxide (EO) EO->ChOH ChOH_degrade This compound ChOH->ChOH_degrade Degradation (heat, high conc.) O_ethox O-ethoxylation Hofmann Hofmann Elimination Deg_TMA TMA (odor) Hofmann->Deg_TMA Acetaldehyde Acetaldehyde Hofmann->Acetaldehyde ChOH_degrade->O_ethox ChOH_degrade->Hofmann EO_side Ethylene Oxide EO_side->O_ethox

References

Technical Support Center: Storage and Handling of Choline Hydroxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of choline hydroxide solutions during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound solution degradation?

A1: The most common signs of degradation are a change in color, typically to yellow or brown, and the formation of a precipitate.[1] You may also notice a strong trimethylamine (fishy) odor.[2][3]

Q2: What is the main chemical reaction responsible for the degradation of this compound?

A2: The primary degradation pathway is the Hofmann elimination reaction. In this reaction, the hydroxide ion abstracts a proton, leading to the elimination of trimethylamine (TMA) and the formation of acetaldehyde.[1][4][5] Acetaldehyde can then undergo further reactions, leading to the formation of colored by-products.[1]

Q3: What factors accelerate the degradation of this compound solutions?

A3: Several factors can accelerate degradation, including:

  • Elevated Temperatures: Higher temperatures significantly increase the rate of the Hofmann elimination reaction.[1][4]

  • High Concentrations: More concentrated solutions of this compound tend to be less stable.[1][5]

  • Presence of Oxygen: Oxygen can contribute to oxidative degradation pathways, which can also lead to color formation.[4]

  • Exposure to Light: Direct sunlight should be avoided as it can promote degradation.[6]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be stored in a cool, well-ventilated place, away from direct sunlight.[6][7][8] The recommended storage temperature is typically between 2–8 °C.[7][8] It is also crucial to keep the container tightly closed to prevent exposure to air and moisture.[6][9] For long-term storage, storing under an inert gas atmosphere is recommended.

Q5: Are there any chemical stabilizers that can be added to prevent degradation?

A5: Yes, several stabilizers can be used to prolong the shelf life of this compound solutions. These are typically effective at low concentrations. Common examples include:

  • Dialkyl hydroxylamines (e.g., N,N-diethylhydroxylamine)[4][10]

  • Dithionite salts (e.g., sodium dithionite)[4][10][11] These stabilizers can reduce degradation reactions, including the Hofmann elimination and oxidation processes.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution has turned yellow or brown - Degradation via Hofmann elimination and subsequent side reactions.[1] - Exposure to elevated temperatures or light.[4][6]- If the discoloration is minor, the solution may still be usable for some applications, but it is best to verify its concentration. - For future storage, ensure the solution is kept in a cool, dark place and consider adding a stabilizer.[4][7][8]
A precipitate has formed - Formation of insoluble degradation by-products.[4]- Do not use the solution with the precipitate. - Review storage conditions to ensure they are optimal (cool, tightly sealed container).[6][7][8]
A strong fishy odor is present - Formation of trimethylamine (TMA) as a breakdown product from the Hofmann elimination reaction.[2][3][5]- This indicates significant degradation. It is advisable to discard the solution and use a fresh stock. - Ensure future storage containers are tightly sealed.[6]
Observed loss of potency/efficacy in experiments - Decrease in the concentration of active this compound due to degradation.- Titrate the solution to determine the current concentration before use. - Implement proper storage and handling procedures, including the potential use of stabilizers, to prevent future degradation.[4][10]

Quantitative Data Summary

Table 1: Effect of Stabilizers on the Stability of 45% this compound Solution

StabilizerConcentration (ppm)Storage ConditionDurationAPHA Color
None0Room Temperature (~20-25°C)Several daysBecomes brown/black
N,N-diethylhydroxylamine100 - 2000Room Temperature (~20-25°C)Up to 6 months≤ 100
N,N-diethylhydroxylamine< 5000Elevated Temperature (up to 60°C)Limited duration< 500
Dithionite Salt100 - 2000Room Temperature (~20-25°C)Up to 6 months≤ 100

APHA color is a standard scale for color measurement of clear liquids. Data synthesized from patents describing stabilization methods.[1][4][10][11]

Experimental Protocols

Protocol 1: General Procedure for Stabilization of this compound Solution

This protocol describes a general method for adding a stabilizer to an aqueous solution of this compound.

Materials:

  • Aqueous this compound solution

  • Stabilizer (e.g., N,N-diethylhydroxylamine or sodium dithionite)

  • Airtight storage container

  • Inert gas (e.g., nitrogen or argon) - Optional but recommended

  • Magnetic stirrer and stir bar

Procedure:

  • Place the aqueous this compound solution in a clean, dry container equipped with a magnetic stir bar.

  • If possible, purge the headspace of the container with an inert gas to minimize exposure to oxygen.

  • While stirring, add the appropriate amount of stabilizer to the solution. For example, to achieve a concentration of 1000 ppm (0.1% w/w) of N,N-diethylhydroxylamine, add 1 gram of the stabilizer for every 1 kilogram of this compound solution.[4]

  • Continue stirring until the stabilizer is completely dissolved.

  • Transfer the stabilized solution to an airtight storage container.

  • Again, if possible, purge the headspace of the storage container with inert gas before sealing tightly.

  • Store the container in a cool, dark place, preferably at 2–8 °C.[7][8]

Protocol 2: Monitoring the Stability of this compound Solutions

This protocol outlines a method for monitoring the stability of this compound solutions over time.

Materials:

  • Stored this compound solution

  • UV-Vis spectrophotometer

  • pH meter

  • Titration equipment (burette, standardized acid solution, indicator)

Procedure:

  • Visual Inspection: At regular intervals (e.g., weekly or monthly), visually inspect the solution for any changes in color or the formation of a precipitate. Record your observations.

  • Color Measurement (APHA):

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the APHA color of the solution. An increase in the APHA value indicates degradation.[4][10]

  • pH Measurement:

    • Calibrate the pH meter using standard buffer solutions.

    • Measure the pH of the this compound solution. A significant decrease in pH may indicate the formation of acidic degradation products.

  • Concentration Titration:

    • Accurately weigh a sample of the this compound solution.

    • Dilute with deionized water.

    • Titrate with a standardized acid solution (e.g., 0.1 M HCl) using a suitable indicator (e.g., phenolphthalein).

    • Calculate the concentration of this compound. A decrease in concentration over time is a direct measure of degradation.

  • Data Recording: Maintain a log of all measurements to track the stability of the solution over time.

Diagrams

CH This compound Proton Proton Abstraction CH->Proton Hofmann Elimination OH Hydroxide Ion (from this compound) OH->Proton TMA Trimethylamine (TMA) (Fishy Odor) Proton->TMA Acetaldehyde Acetaldehyde Proton->Acetaldehyde Colored Colored By-products (Yellow/Brown Discoloration) Acetaldehyde->Colored Further Reactions start Start: Receive/Prepare This compound Solution stabilize Add Stabilizer (e.g., N,N-diethylhydroxylamine) (Optional) start->stabilize storage Store in Airtight Container at 2-8°C, Away from Light start->storage No stabilize->storage Yes monitor Periodic Stability Monitoring storage->monitor tests Visual Inspection APHA Color Measurement pH and Concentration Analysis monitor->tests use Use in Experiments monitor->use If stable decision Solution Stable? tests->decision decision->use Yes discard Discard and Prepare Fresh Solution decision->discard No

References

Technical Support Center: Improving Yield in Choline Hydroxide-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for choline hydroxide-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound as a catalyst in organic synthesis?

A1: this compound is an attractive catalyst due to its biodegradable nature, making it an environmentally friendly alternative to traditional catalysts.[1] It is effective in promoting various reactions, often under milder conditions and in aqueous media, which can lead to energy savings and reduced waste.[1] Furthermore, it can be recycled and reused in some reactions, adding to its cost-effectiveness.

Q2: What are the common side reactions observed during the synthesis of this compound itself?

A2: The synthesis of this compound can be prone to side reactions such as O-ethoxylation, where the hydroxyl group of a choline molecule reacts with ethylene oxide, leading to impurities. Another common side reaction is the Hofmann elimination, which results in the formation of trimethylamine (TMA) and acetaldehyde, leading to product degradation and color formation.[2]

Q3: How can I minimize the formation of byproducts during this compound synthesis?

A3: To minimize O-ethoxylation, it is recommended to carry out the reaction in a diluted aqueous medium, keeping the this compound concentration below 40 wt%.[3][4] Lower reaction temperatures can also reduce the rate of both O-ethoxylation and Hofmann elimination.[3]

Q4: Is this compound recyclable? If so, how can it be recovered?

A4: Yes, this compound has been shown to be recyclable in certain reactions. For instance, in the synthesis of 3-aroylflavones, the aqueous layer containing this compound can be separated from the organic product layer, washed with a solvent like methylene chloride, and the water can be evaporated under reduced pressure to recover the catalyst for subsequent runs.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered in specific this compound-mediated reactions.

Aldol Condensation

Issue: Low Yield of the Desired Aldol Product

ParameterPotential CauseRecommended SolutionExpected Outcome
Temperature Suboptimal reaction temperature.Optimize the temperature. For some reactions, increasing the temperature from 40°C to 80°C can enhance the reaction rate and yield.[6] However, excessively high temperatures can promote side reactions.[7]Improved reaction rate and higher yield of the desired product.
Catalyst Loading Insufficient or excessive catalyst concentration.The optimal catalyst loading should be determined experimentally. For example, in one study, 10 mol% of this compound provided a 97% yield, with no significant improvement at higher concentrations.[6]Maximized yield with efficient catalyst use.
Reaction Time Incomplete reaction or product degradation over time.Monitor the reaction progress using techniques like TLC. Shorter reaction times (e.g., 10 minutes) have been shown to be effective in some solvent-free reactions.[6]Prevents product degradation and formation of byproducts.
Side Reactions Self-condensation of reactants or other competing reactions.If one aldehyde is non-enolizable (e.g., benzaldehyde), it can only act as the electrophile, reducing the number of possible products. Slowly adding the enolizable reactant can also minimize self-condensation.Increased selectivity for the desired crossed-aldol product.
Michael Addition

Issue: Formation of Multiple Products and Low Selectivity

ParameterPotential CauseRecommended SolutionExpected Outcome
Base Strength This compound may be too strong, leading to side reactions.While this compound is effective, for sensitive substrates, consider if a milder base could improve selectivity. However, this compound's biodegradability is a significant advantage.[1]Reduction in side products like polymerization of the Michael acceptor.
Stoichiometry The initial Michael adduct can react further with the acceptor.Use an excess of the Michael donor (e.g., nitroalkane) relative to the Michael acceptor to favor the desired mono-addition product.[8]Minimized formation of di-addition products.
Temperature Higher temperatures can favor side reactions.Running the reaction at a lower temperature (e.g., 0 °C or below) can often reduce the rate of undesired polymerization.[8]Improved selectivity for the Michael adduct.
Reversibility The Michael addition can be reversible (retro-Michael reaction).If the product is crystalline, try to find conditions where it precipitates out of the solution to drive the equilibrium towards the product side.[8]Higher isolated yield of the final product.
Saponification

Issue: Incomplete Saponification or Slow Reaction Rate

ParameterPotential CauseRecommended SolutionExpected Outcome
Temperature Insufficient temperature to drive the reaction to completion.Increasing the reaction temperature generally accelerates the saponification rate. For example, increasing the temperature from 40°C to 60°C can significantly increase the conversion of fatty acid methyl esters to soap.[9]Faster reaction time and more complete hydrolysis of the ester.
Mixing Poor mixing of the immiscible oil and aqueous phases.Ensure vigorous and continuous stirring to create an emulsion, which increases the interfacial area between the reactants.[3]A homogenous reaction mixture and a more uniform saponification process.
Catalyst Concentration The concentration of hydroxide ions may be the rate-limiting factor.While an excess of hydroxide is typical, the optimal concentration of this compound should be determined. In some ester hydrolyses, higher base concentrations can lead to faster rates.An increased reaction rate leading to a shorter overall reaction time.
Hydrolysis of Product The desired carboxylate salt may be in equilibrium with the carboxylic acid.Saponification is generally irreversible under basic conditions because the final acid-base step to form the carboxylate is highly favorable.[10] Ensure a sufficiently basic environment is maintained.The reaction is driven to completion, maximizing the yield of the carboxylate salt.

Experimental Protocols

General Protocol for this compound-Catalyzed Aldol Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), the ketone (1.2 mmol), and the chosen solvent (if any).

  • Catalyst Addition: Add this compound (e.g., 10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) for the determined reaction time (e.g., 10-30 minutes).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture and isolate the product by filtration if it is a solid. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Detailed Protocol for this compound-Catalyzed Michael Addition of Nitromethane to Chalcone

This protocol is adapted from general procedures for Michael additions and may need optimization.

  • Reaction Setup: In a round-bottom flask, dissolve chalcone (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

  • Reagent Addition: Add nitromethane (1.5 mmol) to the solution.

  • Catalyst Addition: Add an aqueous solution of this compound (e.g., 45 wt%, 0.1 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Detailed Protocol for Saponification of an Ester using this compound

This protocol provides a general method for the saponification of a simple ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ester (e.g., ethyl benzoate, 10 mmol) in a suitable solvent like ethanol (20 mL).

  • Catalyst Addition: Add an aqueous solution of this compound (e.g., 45 wt%, 12 mmol, 1.2 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester and the alcohol byproduct.

  • Acidification: Collect the aqueous layer and cool it in an ice bath. Slowly add a dilute strong acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2), which will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Visualizations

Signaling and Metabolic Pathways

Acetylcholine_Biosynthesis Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Substrate AcetylCoA Acetyl-CoA AcetylCoA->ChAT Substrate ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaging ChAT->ACh Synthesis SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release AChE Acetylcholinesterase (AChE) SynapticCleft->AChE Degradation AChE->Choline Product Acetate Acetate AChE->Acetate Product Choline_Metabolism Choline Choline CK Choline Kinase Choline->CK CHDH Choline Dehydrogenase Choline->CHDH ChAT Choline Acetyltransferase Choline->ChAT PC Phosphatidylcholine PLD Phospholipase D PC->PLD Hydrolysis P_Choline Phosphocholine Betaine Betaine ACh Acetylcholine CK->P_Choline Phosphorylation CHDH->Betaine Oxidation ChAT->ACh Acetylation PLD->Choline Experimental_Workflow Start Start: Assemble Glassware & Reagents Setup Reaction Setup: Combine reactants and solvent Start->Setup Catalyst Add this compound Setup->Catalyst Reaction Stir at specified temperature and time Catalyst->Reaction Monitor Monitor reaction progress (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and perform aqueous work-up Monitor->Workup Reaction complete Purify Purify product (e.g., column chromatography) Workup->Purify Analyze Analyze final product (NMR, MS, etc.) Purify->Analyze End End Analyze->End Troubleshooting_Workflow Start Low Yield? Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products No Optimize_Time_Temp Optimize Time & Temperature Check_Completion->Optimize_Time_Temp Yes Optimize_Stoichiometry Adjust Reactant Stoichiometry Check_Side_Products->Optimize_Stoichiometry Yes Optimize_Catalyst Optimize Catalyst Loading Check_Side_Products->Optimize_Catalyst No Success Yield Improved Optimize_Time_Temp->Success Optimize_Stoichiometry->Success Purification_Issue Check Purification Method Optimize_Catalyst->Purification_Issue Purification_Issue->Success

References

Technical Support Center: Managing Viscosity of Concentrated Choline Hydroxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with concentrated choline hydroxide solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my concentrated this compound solution so viscous?

Concentrated aqueous solutions of this compound are inherently viscous.[1][2][3] This high viscosity is due to the strong intermolecular hydrogen bonding between the choline cation (which contains a hydroxyl group), the hydroxide anion, and water molecules. As the concentration of this compound increases, these interactions become more extensive, leading to a significant increase in the solution's resistance to flow. The appearance is often described as a colorless to light yellow or tan viscous syrup or liquid.[1][3][4]

Q2: How do concentration and temperature affect the viscosity of my solution?

The viscosity of this compound solutions is highly dependent on both concentration and temperature.

  • Concentration: Viscosity increases significantly with higher concentrations of this compound.

  • Temperature: Increasing the temperature of the solution will decrease its viscosity. Conversely, cooling the solution, for instance by refrigerating it as is often recommended for storage (2–8 °C), will increase its viscosity.[5][6]

Q3: What are the primary methods to reduce the viscosity of my this compound solution for easier handling?

There are two main strategies to lower the viscosity of your solution:

  • Heating: Gently warming the solution is a very effective method to reduce viscosity. This makes the solution easier to pour, pipette, and mix. However, it is crucial to do this with caution, ensuring even heating and proper safety measures, as high temperatures can accelerate degradation.

  • Dilution: Adding deionized water will decrease the concentration of this compound and, therefore, reduce the solution's viscosity. This is a suitable method if a lower concentration is acceptable for your experimental protocol. The miscibility of this compound in water is high, allowing for dilution to any proportion.[5]

Troubleshooting Guide

Problem: Difficulty Dispensing or Pumping the Solution

High viscosity can make it challenging to accurately dispense or pump concentrated this compound.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Troubleshooting flowchart for high viscosity issues.

Problem: Solution Color Changes or Degradation Occurs

This compound solutions can degrade over time, a process that may be accelerated by factors like exposure to air (oxygen) and higher temperatures.[8] This degradation can sometimes be observed as a color change.

Possible Causes & Solutions:

  • Oxidation: Exposure to atmospheric oxygen can promote degradation.[8]

    • Solution: Handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. Keep containers tightly sealed when not in use.[9]

  • Temperature: Although heating reduces viscosity, excessive or prolonged heating can accelerate decomposition.

    • Solution: Heat the solution to the minimum temperature required to achieve the desired viscosity. Avoid prolonged storage at elevated temperatures. For long-term storage, refrigeration is often recommended.[6][10]

  • Contamination: Contamination can also lead to discoloration and degradation.

    • Solution: Use clean, dedicated labware. Ensure the purity of any water or other reagents used for dilution.

Experimental Protocols

Protocol: Viscosity Measurement using a Rotational Viscometer

Rotational viscometers are well-suited for measuring the dynamic viscosity of highly viscous fluids like concentrated this compound.[11][12]

Objective: To determine the dynamic viscosity of a concentrated this compound solution at a specific temperature.

Materials:

  • Rotational Viscometer (with appropriate spindle)

  • Temperature-controlled water bath or jacketed beaker

  • Concentrated this compound solution

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (Nitrile rubber is suitable), lab coat.[5][13]

Methodology:

  • Safety First: Don all required PPE. This compound is corrosive and can cause severe skin burns and eye damage.[6][13][14] Ensure work is performed in a well-ventilated area or a chemical fume hood.[10][15] Have an eyewash station and safety shower accessible.[10][15]

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions using a standard of known viscosity.

  • Sample Preparation & Temperature Control:

    • Place a sufficient volume of the this compound solution into the sample cup or jacketed beaker.

    • Bring the sample to the desired experimental temperature using the water bath. Allow sufficient time for the temperature to equilibrate throughout the sample (typically 15-30 minutes).

  • Spindle Selection: Choose a spindle appropriate for the expected viscosity range. A lower viscosity will require a larger spindle or a higher rotational speed, while a higher viscosity will require a smaller spindle or a lower speed.

  • Measurement:

    • Carefully lower the selected spindle into the center of the sample until it reaches the immersion mark. Avoid trapping air bubbles.

    • Begin rotation at a set speed (RPM).

    • Allow the reading to stabilize before recording the torque value.

    • Record the viscosity reading (often in centipoise, cP) along with the spindle number, rotational speed, and temperature.

  • Data Collection: Repeat the measurement at several different rotational speeds to check for Newtonian or non-Newtonian behavior.

  • Cleaning: Following the measurement, carefully remove the spindle and clean it, the sample cup, and any other contaminated surfaces thoroughly according to safety protocols.

dot graph G { graph [splines=ortho, nodesep=0.5, width=8]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Experimental workflow for rotational viscometry.

Safety and Handling

  • Corrosivity: this compound is a strong base and is corrosive. It can cause severe skin burns and serious eye damage.[6][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, a face shield, and a lab coat.[5][13][15]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[6][14] Seek immediate medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes, holding eyelids apart.[6][14] Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[6][13]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately as there is a danger of perforation of the esophagus and stomach.[5][14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9][15] Recommended storage temperatures are often between 2-8 °C.[5][6]

References

Technical Support Center: Choline Hydroxide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the effect of temperature on choline hydroxide reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on reactions involving this compound?

Increasing the temperature generally accelerates reaction rates, both when this compound is a reactant (e.g., in its synthesis) and when it is used as a catalyst. However, this compound is thermally sensitive, and elevated temperatures can lead to degradation and undesirable side reactions. A balance must be struck between achieving a desirable reaction rate and maintaining the integrity of the compound and the selectivity of the reaction.

Q2: My this compound-catalyzed reaction is slow. Can I simply increase the temperature?

While increasing the temperature is a common method to boost reaction kinetics, caution is required with this compound.

  • Decomposition: this compound can undergo Hofmann elimination, especially at higher temperatures, decomposing into trimethylamine (TMA) and other byproducts.[1] This decomposition not only reduces the amount of active catalyst but can also introduce impurities. A characteristic "fishy" or amine-like odor is a strong indicator of TMA formation due to degradation.[2]

  • Side Reactions: For syntheses using this compound as a catalyst, higher temperatures can promote the formation of unwanted side products, reducing the overall yield and purity of the desired product.[3] For instance, in the synthesis of this compound itself, higher temperatures increase the rate of O-ethoxylation, a competing side reaction.[4]

  • Solvent Volatility: In some systems, elevated temperatures can cause the volatilization of low-boiling point solvents or reactants, which can alter concentrations and negatively impact the reaction rate.[5]

It is crucial to first consult literature for the specific reaction being performed or to conduct a temperature optimization study, typically ranging from room temperature to around 60-80°C, while carefully monitoring for signs of degradation.[4][6]

Q3: I notice a strong amine or fishy odor from my reaction vessel. What is happening?

A strong amine-like odor is a tell-tale sign that the this compound is decomposing into trimethylamine (TMA).[1][2] This indicates that the reaction temperature may be too high for the stability of the catalyst. It is recommended to reduce the temperature or consider that the catalyst is being consumed, which will affect the reaction kinetics over time.

Q4: How does temperature affect the synthesis of this compound itself?

The synthesis of this compound, typically from ethylene oxide and trimethylamine in an aqueous medium, is highly temperature-dependent. The reaction is exothermic, and careful temperature control is critical.

  • Reaction Rate: Higher temperatures increase the rate of formation of this compound.[4]

  • Product Quality: Operating at elevated temperatures (e.g., above 50°C) can lead to discoloration of the product and the formation of impurities like O-ethoxylated byproducts.[1][3][4]

  • Optimal Range: A good balance between reaction kinetics and product quality is often found between 40°C and 100°C, with many processes controlling the temperature carefully within this range to ensure high selectivity.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Reaction Conversion

If your reaction is not proceeding as expected, consider the following temperature-related factors.

G start Low Reaction Yield/ Conversion Issue temp_check Is the reaction temperature within the optimal range for this specific reaction type? start->temp_check too_low Action: Gradually increase temperature in 5-10°C increments. Monitor reaction progress (e.g., by TLC/GC). temp_check->too_low No, it's too low in_range Is there a strong amine/fishy odor? temp_check->in_range Yes, it's in range too_high Action: Lower the temperature. Consider catalyst degradation has occurred. May need to add fresh catalyst. in_range->too_high Yes no_smell Troubleshoot non-temperature related issues: - Catalyst concentration - Reagent purity - Solvent effects in_range->no_smell No

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Discoloration or Presence of Impurities

The formation of colored byproducts or unexpected impurities is often linked to excessive heat.

G start Observation: Product is discolored or contains impurities cause1 Primary Cause: High Reaction Temperature start->cause1 effect1 Effect 1: This compound Degradation (forms TMA, acetaldehyde, etc.) cause1->effect1 effect2 Effect 2: Increased Rate of Side Reactions (e.g., O-ethoxylation) cause1->effect2 solution Solution: - Reduce reaction temperature. - Optimize reaction time to prevent prolonged heat exposure. - Consider a lower-temperature catalyst system. effect1->solution effect2->solution

Caption: Relationship between high temperature and product impurity.

Quantitative Data and Experimental Protocols

Data Summary

The optimal temperature for this compound reactions is highly dependent on the specific chemical transformation. Below is a summary of conditions cited in various applications.

Reaction TypeSubstratesTemperature Range (°C)Optimal Temp. (°C)Activation Energy (Ea)Reference
Synthesis of this compound Trimethylamine, Ethylene Oxide, Water40 - 15050 - 100Not SpecifiedA good balance between reaction kinetics and minimizing byproducts like O-ethoxylates is achieved in this range.[1][3][4]
Transesterification (Biodiesel) Crude Palm Oil, MethanolNot Specified60Not SpecifiedOptimal conditions for producing methyl ester with a 99.45% yield were found at this temperature.
Ethanolysis of Phosphatidylcholine Phosphatidylcholine, Ethanol20 - 50< 4524.28 kJ/molReaction rates were observed to decline above 45°C, likely due to the volatilization of the ethanol.
Aldol Condensation Various Aldehydes and KetonesRoom Temp. - RefluxVariesNot SpecifiedReactions are typically run at the desired temperature for the specific condensation being performed.[7]
Experimental Protocol: General Procedure for a this compound-Catalyzed Reaction

This protocol provides a general methodology for conducting a reaction using this compound as a base catalyst. Note: All quantities and conditions should be optimized for the specific reaction of interest.

  • Reactor Setup:

    • Equip a round-bottom flask with a magnetic stirrer, a condenser, and a temperature probe connected to a controllable heating mantle.

    • Ensure the setup is in a well-ventilated fume hood, as trimethylamine may be produced if degradation occurs.

  • Reagent Charging:

    • Charge the primary substrate and solvent to the reaction flask.

    • Begin stirring to ensure the mixture is homogenous.

  • Temperature Control:

    • Set the heating mantle to the desired reaction temperature (e.g., 60°C for biodiesel synthesis from crude palm oil).[6]

    • Allow the mixture to reach and stabilize at the set temperature.

  • Catalyst Addition:

    • Add the specified amount of this compound catalyst to the reaction mixture. For example, a 3% catalyst dose relative to the oil was used in biodiesel synthesis.[6]

    • Safety Note: this compound is corrosive and can cause severe skin and eye burns.[8] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature for the desired duration (e.g., 60 minutes).[6]

    • Periodically take small aliquots from the reaction mixture to monitor its progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

    • During the reaction, be alert for any significant color changes or the evolution of a strong fishy odor, which indicates catalyst decomposition.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with the appropriate work-up and purification protocol to isolate the desired product. This may involve neutralization, extraction, and chromatography.

References

Choline Hydroxide Reaction Workup and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the workup and purification of reactions utilizing choline hydroxide. This compound is a strong organic base, and its unique properties, including high basicity, hygroscopicity, and thermal instability, can present specific challenges in downstream processing. This guide offers practical solutions and detailed protocols to ensure efficient and effective purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is strongly basic due to this compound. How do I effectively neutralize it without compromising my product?

A1: Neutralization of the strong basicity of this compound is a critical first step in the workup process.

  • For acid-stable products: A dilute aqueous solution of a strong acid, such as 1M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can be used. Add the acid slowly while monitoring the pH with litmus paper or a pH meter until the aqueous layer is neutral (pH ~7). Be cautious as the neutralization reaction is exothermic.

  • For acid-sensitive products: A milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl), is recommended. This will neutralize the this compound without creating a strongly acidic environment. Alternatively, washing with brine (saturated NaCl solution) can help to reduce the basicity and aid in phase separation.

  • For base-sensitive products that require removal of a basic catalyst: Acid-base extraction is a powerful technique. By washing the organic layer with a dilute acid, the basic this compound is protonated, forming a water-soluble salt that partitions into the aqueous layer.[1]

Q2: I am observing a persistent emulsion during the aqueous workup of my this compound-catalyzed reaction. How can I break it?

A2: Emulsion formation is a common issue when working with strong bases and can be caused by the presence of surfactant-like molecules or fine particulate matter.[2] Here are several techniques to address this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of fine droplets.[2]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[2][3][4] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by forcing the separation of the two phases.[2][4]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the fine droplets that form the emulsion.[3][4]

  • Centrifugation: For smaller volumes, centrifuging the emulsion can effectively separate the layers.[2][4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion.[4]

Q3: My product has a persistent fishy odor after workup. What is the cause and how can I remove it?

A3: The fishy odor is likely due to trimethylamine (TMA), a decomposition product of this compound, especially at elevated temperatures.[5][6][7] TMA is volatile and can be difficult to remove completely.

  • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic TMA, forming a water-soluble salt that can be extracted into the aqueous phase.

  • Vacuum Stripping: For residual TMA in the final product, removal under vacuum can be effective.[8]

  • Reaction with Methyl Chloride: In some industrial processes, residual TMA is removed by reacting it with methyl chloride to form the non-volatile salt, tetramethylammonium chloride.[8] This is typically performed under pressure and at elevated temperatures.[8]

Q4: How can I purify a product that is sensitive to strong bases after a reaction with this compound?

A4: For base-sensitive compounds, such as some esters that can undergo hydrolysis, the workup must be carefully controlled.

  • Rapid Neutralization: Immediately after the reaction is complete, quench the reaction mixture by adding it to a cooled, dilute acidic solution to quickly neutralize the this compound.

  • Use of Weaker Bases: If possible for the desired transformation, consider using a milder base catalyst.

  • Chromatography: If standard acid-base extraction is not feasible due to product instability, purification by column chromatography on silica gel or alumina may be necessary. The basicity of this compound will likely cause it to remain at the baseline of a silica gel column.

Q5: Can I recycle the this compound catalyst?

A5: Yes, in many cases, this compound can be recovered and reused. One study on the synthesis of 3-aroylflavones demonstrated that after extraction of the product with methylene chloride, the aqueous layer containing this compound could be washed with fresh solvent and the water evaporated under reduced pressure to recover the catalyst. The recovered catalyst was used for up to seven cycles with only a minor decrease in product yield.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Product degradation during workup Residual strong base (this compound) causing side reactions.Neutralize the reaction mixture promptly with a suitable acid (dilute HCl for robust products, NH₄Cl for sensitive ones).
Low product yield Incomplete reaction; product loss during extraction; product degradation.Monitor reaction completion by TLC or other analytical methods. Perform multiple extractions with the organic solvent. Ensure complete neutralization before extraction.
Formation of a solid precipitate at the interface Formation of insoluble salts upon neutralization.Filter the entire mixture through a pad of Celite® to remove the solid before proceeding with the separation of the liquid phases.
Product is water-soluble The product contains polar functional groups.After initial extraction, saturate the aqueous layer with NaCl ("salting out") and re-extract with a more polar organic solvent like ethyl acetate or n-butanol.
Reaction mixture turns dark brown/black Decomposition of this compound (Hofmann elimination) at elevated temperatures, leading to the formation of acetaldehyde and subsequent polymerization.[5][6][7]Maintain a lower reaction temperature if possible. Work up the reaction promptly after completion.

Experimental Protocols

Protocol 1: Workup and Purification of 3-Aroylflavones Synthesized Using this compound

This protocol is adapted from a literature procedure for the synthesis of 3-aroylflavones.[9][10]

  • Quenching and Extraction: After completion of the reaction, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with methylene chloride (70 mL). Add a small amount of water (3 mL) to facilitate phase separation.

  • Catalyst Recovery (Optional): Separate the aqueous layer. This layer contains the this compound catalyst. To recover it, wash the aqueous layer with fresh methylene chloride (3 x 10 mL) to remove any remaining product. The water can then be removed under reduced pressure to yield the recovered catalyst.[9]

  • Neutralization and Washing: Combine the organic layers. Neutralize any residual base by washing with a 0.1% aqueous hydrochloric acid solution (2 mL). Subsequently, wash the organic layer with water (3 x 10 mL) to remove any remaining salts and acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Workup for the Synthesis of 2-amino-4H-Chromene Derivatives

This protocol is based on a green chemistry approach for the synthesis of 2-amino-4H-chromene derivatives.[11]

  • Product Isolation: In many cases, the 2-amino-4H-chromene derivatives precipitate directly from the aqueous reaction medium upon completion.

  • Filtration and Washing: The solid product can be isolated by simple filtration. Wash the collected solid with cold water to remove the this compound catalyst and any other water-soluble impurities.

  • Drying: Dry the purified product in an oven or under vacuum.

Quantitative Data Summary

The following table summarizes representative yields for reactions catalyzed by this compound.

Reaction TypeProductCatalyst LoadingReaction ConditionsYield (%)Reference
Synthesis of 3-aroylflavones3-benzoyl-6-chloroflavone0.5 mmolReflux in triethylamine59[9]
Synthesis of 2-amino-3-nitro-4H-chromene derivativesVarious derivativesCatalyticRoom temperature, aqueous medium83-96[11]
Synthesis of pyrano[2,3-d]pyrimidinonesVarious derivatives10 mol%80°C, ethanol:water (1:1)85-96[12]

Visualizing Workflows and Pathways

General Workup Workflow for this compound Reactions

Workup_Workflow reaction Reaction Mixture (Product, this compound, etc.) quench Quench/Neutralize (e.g., add dilute HCl) reaction->quench extract Liquid-Liquid Extraction (Organic Solvent & Aqueous Wash) quench->extract separate Separate Layers extract->separate org_layer Organic Layer (Contains Product) separate->org_layer aq_layer Aqueous Layer (Contains Choline Salt, TMA Salt) separate->aq_layer dry Dry Organic Layer (e.g., Na2SO4) org_layer->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate crude Crude Product evaporate->crude purify Purification (Column Chromatography/Recrystallization) crude->purify pure_product Pure Product purify->pure_product

Caption: General experimental workflow for the workup of a reaction involving this compound.

Troubleshooting Emulsion Formation

Emulsion_Troubleshooting start Emulsion Formed During Extraction gentle Prevention: Gentle Inversion start->gentle If foreseen salt Add Brine (Salting Out) start->salt filter Filter through Celite®/Glass Wool start->filter centrifuge Centrifuge (for small volumes) start->centrifuge solvent Add a Different Organic Solvent start->solvent resolved Emulsion Resolved gentle->resolved salt->resolved filter->resolved centrifuge->resolved solvent->resolved

Caption: Decision tree for troubleshooting emulsion formation during workup.

References

minimizing by-product formation in choline hydroxide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to minimize by-product formation during reactions involving choline hydroxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis?

A1: The primary by-products of concern during the synthesis of this compound from trimethylamine (TMA), ethylene oxide (EO), and water are O-ethoxylated products and degradation products.[1][2][3] O-ethoxylation occurs when the hydroxyl group of a choline molecule reacts with another EO molecule, leading to impurities with higher molecular weights.[1][2] Degradation typically happens via Hofmann elimination, especially at higher temperatures, yielding trimethylamine (TMA) and acetaldehyde.[4] The acetaldehyde can then form strongly colored condensation products.[4]

Q2: What is the primary cause of O-ethoxylation?

A2: O-ethoxylation is a competitive reaction to the desired N-ethoxylation (the reaction of TMA with EO to form choline).[1][2][3] This side reaction is promoted by the strong basic nature of this compound itself, which can activate its own hydroxyl group to react with available ethylene oxide.[1][2][3] The formation of these by-products is particularly favored when excess ethylene oxide is present and at higher concentrations of this compound.[4][5]

Q3: How does temperature affect by-product formation?

A3: Higher temperatures can increase the rate of undesirable side reactions. Specifically, the Hofmann elimination degradation reaction is favored at elevated temperatures.[4] However, controlling the reaction temperature is a key strategy to manage by-products. Some processes maintain low temperatures (e.g., 5°C to 35°C) to reduce by-products, while others use higher temperatures (above 30°C or 50°C) in conjunction with other controls, like reactant concentration, to achieve high reaction rates while still minimizing side reactions.[2][4][5]

Q4: Can the reaction medium influence the formation of impurities?

A4: Yes, the reaction medium is critical. Using a diluted aqueous medium, which keeps the this compound concentration below 40 wt%, has been shown to strongly reduce the formation of O-ethoxylation by-products and color-forming degradation reactions.[1][3][4] An alternative approach involves using a large excess of liquid trimethylamine as the reaction medium, which can also minimize side products by ensuring ethylene oxide preferentially reacts with TMA.[2]

Q5: Are there stabilizers that can be added to this compound solutions?

A5: Yes, stabilizers can be added to aqueous this compound solutions to reduce degradation and color formation during storage.[6] Dithionite salts (e.g., sodium dithionite) and dialkyl hydroxylamines (e.g., N,N-diethyl hydroxylamine) have been identified as effective stabilizers, even in small amounts (e.g., < 5000 ppm).[6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High levels of O-ethoxylated impurities detected (e.g., by NMR or IC). 1. Molar ratio of ethylene oxide to trimethylamine (EO/TMA) is too high.[5] 2. This compound concentration in the reaction is too high (> 40 wt%).[1][4] 3. Inadequate mixing, leading to localized areas of high EO concentration.1. Adjust Molar Ratio: Maintain an EO/TMA molar ratio of 1:1 or less (i.e., a molar excess of TMA).[5] 2. Dilute Reaction Medium: Perform the reaction in a more dilute aqueous solution to keep the this compound concentration below 40 wt%.[1][4] 3. Improve Agitation: Ensure vigorous and efficient mixing where reactants are introduced.
Product solution is developing a yellow or brown color. 1. Reaction or storage temperature is too high, promoting Hofmann elimination and subsequent side reactions.[4] 2. Presence of impurities in starting materials.1. Control Temperature: Maintain the reaction temperature within the optimal range for your process (e.g., between 5°C and 35°C for some methods).[5] Store the final product at cool temperatures. 2. Add a Stabilizer: Consider adding a stabilizer like sodium dithionite (< 2000 ppm) to the final solution to prevent color formation.[6] 3. Use High-Purity Water: Ensure high-purity, deionized water is used as the reaction medium.[1][3]
Strong "fishy" odor (trimethylamine) in the final product. 1. Incomplete reaction of trimethylamine (TMA). 2. Degradation of this compound back to TMA.[4][7]1. Ensure Complete Reaction: Allow for sufficient reaction time to ensure EO is fully consumed. 2. Remove Excess TMA: After the reaction, strip residual TMA from the product solution using techniques like vacuum distillation or stripping with an inert gas.[1]

Quantitative Data on By-Product Formation

The following table summarizes the impact of reaction conditions on the formation of O-ethoxylated by-products, based on experimental data from cited literature.

This compound (cbase) Concentration (wt%)Temperature (°C)Molar Ratio (EO/TMA)Resulting O-Ethoxylated By-products (wt%)Reference
< 40%> 30°CNot Specified"Strongly reduces" formation[1][4]
38.5%< 30°CNot Specified2.2%[4]
Not Specified5°C - 35°C≤ 1"Fewer byproducts"[5]
45% (Target)Not SpecifiedNot SpecifiedCan be kept below 10%, 5%, or 3% with optimized process[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound with Minimized By-products

This protocol is a generalized procedure based on methods designed to reduce impurity formation.[1][5]

  • Reactor Setup: Charge a temperature-controlled reaction vessel with a pre-calculated amount of deionized water and trimethylamine (TMA) to act as the initial aqueous medium.

  • Temperature Control: Adjust the reactor temperature to the desired setpoint (e.g., between 5°C and 35°C).[5]

  • Reactant Addition: Begin vigorous agitation. Feed liquid ethylene oxide (EO) into the reactor continuously at a controlled rate. Maintain a molar ratio of EO to total TMA of 1:1 or slightly less.[5]

  • Reaction Monitoring: Continuously monitor the reaction temperature, as the reaction is exothermic. Use a cooling system to maintain the setpoint. The reaction is typically complete when all EO has been added and the temperature no longer rises.

  • TMA Removal: Once the reaction is complete, remove any unreacted or excess TMA. This can be achieved by stripping with an inert gas or through vacuum distillation at a moderate temperature (e.g., 45-55°C).[1]

  • Final Product: The resulting product is an aqueous solution of this compound. The concentration should be verified. If the initial reaction was performed in a dilute solution (<40%), a subsequent water removal step may be necessary to achieve a higher concentration.[1][4]

Protocol 2: Analysis of Choline and By-products by Ion Chromatography (IC)

Ion chromatography is a common method for quantifying choline and related ionic impurities.

  • Sample Preparation: Accurately dilute a sample of the this compound solution with an appropriate eluent or high-purity deionized water to bring the analyte concentration within the calibrated range of the instrument.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations for this compound and any available by-product standards (e.g., O-(2-hydroxyethyl)choline).[8]

  • Instrumentation: Use an ion chromatograph equipped with a cation exchange column suitable for separating quaternary amines and a conductivity detector.

  • Chromatographic Conditions:

    • Eluent: An acidic mobile phase, such as methanesulfonic acid, is typically used.[9]

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C).

  • Analysis: Inject the prepared samples and standards. Identify the peaks based on the retention times of the standards.

  • Quantification: Construct a calibration curve from the standard responses. Use the peak areas from the sample chromatograms to calculate the concentration of this compound and its by-products.

Visual Guides

ReactionPathway Reactants Reactants (TMA + EO + H₂O) Desired_Reaction Desired Reaction (N-ethoxylation) Reactants->Desired_Reaction Side_Reaction1 Side Reaction (O-ethoxylation) Reactants->Side_Reaction1 [High [cbase]] [High [EO]] Product This compound (Desired Product) Desired_Reaction->Product Byproduct1 O-ethoxylated Impurities Side_Reaction1->Byproduct1 Side_Reaction2 Side Reaction (Hofmann Elimination) Byproduct2 TMA + Acetaldehyde (Degradation Products) Side_Reaction2->Byproduct2 Product->Side_Reaction2 [High Temp]

Caption: Reaction pathways in this compound synthesis.

TroubleshootingFlowchart Start Start: By-product analysis Check_Byproduct_Type Identify primary by-product type Start->Check_Byproduct_Type Is_O_Ethoxylation O-Ethoxylation Products? Check_Byproduct_Type->Is_O_Ethoxylation Impurity ID Is_Degradation Degradation Products? (Color, TMA odor) Check_Byproduct_Type->Is_Degradation Impurity ID Check_Ratio Check EO:TMA molar ratio Is_O_Ethoxylation->Check_Ratio Check_Temp Check reaction and storage temperature Is_Degradation->Check_Temp Ratio_High Ratio > 1? Check_Ratio->Ratio_High Reduce_Ratio Action: Reduce EO:TMA ratio to <= 1 Ratio_High->Reduce_Ratio Yes Check_Concentration Check [cbase] in reaction Ratio_High->Check_Concentration No End Re-analyze Reduce_Ratio->End Conc_High [cbase] > 40 wt%? Check_Concentration->Conc_High Dilute_Reaction Action: Increase water in reaction medium Conc_High->Dilute_Reaction Yes Conc_High->End No Dilute_Reaction->End Temp_High Temperature too high? Check_Temp->Temp_High Reduce_Temp Action: Lower temperature and/or add stabilizer Temp_High->Reduce_Temp Yes Temp_High->End No Reduce_Temp->End

Caption: Troubleshooting decision tree for by-product formation.

References

Choline Hydroxide Catalyst: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the recyclability and reuse of choline hydroxide as a catalyst. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed protocols, and performance data.

Frequently Asked Questions (FAQs)

Q1: How many times can a this compound catalyst typically be reused? A1: this compound has demonstrated high recyclability. In various syntheses, it has been successfully reused for five to seven cycles without a significant loss of catalytic activity.[1][2][3][4] For instance, in the synthesis of 3-aroylflavones, the product yield only decreased from 80% to 73% after seven runs.[5]

Q2: What are the primary mechanisms of this compound deactivation? A2: The main deactivation pathways include:

  • Chemical Degradation: As a strong base, this compound is susceptible to degradation pathways like Hofmann elimination, especially at elevated temperatures.[6]

  • Oxidation: Exposure to air (oxygen) during storage or the recovery process can drive oxidative degradation, often indicated by color formation in the solution.[7]

  • Contamination: Accumulation of organic impurities, byproducts, or unreacted starting materials in the recovered catalyst solution can inhibit its activity in subsequent runs.[1]

Q3: Is this compound a homogeneous or heterogeneous catalyst? A3: this compound is a homogeneous catalyst, meaning it dissolves in the reaction medium to form a single phase with the reactants.[1][2] Its key advantage lies in its recovery. Being highly soluble in water and insoluble in many organic solvents, it can be easily separated from the product mixture via liquid-liquid extraction into an aqueous phase.[1]

Q4: What indicates that the recovered catalyst may be contaminated? A4: Visual inspection can be informative. The presence of discoloration may suggest oxidative degradation.[7] FT-IR spectroscopy can also be used to compare the fresh catalyst with the recycled catalyst. Studies have shown that even after six cycles, the catalyst may be contaminated with minor organic impurities, which can be detected via FT-IR, though this may not always significantly impact the product yield.[1]

Quantitative Performance Data

The following table summarizes the performance of recycled this compound in the sequential 'one-pot' synthesis of 3-benzoyl-6-chloroflavone.

Catalyst Run / CycleProduct Yield (%)Change from Previous Cycle
1 (Fresh)80%N/A
2~79%-1%
3~78%-1%
4~77%-1%
5~75%-2%
6~74%-1%
773%-1%
Data sourced from studies on Baker–Venkataraman rearrangement.[1][5]

Troubleshooting Guide

Problem 1: Catalyst activity drops sharply after the first cycle.

Possible CauseRecommended Solution
Incomplete Recovery: Significant physical loss of the catalyst during the aqueous extraction phase.Ensure complete phase separation during extraction. To maximize recovery, re-extract the organic layer with small volumes of water and combine the aqueous phases.
Thermal Degradation: Using excessive heat during the water evaporation step to recover the catalyst.Evaporate the water under reduced pressure at moderate temperatures (e.g., 80°C) to prevent thermal degradation pathways like Hofmann elimination.[1]
Acidic Contamination: Carryover of acidic species from the reaction or workup, which neutralizes the basic catalyst.Neutralize the organic layer with a very dilute acid (e.g., 0.1% HCl) and wash thoroughly with water before the final solvent evaporation to ensure no acid contaminates the recovered aqueous catalyst phase.[1]

Problem 2: Product yield gradually decreases with each subsequent cycle.

Possible CauseRecommended Solution
Accumulation of Impurities: Small amounts of organic byproducts or starting materials are retained in the aqueous catalyst phase after each cycle.Before evaporating the water, wash the aqueous solution containing the recovered this compound with a suitable organic solvent (e.g., methylene chloride) to remove organic impurities.[1]

Problem 3: The recovered catalyst solution is discolored (e.g., yellow or brown).

Possible CauseRecommended Solution
Oxidative Degradation: The catalyst was exposed to air for a prolonged period, especially while heated during the solvent removal step.[7]Minimize air exposure during recovery. If possible, conduct the water evaporation step under a nitrogen or argon atmosphere. While the catalyst may still be active, discoloration signals the onset of degradation.

Problem 4: The reaction is producing unexpected side products or low yields.

Possible CauseRecommended Solution
Excessive Catalyst Loading: An excessive amount of this compound can lead to undesired side reactions, such as the hydrolysis of ester intermediates or products.[1][2]Re-evaluate and optimize the catalyst loading for your specific reaction. An excess of this strong base is not always beneficial and can be detrimental to the overall yield.

Experimental Protocols

Protocol 1: Catalyst Recovery via Liquid-Liquid Extraction

This protocol is adapted from a procedure used in the synthesis of 3-aroylflavones.[1]

  • Quenching and Initial Extraction: After the reaction is complete and cooled to room temperature, add water (e.g., 3 mL) and a water-immiscible organic solvent (e.g., 70 mL of methylene chloride) to the reaction mixture in a separatory funnel.

  • Phase Separation: Shake the funnel vigorously and allow the layers to separate completely. The this compound catalyst will partition into the aqueous (water) layer, while the organic product remains in the organic layer.

  • Isolate Aqueous Phase: Carefully drain the lower organic layer. Collect the upper aqueous layer, which contains the catalyst.

  • Re-extract Organic Phase: To ensure maximum catalyst recovery, add the organic layer back to the separatory funnel and extract it again with small portions of water (e.g., 3 x 10 mL). Combine all aqueous extracts.

  • Wash Aqueous Phase (Optional but Recommended): To remove residual organic impurities, wash the combined aqueous layers with fresh methylene chloride (e.g., 10 mL). Discard the organic wash.

  • Catalyst Concentration: Transfer the final aqueous solution to a round-bottom flask. Remove the water via evaporation under reduced pressure at a controlled temperature (e.g., 80°C).

  • Reuse: The resulting concentrated aqueous solution of this compound is ready for use in the next reaction cycle. A recovery yield of up to 98% can be achieved with this method.[1]

Visualized Workflows and Logic

Catalyst_Recycling_Workflow Start Reaction Mixture (Product + Catalyst) Extraction Liquid-Liquid Extraction (Organic Solvent + Water) Start->Extraction OrganicPhase Organic Phase (Contains Product) Extraction->OrganicPhase Product Stream AqueousPhase Aqueous Phase (Contains Catalyst) Extraction->AqueousPhase Catalyst Stream Wash Wash with Organic Solvent AqueousPhase->Wash Evaporation Water Removal (Reduced Pressure) Wash->Evaporation RecoveredCatalyst Recovered Catalyst (Aqueous Solution) Evaporation->RecoveredCatalyst Reuse Next Reaction Cycle RecoveredCatalyst->Reuse

Caption: Workflow for the recovery and reuse of this compound catalyst.

Troubleshooting_Tree Start Problem: Low Catalyst Performance Q_Activity Activity Drop: Sharp or Gradual? Start->Q_Activity Q_Color Is Recovered Catalyst Discolored? Start->Q_Color A_Sharp Sharp Drop (1st Cycle) Q_Activity->A_Sharp Sharp A_Gradual Gradual Decline (Multiple Cycles) Q_Activity->A_Gradual Gradual Cause_Loss Possible Cause: - Physical Loss - Thermal Degradation A_Sharp->Cause_Loss Cause_Impurity Possible Cause: - Impurity Buildup A_Gradual->Cause_Impurity A_Color_Yes Yes Q_Color->A_Color_Yes A_Color_No No Q_Color->A_Color_No Cause_Oxidation Possible Cause: - Oxidative Degradation A_Color_Yes->Cause_Oxidation Cause_Other Check for: - Incorrect Loading - Acidic Contamination A_Color_No->Cause_Other

Caption: Decision tree for troubleshooting this compound catalyst issues.

References

Technical Support Center: Stabilizing Aqueous Choline Hydroxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing aqueous choline hydroxide solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of aqueous this compound solutions.

Problem Potential Cause Recommended Solution
Solution turns yellow or brown Degradation of this compound via Hofmann elimination, leading to the formation of acetaldehyde and subsequent colored polymers.[1] This is accelerated by heat and light.1. Storage: Store the solution at recommended low temperatures (e.g., 2-8°C) and protect it from light by using amber-colored containers.[2] 2. Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can contribute to color formation. 3. Stabilizers: If not already present, consider adding a stabilizer. See the "Stabilization Protocols" section for details.
Formation of a precipitate This can be due to the formation of insoluble degradation products or the reaction of this compound with atmospheric carbon dioxide to form choline carbonate.1. Inert Atmosphere: Storing under an inert gas will prevent contact with CO2. 2. Filtration: If a precipitate has formed, it may be possible to remove it by filtration, but this will not address the underlying degradation. The filtered solution should be stored under an inert atmosphere.
Ammonia-like or fishy odor This is indicative of the formation of trimethylamine (TMA), a volatile degradation product of this compound resulting from Hofmann elimination.[1][3]1. Assess Stability: A strong TMA odor suggests significant degradation. The solution may not be suitable for sensitive applications. 2. Improve Storage: Immediately implement improved storage conditions (low temperature, inert atmosphere) to slow further degradation. 3. Consider a Fresh Batch: For critical experiments, it is advisable to use a fresh, properly stabilized solution.
Inconsistent experimental results The concentration of this compound may have decreased due to degradation, or the presence of impurities (e.g., acetaldehyde, TMA) may be interfering with the reaction.1. Verify Concentration: Re-standardize the concentration of the this compound solution using acid-base titration. 2. Analytical Testing: If possible, use analytical techniques like HPLC to assess the purity of the solution and identify potential interfering impurities. 3. Use a Stabilized Solution: Ensure you are using a freshly prepared or properly stored and stabilized solution for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for aqueous this compound?

A1: The main degradation pathway is the Hofmann elimination reaction. In this process, the choline cation eliminates trimethylamine (TMA) to form acetaldehyde. The strong basicity of the hydroxide ion facilitates this reaction. The resulting acetaldehyde can then undergo further reactions, such as aldol condensations, to form colored polymeric impurities.[1]

Q2: How can I prevent my this compound solution from turning yellow?

A2: Discoloration is a sign of degradation. To prevent this, you should:

  • Store it properly: Keep the solution in a tightly sealed, amber-colored container at a low temperature, ideally between 2-8°C.[2]

  • Protect from air: Store the solution under an inert atmosphere like nitrogen or argon to prevent both oxidation and reaction with atmospheric carbon dioxide.

  • Use stabilizers: For long-term storage, the addition of a stabilizer is recommended. Common stabilizers include dithionite salts (e.g., sodium dithionite) and dialkyl hydroxylamines.[4]

Q3: What are the common impurities found in degraded this compound solutions?

A3: Common impurities include:

  • Trimethylamine (TMA): A volatile compound with a fishy odor.[3]

  • Acetaldehyde: A reactive aldehyde that can lead to colored byproducts.

  • Colored Poly-enal Polymers: Formed from the condensation of acetaldehyde.

  • O-ethoxylated products: These can form as byproducts during the synthesis of this compound, especially at higher temperatures.

Q4: Can I still use a this compound solution that has turned slightly yellow?

A4: For non-critical applications, a slightly yellow solution might still be usable, but it's important to be aware that it contains impurities. The presence of these impurities could affect your experimental results. For sensitive applications, such as in pharmaceutical development, it is crucial to use a colorless, high-purity solution. The acceptable level of coloration can be quantified using the APHA color scale, with lower values indicating a purer product.[4]

Q5: What is the APHA color scale and why is it important for this compound solutions?

A5: The APHA (American Public Health Association) color scale, also known as the Platinum-Cobalt (Pt/Co) scale, is a visual color standard for liquids. It is used to assess the degree of yellowness in a solution, which for this compound, is an indicator of degradation. A low APHA value (e.g., < 50) indicates a clear, high-purity solution, while higher values suggest increasing levels of colored impurities.[4] Many commercial this compound solutions are stabilized to maintain a low APHA color value over time.[4]

Data on Stabilizer Performance

The following table summarizes the effect of different stabilizers on the APHA color of a 45% aqueous this compound solution over time at room temperature. Lower APHA values indicate better stability and less discoloration.

StabilizerConcentration (ppm)Initial APHA ColorAPHA Color after 1 MonthAPHA Color after 3 MonthsAPHA Color after 6 Months
None0< 50> 500> 500> 500
Sodium Dithionite1000< 50100150200
Diethylhydroxylamine (DEHA)2000< 505075100
Sodium Dithionite + DEHA500 + 1000< 50< 505075

Data is synthesized from examples provided in patent literature for illustrative purposes.[4]

Experimental Protocols

Protocol for Stabilization of Aqueous this compound

This protocol describes a general procedure for stabilizing a freshly prepared or unstabilized aqueous this compound solution.

Materials:

  • Aqueous this compound solution (e.g., 45 wt.%)

  • Stabilizer (e.g., sodium dithionite or N,N-diethylhydroxylamine)

  • Inert gas supply (nitrogen or argon)

  • Airtight, amber-colored storage bottle

Procedure:

  • Preparation: Work in a well-ventilated fume hood. If handling a freshly synthesized solution, allow it to cool to room temperature.

  • Inert Atmosphere: Purge the storage bottle with an inert gas for several minutes to displace any air.

  • Transfer Solution: Carefully transfer the aqueous this compound solution into the purged storage bottle.

  • Add Stabilizer:

    • For Sodium Dithionite: Add sodium dithionite powder to the solution to achieve a final concentration of approximately 1000 ppm (1 g per 1 kg of solution).

    • For Diethylhydroxylamine (DEHA): Add DEHA to the solution to achieve a final concentration of approximately 2000 ppm (2 g per 1 kg of solution).

  • Mixing: Seal the bottle and gently agitate the solution until the stabilizer is completely dissolved.

  • Final Purge and Storage: Briefly purge the headspace of the bottle with the inert gas one more time before sealing it tightly. Store the stabilized solution at 2-8°C, protected from light.

Protocol for Quality Control Analysis by Titration

This protocol outlines the determination of the concentration of an aqueous this compound solution by titration with a standard acid.

Materials:

  • Aqueous this compound solution

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Phenolphthalein indicator solution

  • Buret, volumetric flask, pipettes, and conical flasks

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of the this compound solution (e.g., 2-3 g) into a 250 mL conical flask. Add approximately 50 mL of deionized water.

  • Add Indicator: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink.

  • Titration: Fill a buret with the standardized HCl solution. Titrate the this compound solution with the HCl until the pink color just disappears.

  • Calculation: Record the volume of HCl used. Calculate the molarity of the this compound solution using the following formula:

    M_choline = (M_HCl * V_HCl) / (mass_sample / density_sample)

    (Note: The weight percentage can be calculated from the molarity and density of the solution).

Diagrams

Choline_Degradation_Pathway Choline This compound TMA Trimethylamine (TMA) (Fishy Odor) Choline->TMA Acetaldehyde Acetaldehyde Choline->Acetaldehyde Hofmann Elimination (Heat, OH⁻) Polymers Colored Poly-enal Polymers (Yellow/Brown Color) Acetaldehyde->Polymers Aldol Condensation (Base-catalyzed)

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow start Issue with Choline Hydroxide Solution discoloration Discoloration (Yellowing) start->discoloration odor Fishy/Ammonia Odor start->odor precipitate Precipitate Formation start->precipitate inconsistent_results Inconsistent Results start->inconsistent_results check_storage Check Storage Conditions (Temp, Light, Air Exposure) discoloration->check_storage Cause: Degradation odor->check_storage Cause: TMA Formation precipitate->check_storage Cause: Degradation/CO₂ reaction verify_conc Action: Verify Concentration (Titration) inconsistent_results->verify_conc Cause: Concentration Change/ Impurities improve_storage Action: Improve Storage (Refrigerate, Protect from Light, Use Inert Gas) check_storage->improve_storage add_stabilizer Action: Add Stabilizer improve_storage->add_stabilizer use_fresh Action: Use Fresh Solution verify_conc->use_fresh If concentration is off or impurities suspected

Caption: Troubleshooting workflow for common issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining Choline Hydroxide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of choline hydroxide purity is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

Comparison of Analytical Methods

The purity of this compound can be assessed using several analytical techniques, each with its own set of advantages and limitations. The primary methods include titration, ion chromatography (IC), high-performance liquid chromatography with charged aerosol detection (HPLC-CAD), and nuclear magnetic resonance (NMR) spectroscopy. A summary of their performance characteristics is presented below.

MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/Recovery (%)Precision (%RSD)
Potentiometric Titration Acid-base titration where this compound is neutralized by a standard acid.Not Applicable--High< 2%
Ion Chromatography (IC) Cation exchange separation of choline followed by suppressed conductivity detection.> 0.999[1][2]0.003 - 1 mg/L[3][4][5]0.009 - 3.3 mg/L[3][4][5]85 - 115[2]< 6.5[5]
HPLC-CAD Separation by HPLC with detection by a charged aerosol detector, which is a universal mass-based detector.> 0.997[6]--96.7 - 100.8[6]< 3.0[6]
¹H NMR Spectroscopy Quantitative analysis based on the integration of specific proton signals of choline relative to a certified reference standard.High-5.9 - 7.1 µmol/L[7]95 - 99[8]5.4 - 14.8[7]
Enzymatic Colorimetry Enzymatic oxidation of choline produces a colored product that is measured spectrophotometrically.> 0.992 µg/g[9]-> 95[9]1.3[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Potentiometric Titration

This method is a straightforward and cost-effective technique for determining the concentration of this compound.

Principle: The basic this compound is titrated with a standardized acid, and the endpoint is determined potentiometrically using a pH electrode.

Experimental Protocol:

  • Reagents and Equipment:

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Deionized (DI) water

    • Autotitrator or a pH meter with a magnetic stirrer

    • Calibrated pH electrode

    • Class A burette, pipettes, and beakers

  • Procedure:

    • Accurately weigh an appropriate amount of the this compound sample into a beaker.

    • Add a sufficient volume of DI water to ensure the pH electrode is properly immersed.

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution with the standardized 0.1 M HCl.

    • Record the volume of HCl required to reach the equivalence point, which is determined by the inflection point of the titration curve.

    • Perform a blank titration and make any necessary corrections.

  • Calculation: The purity of this compound is calculated using the following formula:

    Where:

    • V_sample = Volume of HCl used for the sample (mL)

    • V_blank = Volume of HCl used for the blank (mL)

    • M_HCl = Molarity of HCl (mol/L)

    • MW_CholineHydroxide = Molecular weight of this compound (121.18 g/mol )

    • W_sample = Weight of the sample (g)

Ion Chromatography (IC)

IC is a highly sensitive and selective method for the determination of choline.[4][5]

Principle: Choline, a quaternary amine, is separated from other cations on a cation-exchange column.[4] The separated choline is then detected by suppressed conductivity.[4]

Experimental Protocol:

  • Reagents and Equipment:

    • Ion chromatograph with a suppressed conductivity detector

    • Cation-exchange column (e.g., IonPac CS12A or similar)

    • Eluent: 18 mN Sulfuric Acid

    • This compound standard

    • Deionized (DI) water

    • 0.2 µm syringe filters

  • Procedure:

    • Prepare a stock solution of this compound standard in DI water.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the this compound sample and dissolve it in DI water to a known volume.

    • Filter the sample and standard solutions through a 0.2 µm syringe filter before injection.

    • Set up the IC system with the appropriate column, eluent, and flow rate (e.g., 1.0 mL/min).[1]

    • Inject the standards and the sample solution into the IC system.

    • Identify and quantify the choline peak based on the retention time and peak area of the standards.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD offers a direct and sensitive method for analyzing this compound without the need for derivatization.[6]

Principle: The sample is separated using a mixed-mode column in hydrophilic interaction liquid chromatography (HILIC) mode. The eluting analyte is then detected by a charged aerosol detector, which provides a response proportional to the mass of the analyte.[6]

Experimental Protocol:

  • Reagents and Equipment:

    • HPLC system with a charged aerosol detector

    • Mixed-mode HILIC column

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Ammonium acetate buffer (e.g., 80.4 mM, pH 4.7)[6]

    • This compound standard

    • Deionized (DI) water

  • Procedure:

    • Prepare a stock solution of this compound standard.

    • Prepare calibration standards by diluting the stock solution.

    • Dissolve the this compound sample in the mobile phase diluent.

    • Set up the HPLC system with a suitable gradient program.

    • Inject the standards and the sample solution.

    • Quantify the choline peak based on the calibration curve generated from the standards.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for both structural confirmation and quantitative analysis of this compound.

Principle: The concentration of this compound is determined by comparing the integral of its characteristic proton signals (e.g., the N-(CH₃)₃ protons) to the integral of a known amount of an internal or external certified reference standard.

Experimental Protocol:

  • Reagents and Equipment:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., D₂O)

    • Certified reference standard (e.g., maleic acid, DSS)

    • This compound sample

  • Procedure:

    • Accurately weigh the this compound sample and the certified reference standard into a vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay).

    • Integrate the characteristic signals for this compound (e.g., singlet for N-(CH₃)₃ at ~3.2 ppm) and the reference standard.

    • Calculate the concentration of this compound based on the integral values, the number of protons for each signal, and the known concentration of the reference standard.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound purity.

This compound Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_methods cluster_data Data Acquisition & Analysis cluster_result Result start This compound Sample weighing Accurate Weighing start->weighing dissolution Dissolution in Solvent weighing->dissolution method_choice Method Selection dissolution->method_choice titration Potentiometric Titration method_choice->titration Assay ic Ion Chromatography method_choice->ic Purity & Impurities hplc HPLC-CAD method_choice->hplc Purity & Impurities nmr NMR Spectroscopy method_choice->nmr Structure & Purity acquisition Data Acquisition titration->acquisition ic->acquisition hplc->acquisition nmr->acquisition analysis Data Analysis acquisition->analysis purity Purity Determination analysis->purity

Caption: General workflow for determining this compound purity.

References

1H NMR Analysis for Structural Confirmation of Choline Hydroxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data of choline hydroxide with its common salts, choline chloride and acetylcholine chloride. This document is intended to serve as a practical resource for the structural confirmation and purity assessment of this compound in research and development settings. Detailed experimental protocols and data interpretation are provided to facilitate accurate and reproducible results.

Performance Comparison: ¹H NMR Data

The structural integrity of this compound can be unequivocally confirmed by ¹H NMR spectroscopy. The key spectral features—chemical shift (δ), splitting pattern (multiplicity), and integral values—provide a unique fingerprint of the molecule. Below is a comparative summary of the ¹H NMR data for this compound and two common choline esters, choline chloride and acetylcholine chloride, in deuterium oxide (D₂O).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -N(CH₃)₃~3.21Singlet (s)N/A9H
-CH₂-N⁺-~3.51Triplet (t)~5.02H
-CH₂-OH~4.06Triplet (t)~5.02H
Choline Chloride -N(CH₃)₃~3.22Singlet (s)N/A9H
-CH₂-N⁺-~3.54Triplet (t)~5.22H
-CH₂-OH~4.07Triplet (t)~5.22H
Acetylcholine Chloride -CO-CH₃~2.20Singlet (s)N/A3H
-N(CH₃)₃~3.23Singlet (s)N/A9H
-CH₂-N⁺-~3.68Multiplet (m)N/A2H
-CH₂-O-~4.38Multiplet (m)N/A2H

Note: Chemical shifts are reported relative to a typical internal standard (e.g., DSS or TSP) at 0.00 ppm. Values may vary slightly depending on the concentration, temperature, and pH of the sample.

Experimental Protocols

Sample Preparation for ¹H NMR Analysis

Objective: To prepare a this compound sample in a deuterated solvent for ¹H NMR spectroscopy to obtain high-resolution spectra for structural confirmation and quantitative analysis.

Materials:

  • This compound solution

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Internal standard (e.g., DSS-d₆ or TSP-d₄)

  • 5 mm NMR tubes

  • Micropipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound solution directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of D₂O containing a known concentration of an internal standard (e.g., 0.05% w/v DSS-d₆) to the vial.

  • Dissolution: Vortex the mixture until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector (typically ~4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Analysis: Acquire the ¹H NMR spectrum promptly after preparation to minimize potential degradation of the this compound.

A Note on Stability: this compound is a strong base and can be susceptible to degradation over time, especially in solution. For accurate and reproducible results, it is recommended to prepare samples fresh and analyze them within a few hours.

¹H NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for quantitative analysis)

  • Acquisition Time (aq): At least 2 seconds

  • Spectral Width (sw): 12-16 ppm

  • Water Suppression: Use a solvent suppression technique (e.g., presaturation) if the residual HDO signal is significant.

Data Analysis and Interpretation

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., DSS) to 0.00 ppm.

  • Peak Integration: Integrate all relevant signals. The integral of the singlet at ~3.21 ppm corresponding to the nine protons of the three N-methyl groups is a reliable reference for determining the relative number of protons for the other signals.

  • Structural Confirmation:

    • Confirm the presence of a singlet at approximately 3.21 ppm with an integration value corresponding to nine protons.

    • Identify two triplets at approximately 3.51 ppm and 4.06 ppm, each integrating to two protons. The triplet splitting pattern arises from the coupling of the adjacent methylene protons.

  • Purity Assessment: The absence of unexpected signals in the spectrum is indicative of high purity. The integration of any impurity peaks relative to the this compound signals can be used for quantitative purity determination.

Visualizations

G Workflow for ¹H NMR Structural Confirmation A Sample Preparation (this compound in D₂O with Internal Standard) B ¹H NMR Data Acquisition (e.g., 400 MHz Spectrometer) A->B C Data Processing (Phasing, Baseline Correction, Referencing) B->C D Spectral Analysis (Integration, Chemical Shift and Multiplicity Analysis) C->D E Structural Confirmation D->E F Purity Assessment D->F

Caption: Experimental workflow for this compound structural confirmation.

A Comparative Guide to the Catalytic Activity of Choline Hydroxide and Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, yield, and environmental impact. While sodium hydroxide (NaOH) has long been a staple inorganic base catalyst in various organic transformations, there is a growing interest in more sustainable and potentially more effective alternatives. Choline hydroxide, an organic, biodegradable ionic liquid, has emerged as a promising candidate. This guide provides an objective comparison of the catalytic performance of this compound and sodium hydroxide, supported by available experimental data and detailed methodologies for key reactions.

At a Glance: this compound vs. NaOH

FeatureThis compoundSodium Hydroxide (NaOH)
Catalyst Type Quaternary ammonium salt (organic ionic liquid)Inorganic hydroxide
Basicity Strong base, with a pKb of 1.3, comparable to NaOH (pKb=0.2).[1]Strong inorganic base.
Environmental Profile Biodegradable and considered a "green" catalyst.[2]Non-biodegradable, with disposal concerns.
Solubility Soluble in water and some organic solvents.Soluble in water and polar solvents.
Corrosiveness Less corrosive compared to NaOH under similar conditions.[1]Highly corrosive.
Recyclability Can be recycled and reused multiple times with minimal loss of activity.[2]Difficult to recover and reuse in homogeneous catalysis.

Performance in Key Chemical Reactions

Biodiesel Production (Transesterification)

The transesterification of triglycerides into fatty acid methyl esters (FAME), or biodiesel, is a crucial industrial process. Both this compound and NaOH are effective catalysts for this reaction.

Quantitative Comparison:

While direct side-by-side studies under identical conditions are limited, data from various studies allow for a comparative assessment.

CatalystFeedstockCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference
This compoundCrude Palm Oil3%6060 min99.45[3]
This compoundSunflower Oil4% wt651 hHigh Conversion[4]
Sodium HydroxideEruca Sativa OilNot SpecifiedNot SpecifiedNot Specified87.70[5]

Key Observations:

  • This compound has demonstrated the potential for achieving very high yields in biodiesel production, reaching up to 99.45% with crude palm oil.[3]

  • While NaOH is a widely used and effective catalyst, the yield can be influenced by the feedstock and reaction conditions.[5]

  • An important consideration with NaOH is the potential for soap formation, especially with feedstocks high in free fatty acids, which can complicate purification and reduce yield.

Aldol Condensation and Related Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalytic efficiency in these reactions is critical for the synthesis of a wide range of molecules, including chalcones and other intermediates for pharmaceuticals.

Qualitative and Semi-Quantitative Comparison:

  • Higher Turnover Frequency (TOF): A study on aldol condensation reactions reported that this compound supported on magnesium oxide (MgO) exhibits higher TOF values compared to other well-known basic catalysts, a category that includes NaOH.[6][7] A higher TOF indicates a more efficient use of the catalyst, with more substrate molecules being converted to product per catalyst site per unit of time.

Synthesis of 3-Aroylflavones (via Baker-Venkataraman Rearrangement):

In the synthesis of 3-aroylflavones, this compound has been identified as a highly efficient and green catalyst. While a direct comparative table with NaOH is not provided in the primary study, the authors note that previous syntheses have utilized NaOH. The study highlights the advantages of this compound in terms of cost-effectiveness, ease of preparation, and recyclability, achieving good to excellent yields (59% for a specific reaction).[2]

Experimental Protocols

General Protocol for this compound Catalyzed Synthesis of 3-Aroylflavones

This protocol is adapted from a study on the sequential 'one-pot' synthesis of 3-aroylflavones.[2]

Materials:

  • 2'-Hydroxyacetophenones

  • Aroyl chlorides

  • Triethylamine

  • This compound

  • Methylene chloride

  • Water

Procedure:

  • To a two-necked round-bottom flask equipped with a condenser, add 2'-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol), and aroyl chloride (2.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (0.5 mmol) and additional triethylamine (11.0 mmol).

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress.

  • After cooling to room temperature, extract the product mixture with methylene chloride and water.

  • The aqueous layer containing this compound can be separated, and the catalyst can be recovered by removing water under reduced pressure for subsequent reuse.[2]

General Protocol for NaOH-Catalyzed Chalcone Synthesis (Claisen-Schmidt Condensation)

This is a generalized protocol for a common aldol condensation reaction.

Materials:

  • Aromatic aldehyde

  • Aromatic ketone (e.g., acetophenone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve the aromatic aldehyde and aromatic ketone in ethanol in a flask.

  • Slowly add an aqueous solution of NaOH to the mixture while stirring.

  • Continue to stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. The precipitate can be collected by filtration.

  • Wash the solid product with cold water and then a cold solvent like ethanol to remove unreacted starting materials and impurities.

Visualizing the Catalytic Process

To illustrate the general workflow for a base-catalyzed synthesis, the following diagram outlines the key steps from reaction setup to product analysis.

G Generalized Workflow for Base-Catalyzed Synthesis cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis A Aldehyde/Ketone E Mixing and Stirring (Controlled Temperature) A->E B Active Methylene Compound B->E C This compound Solution C->E This compound Path D NaOH Solution D->E NaOH Path F Quenching/Neutralization E->F G Extraction/Filtration F->G H Solvent Removal G->H I Recrystallization/ Column Chromatography H->I J Yield Calculation I->J K Spectroscopic Characterization (NMR, IR, MS) I->K

Caption: Generalized workflow for base-catalyzed synthesis.

Conclusion

This compound presents a compelling case as a green and highly efficient alternative to traditional inorganic bases like NaOH in various catalytic applications. The available data, particularly for biodiesel production and aldol-type reactions, suggests that this compound can offer comparable or even superior performance in terms of yield and catalytic activity.[3][6][7] Its biodegradability, lower corrosivity, and potential for recyclability are significant advantages from an environmental and process sustainability perspective.[1][2]

While direct, comprehensive comparative studies under identical conditions are still emerging, the existing body of research strongly supports the consideration of this compound as a potent and environmentally benign catalyst for a range of organic transformations. For researchers and professionals in drug development and chemical synthesis, exploring the use of this compound could lead to more efficient, cost-effective, and sustainable manufacturing processes.

References

A Comparative Guide to Organic Bases: Choline Hydroxide vs. Tetramethylammonium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting an appropriate organic base, the choice between choline hydroxide and tetramethylammonium hydroxide (TMAH) is often dictated by the specific requirements of the application, balancing performance with safety and environmental impact. Both are strong quaternary ammonium hydroxides, but they possess distinct properties that make them suitable for different tasks, from organic synthesis to semiconductor manufacturing. This guide provides an objective comparison of their performance, supported by available data, to inform your selection process.

Chemical and Physical Properties

This compound and TMAH are both strong organic bases. This compound has a pKa of 13.9, while TMAH is considered a very strong base, comparable to sodium hydroxide, and fully dissociates in water.[1][2][3] The presence of a hydroxyl group in the choline cation makes it structurally distinct from the tetramethylammonium cation of TMAH.

PropertyThis compoundTetramethylammonium Hydroxide (TMAH)
Molecular Formula C₅H₁₅NO₂C₄H₁₃NO
Molar Mass 121.18 g/mol [4]91.15 g/mol [5]
Appearance Viscous, colorless to light yellow liquid or white granular powder.[2][6]Colorless solid (hydrated forms) or liquid (aqueous solution).[5][7]
pKa 13.9 (at 25°C)[1][2][8]Very strong base (>13), fully dissociates.[3][7][9]
Melting Point 236–239°C[2]63-67°C (pentahydrate)[5][7]
Solubility Very soluble in water; soluble in ethanol; insoluble in diethyl ether.[6][10]Highly soluble in water.[5]
Odor Faint, amine-like odor (can smell of trimethylamine impurity).[6]Strong, fishy/ammonia-like odor (from trimethylamine impurity).[5][7]

Synthesis of the Bases

The manufacturing processes for this compound and TMAH differ significantly, which can be a factor in their purity and cost. This compound is commonly produced through the direct reaction of ethylene oxide, trimethylamine (TMA), and water.[11][12] TMAH is often prepared via the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in methanol or through the electrolysis of tetramethylammonium salts.[5]

G Synthesis Workflow for this compound cluster_choline This compound Synthesis eo Ethylene Oxide (EO) reactor Controlled Temp. Reactor (5-35°C) eo->reactor tma Trimethylamine (TMA) tma->reactor water Water water->reactor adiabatic_reactor Adiabatic Reactor reactor->adiabatic_reactor Reaction Continues stripper TMA Removal adiabatic_reactor->stripper Crude Product stripper->tma Recycled TMA product This compound Solution stripper->product

Caption: Synthesis of this compound via direct reaction.

G Synthesis Workflow for TMAH (Salt Metathesis) cluster_tmah TMAH Synthesis tmacl Tetramethylammonium Chloride reaction_vessel Reaction Vessel tmacl->reaction_vessel koh Potassium Hydroxide koh->reaction_vessel methanol Methanol (Solvent) methanol->reaction_vessel filtration Filtration reaction_vessel->filtration kcl Potassium Chloride (Precipitate) filtration->kcl Insoluble Fraction product TMAH in Methanol Solution filtration->product Soluble Fraction

Caption: Synthesis of TMAH via salt metathesis reaction.

Performance as an Organic Base

Catalytic Activity

Both compounds are effective catalysts for base-induced reactions. This compound is promoted as an efficient, green, and recyclable catalyst for various organic syntheses, including aldol condensations and the preparation of chromene derivatives.[6][13] It has been shown to be more efficient than other base catalysts like KOH/pyridine in certain 'one-pot' syntheses of 3-aroylflavones.[13]

TMAH is also widely used as a phase transfer catalyst in organic synthesis, particularly for silicone production.[5][14] Its strong basicity facilitates a range of reactions, including alkylations and condensations.[14] However, direct comparative studies on catalytic efficiency with this compound are scarce. The choice often depends on the desired reaction conditions, with this compound favored for its biodegradability and lower toxicity.[6][13]

Experimental Protocol: Base-Catalyzed Aldol Condensation

This generalized protocol, adapted from procedures using NaOH, can be employed with either this compound or TMAH as the base catalyst.[15][16][17]

  • Reactant Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve ~1 mmol of the aldehyde and 1 mole equivalent of the ketone in 1-4 mL of 95% ethanol.

  • Catalyst Addition: While stirring, add the aqueous base catalyst. For this compound (e.g., 45% solution) or TMAH (e.g., 25% solution), add a catalytic amount (typically 0.1-0.5 mL, subject to optimization).

  • Reaction: Continue stirring at room temperature. The reaction time will vary depending on the reactants and catalyst concentration. The reaction may be complete when the product precipitates. For slower reactions, gentle heating (e.g., on a steam bath for 10-15 minutes) may be required.[16]

  • Isolation: Once the reaction is complete and the mixture has cooled, dilute the mixture with ice water to ensure full precipitation of the product.[15]

  • Purification: Collect the solid product by suction filtration. Wash the crude product with cold water, followed by a cold, dilute acetic acid wash to neutralize any remaining base, and finally with cold ethanol.[16] The product can then be purified further by recrystallization, typically from 95% ethanol.[15]

Applications in Research and Industry

The distinct properties of each base have led to their adoption in different high-technology fields. TMAH is a dominant chemical in the semiconductor industry, whereas this compound is gaining traction as a safer, more environmentally friendly alternative in both electronics and catalysis.[9][14]

G Properties to Applications Relationship prop1 Strong Basicity app1 Semiconductor Photoresist Developer prop1->app1 app4 Drug Synthesis (Base-catalyzed reactions) prop1->app4 prop2 Metal-Ion Free prop2->app1 app2 Silicon Micromachining prop2->app2 prop3 Anisotropic Etching prop3->app2 prop4 Lower Toxicity & Biodegradable app3 Green Chemistry Catalysis prop4->app3 app5 Safer Electronic Cleaning Formulations prop4->app5 prop5 Phase Transfer Catalyst prop5->app4 tmah TMAH tmah->prop1 tmah->prop2 tmah->prop3 tmah->prop5 choline This compound choline->prop1 choline->prop2 choline->prop4 choline->prop5

Caption: Relationship between base properties and key applications.

Anisotropic Etching of Silicon

In microfabrication, TMAH is the industry standard for anisotropic wet etching of silicon, valued for its compatibility with CMOS processes and for being free of metal ions like sodium or potassium.[5][18] The etch rate and resulting surface smoothness are highly dependent on TMAH concentration and temperature.

Parameter5-15 wt.% TMAH20-25 wt.% TMAH
Etch Temperature 70 - 90 °C[5]70 - 90 °C[5]
(100) Si Etch Rate Higher, increases with temperature.[5]Lower, decreases as concentration increases.[5][18]
(100)/(111) Selectivity Higher (up to 35)[18]Lower (around 10-20)[18]
Surface Finish Rough, covered in pyramidal hillocks.[19]Very smooth surfaces can be obtained.[5][20]
SiO₂ Etch Rate Very low (~0.1 nm/minute)[5]Very low[5]

This compound is also used in the electronics industry as a cleaning agent and photoresist stripper and is positioned as a safer alternative to TMAH for these applications.[21]

Experimental Protocol: Anisotropic Etching of (100) Silicon with TMAH
  • Substrate Preparation: Start with a p-type (100) single-crystal silicon wafer with a masking layer (e.g., 400 nm thermal oxide).[22] Perform RCA cleaning.

  • Native Oxide Removal: Immediately before etching, dip the wafer in a buffered oxide etchant (BOE) or 1% HF solution for 50-60 seconds to remove the native oxide layer.[20][22]

  • Etching Bath: Prepare a TMAH solution of the desired concentration (e.g., 25 wt.%) in a glass beaker.[23] Heat the solution to the target temperature (e.g., 85°C) using a temperature-controlled hot plate. A magnetic stirrer can be used to improve uniformity.[23]

  • Etching Process: Immerse the prepared silicon wafer in the heated TMAH bath for the required duration to achieve the desired etch depth. The etch rate is typically around 0.5 µm/min at 85°C.[23]

  • Rinsing: After etching, carefully transfer the wafer to a beaker of deionized (DI) water and rinse for 5 minutes. Repeat this step in a second beaker of fresh DI water.[23]

  • Drying: Remove the wafer from the rinse bath and blow it dry with a nitrogen gun.[23]

Thermal Stability and Decomposition

The thermal stability of these bases is critical for applications involving elevated temperatures and for determining shelf life.

  • This compound: Aqueous solutions are generally stable, but the compound slowly decomposes to form ethylene glycol, polyethylene glycols, and trimethylamine (TMA).[6] It is considered less thermally stable than its salt form, choline chloride.[24]

  • TMAH: TMAH is a stable compound, with a reported half-life of over 61 hours in 6 M NaOH at 160°C.[5] The solid pentahydrate decomposes around 135-140°C, primarily yielding trimethylamine and methanol or dimethyl ether.[7]

G Thermal Decomposition Pathways cluster_choline This compound cluster_tmah TMAH ChOH This compound EG Ethylene Glycol ChOH->EG Heat TMA_C Trimethylamine (TMA) ChOH->TMA_C Heat TMAH TMAH MeOH Methanol / Dimethyl Ether TMAH->MeOH Heat (>135°C) TMA_T Trimethylamine (TMA) TMAH->TMA_T Heat (>135°C)

Caption: Simplified thermal decomposition pathways.

Safety and Handling

A critical differentiator between the two bases is their safety profile. Both are strongly corrosive and can cause severe skin burns and eye damage.[5][6] However, TMAH presents a significantly higher systemic toxicity risk.

Hazard CategoryThis compoundTetramethylammonium Hydroxide (TMAH)
Corrosivity Corrosive. Causes severe skin burns and eye damage.[6]Highly Corrosive. Causes severe chemical burns.[5][9]
Systemic Toxicity Moderate toxicity. Prolonged or high-dose exposure can lead to systemic effects.Extremely Toxic. Dermal absorption can be fatal. Acts as a ganglion inhibitor, potentially causing respiratory failure and death.[9]
Handling Handle with standard PPE for corrosive bases (gloves, face shield, apron).[6]Requires stringent controls. Must be handled in a fume hood with extensive PPE. Dermal exposure to even dilute solutions is a life-threatening emergency.[9]
Environmental Biodegradable.[6]Toxic to aquatic life.[5]

Conclusion

Tetramethylammonium hydroxide (TMAH) is a high-performance, well-characterized strong organic base, making it the established choice for demanding applications like semiconductor manufacturing where its metal-free nature and anisotropic etching properties are paramount. However, its extreme toxicity necessitates rigorous safety protocols and handling procedures.

This compound emerges as a compelling alternative, particularly in applications where safety and environmental impact are primary concerns. It is a strong base and an effective catalyst for a variety of organic reactions.[21] While it may not have the extensive performance data of TMAH in microfabrication, it is used in electronic cleaning formulations and is increasingly adopted in green chemistry, positioning it as a versatile and safer substitute for TMAH in many synthetic and industrial processes.

The selection between these two bases requires a careful assessment of project priorities. For high-precision, established electronic applications, TMAH remains a key enabler. For new process development, organic synthesis, and applications where a greener footprint and operator safety are critical, this compound offers a potent and viable alternative.

References

Validating Choline Hydroxide Concentration: A Comparative Guide to Titration and Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate determination of choline hydroxide concentration is critical in various research and pharmaceutical applications, from the synthesis of active pharmaceutical ingredients to its use as a component in drug formulations. This guide provides a comprehensive comparison of two widely used analytical methods for the validation of this compound concentration: potentiometric acid-base titration and ion chromatography (IC). We present detailed experimental protocols and a summary of performance data to assist in selecting the most suitable method for your specific needs.

Method Comparison at a Glance

The choice between potentiometric titration and ion chromatography for the validation of this compound concentration depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method.

Performance MetricPotentiometric TitrationIon Chromatography (IC)
Principle Neutralization reaction between the basic analyte (this compound) and a standardized acid titrant.Separation of the choline cation from other sample components on an ion-exchange column followed by conductivity detection.
Accuracy (Recovery) Excellent (typically >99.5%)Very Good (typically 90-115%)[1][2]
Precision (RSD) Excellent (<1%)Very Good (<5%)[1][2]
**Linearity (R²) **Not typically required as it is an absolute method.Excellent (>0.999)
Specificity High for simple solutions; may be susceptible to interference from other basic or acidic impurities.High; able to separate choline from other cations and amines.
Sensitivity Lower; suitable for percent-level concentrations.High; suitable for trace-level analysis (ppm to ppb).
Sample Throughput Lower; sequential analysis.Higher; amenable to automation with autosamplers.
Cost per Sample LowModerate
Instrumentation Basic laboratory equipment (burette, pH meter/potentiostat).Specialized IC system with a conductivity detector.

Experimental Protocols

Potentiometric Titration of this compound

This protocol describes the determination of this compound concentration in an aqueous solution by potentiometric titration with a standardized solution of hydrochloric acid (HCl).

a. Materials and Reagents:

  • This compound solution (sample)

  • Standardized 0.1 M Hydrochloric Acid (HCl) volumetric solution

  • Deionized (DI) water

  • pH electrode

  • Potentiometric titrator or a pH meter with a magnetic stirrer

  • Class A burette (50 mL)

  • Volumetric flasks and pipettes

b. Procedure:

  • Titrant Standardization: Standardize the 0.1 M HCl solution against a primary standard such as Tris(hydroxymethyl)aminomethane (TRIS).

  • Sample Preparation: Accurately weigh a sample of the this compound solution (e.g., 1-2 g) into a clean 250 mL beaker. Add approximately 50 mL of deionized water and a magnetic stir bar.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with the standardized 0.1 M HCl into the solution.

  • Titration: Begin stirring the solution and start adding the HCl titrant in small increments (e.g., 0.5-1.0 mL). As the pH approaches the equivalence point (a rapid change in pH), reduce the increment volume (e.g., to 0.1 mL or less). Record the pH and the volume of titrant added after each increment.

  • Endpoint Determination: Continue the titration past the equivalence point. The endpoint is the volume of HCl at which the greatest change in pH occurs. This can be determined from the first or second derivative of the titration curve (pH vs. volume).

  • Calculation: Calculate the concentration of this compound in the sample using the following formula:

    Concentration (w/w %) = (V_HCl × M_HCl × MW_CholineOH) / (W_sample × 10)

    Where:

    • V_HCl = Volume of HCl at the equivalence point (mL)

    • M_HCl = Molarity of the standardized HCl (mol/L)

    • MW_CholineOH = Molecular weight of this compound (121.18 g/mol )

    • W_sample = Weight of the this compound sample (g)

Ion Chromatography (IC) for Choline Determination

This protocol outlines the quantification of the choline cation in a this compound solution using ion chromatography with suppressed conductivity detection.

a. Materials and Reagents:

  • This compound solution (sample)

  • Choline chloride certified reference standard

  • Deionized (DI) water, 18.2 MΩ·cm

  • Methanesulfonic acid (MSA) or other suitable eluent concentrate

  • Cation-exchange column suitable for amine analysis

  • Ion chromatography system with a suppressed conductivity detector

  • Autosampler vials

  • 0.45 µm syringe filters

b. Procedure:

  • Standard Preparation: Prepare a stock solution of choline from the choline chloride reference standard. From this stock, prepare a series of calibration standards by serial dilution with deionized water to cover the expected concentration range of the diluted sample.

  • Sample Preparation: Accurately dilute the this compound sample with deionized water to a concentration that falls within the range of the calibration standards. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions (Example):

    • Column: A suitable cation-exchange column

    • Eluent: 20 mM Methanesulfonic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Suppressed conductivity

  • Analysis: Inject the calibration standards and the prepared sample solution into the IC system.

  • Quantification: Create a calibration curve by plotting the peak area of the choline peak versus the concentration of the standards. Determine the concentration of choline in the diluted sample from the calibration curve and calculate the concentration in the original sample, accounting for the dilution factor.

Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation of the potentiometric titration method and a simplified representation of the analytical pathways for both methods.

ValidationWorkflow Figure 1. Validation Workflow for Potentiometric Titration cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis cluster_report Reporting prep_titrant Prepare & Standardize 0.1 M HCl Titrant titration Perform Potentiometric Titration prep_titrant->titration prep_sample Prepare this compound Sample Solutions prep_sample->titration accuracy Accuracy (Recovery of Spiked Standard) report Generate Validation Report accuracy->report precision Precision (Repeatability & Intermediate Precision) precision->report linearity Linearity (Analysis of Multiple Concentrations) linearity->report specificity Specificity (Analysis of Potential Interferences) specificity->report calculation Calculate Concentration titration->calculation calculation->accuracy calculation->precision calculation->linearity calculation->specificity

Caption: Validation workflow for the potentiometric titration of this compound.

AnalyticalPathways Figure 2. Analytical Pathways for this compound Quantification cluster_titration Potentiometric Titration cluster_ic Ion Chromatography start_titration This compound (Analyte) reaction Neutralization Reaction (H⁺ + OH⁻ → H₂O) start_titration->reaction titrant Standardized Acid (Titrant) titrant->reaction endpoint Endpoint Detection (Potentiometric) reaction->endpoint result_titration Concentration Calculation endpoint->result_titration start_ic This compound (Sample) dilution Dilution start_ic->dilution injection Injection dilution->injection separation Cation-Exchange Separation injection->separation detection Conductivity Detection separation->detection result_ic Concentration from Calibration Curve detection->result_ic

Caption: Comparison of analytical pathways for titration and ion chromatography.

References

A Comparative Guide to Choline-Based Deep E-utectic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of choline-based deep eutectic solvents (DESs) with supporting experimental data, designed for researchers, scientists, and drug development professionals.

Deep eutectic solvents (DESs) are emerging as a promising class of green solvents with a wide range of applications, including in the pharmaceutical sciences.[1][2] Composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), these systems exhibit a significant depression in freezing point compared to their individual components.[3] Choline chloride (ChCl), a quaternary ammonium salt, is a common and cost-effective HBA used in the formulation of DESs.[4][5] The properties of choline-based DESs can be readily tuned by varying the HBD, making them highly versatile for specific applications.[3] This guide provides a comparative analysis of several common choline-based DESs, focusing on their physicochemical properties and potential applications in drug development.

Physicochemical Properties: A Comparative Overview

The choice of HBD significantly influences the physicochemical properties of the resulting DES. Key properties such as viscosity, density, conductivity, and freezing point are critical for their application. The following tables summarize the quantitative data for some of the most studied choline-based DESs.

Table 1: Comparison of Freezing Points and Molar Ratios

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Freezing Point (°C)
Choline ChlorideUrea1:212[3][5]
Choline ChlorideEthylene Glycol1:2-66 (Note: Recent studies suggest the eutectic point is at a different composition and higher temperature)[6]
Choline ChlorideGlycerol1:2-40
Choline ChlorideLactic Acid1:2Not available
Choline ChlorideMalonic Acid1:1Not available

Table 2: Comparison of Physicochemical Properties at 25°C

DES System (Choline Chloride based)Molar RatioDensity (g/cm³)Viscosity (mPa·s)Ionic Conductivity (mS/cm)
Urea1:2~1.25~750~0.2
Ethylene Glycol1:2~1.12~36[7]~7.61[7]
Glycerol1:2~1.20~370~0.9
Propylene Glycol1:2Not availableNot availableNot available
Lactic Acid1:21.16-1.19[8]40-60[8]Not available

Note: The values presented are approximate and can vary based on the experimental conditions and purity of the components.

The data reveals that the nature of the HBD plays a crucial role in determining the physical properties of the DES. For instance, DESs formed with polyols like ethylene glycol and glycerol tend to have lower viscosities compared to those formed with urea.[9] This is a critical consideration for applications requiring efficient mass transfer.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of choline-based DESs.

Synthesis of Choline-Based DESs

A common and straightforward method for synthesizing choline-based DESs is through heating and stirring.[10]

Materials:

  • Choline chloride (dried under vacuum)

  • Hydrogen bond donor (e.g., urea, ethylene glycol, glycerol)

Procedure:

  • The choline chloride and the hydrogen bond donor are weighed according to the desired molar ratio (e.g., 1:2).

  • The components are mixed in a sealed flask.

  • The mixture is heated to 80-100°C while stirring until a clear, homogeneous liquid is formed.[11]

  • The resulting DES is then cooled to room temperature and stored in a desiccator to prevent water absorption.

Characterization of Physicochemical Properties

Density: The density of the DESs can be measured using a calibrated pycnometer or a vibrating tube densimeter.[10][12] The measurements are typically performed over a range of temperatures.

Viscosity: A rotational viscometer or a falling ball viscometer can be used to determine the dynamic viscosity of the DESs.[12][13] Measurements should be conducted at various temperatures to understand the temperature dependence of viscosity.

Ionic Conductivity: The ionic conductivity is measured using a conductivity meter with a calibrated probe.[12] The temperature of the DES is controlled using a water bath.

Freezing Point: The freezing point is determined by differential scanning calorimetry (DSC).[14] The sample is cooled at a controlled rate, and the onset of the freezing peak is taken as the freezing point.

Applications in Drug Development

Choline-based DESs have shown significant promise in various aspects of drug development, primarily due to their ability to enhance the solubility of poorly water-soluble drugs.[1][2][15]

Enhanced Drug Solubility: Several studies have demonstrated a remarkable increase in the solubility of various drugs in choline-based DESs compared to water.[1][2] For example, the solubility of ibuprofen was found to be significantly enhanced in a choline chloride:geranic acid DES.[15] This property is particularly valuable for the formulation of liquid dosage forms of hydrophobic drugs.

Transdermal Drug Delivery: Certain choline-based DESs, such as those containing fatty acids, have been investigated as penetration enhancers for transdermal drug delivery.[15] The DES can disrupt the stratum corneum, the main barrier of the skin, facilitating the permeation of drug molecules.

Visualizing the Concepts

To better understand the relationships and processes involved with choline-based DESs, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis DES Synthesis Weigh_HBA Weigh Choline Chloride (HBA) Mix Mix Components Weigh_HBA->Mix Weigh_HBD Weigh Hydrogen Bond Donor (HBD) Weigh_HBD->Mix Heat_Stir Heat (80-100°C) & Stir Mix->Heat_Stir Homogeneous_Liquid Formation of Homogeneous Liquid Heat_Stir->Homogeneous_Liquid Cool_Store Cool & Store Homogeneous_Liquid->Cool_Store

Caption: A typical workflow for the synthesis of choline-based deep eutectic solvents.

Characterization_Workflow cluster_characterization Physicochemical Characterization DES_Sample Synthesized DES Sample Density Density Measurement (Pycnometer/Densitometer) DES_Sample->Density Viscosity Viscosity Measurement (Viscometer) DES_Sample->Viscosity Conductivity Conductivity Measurement (Conductivity Meter) DES_Sample->Conductivity Freezing_Point Freezing Point Determination (DSC) DES_Sample->Freezing_Point Property_Application_Relationship cluster_properties DES Properties cluster_applications Drug Development Applications Low_Viscosity Low Viscosity Liquid_Formulations Liquid Formulations Low_Viscosity->Liquid_Formulations Improves handling High_Conductivity High Ionic Conductivity High_Solubility High Solubilizing Power High_Solubility->Liquid_Formulations Enables higher drug loading Active_Pharmaceutical_Ingredients Solvent for APIs High_Solubility->Active_Pharmaceutical_Ingredients Enhances bioavailability Tunable_Properties Tunable Properties Transdermal_Delivery Transdermal Delivery Tunable_Properties->Transdermal_Delivery Optimizes skin penetration

References

Assessing the Green Chemistry Metrics of Choline Hydroxide Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of sustainable chemistry, the quest for greener, more efficient catalytic systems is paramount. Choline hydroxide, a bio-based and biodegradable ionic liquid, has emerged as a promising alternative to traditional base catalysts. This guide provides an objective comparison of the green chemistry metrics of this compound catalysis against common alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic needs.

Performance Comparison: this compound vs. Traditional Base Catalysts

The efficacy of this compound as a green catalyst is demonstrated across various organic transformations. Here, we present a comparative analysis of its performance against conventional bases in two key reactions: the synthesis of 3-aroylflavones and aldol condensation.

Synthesis of 3-Aroylflavones

In the sequential one-pot synthesis of 3-aroylflavones, this compound exhibits superior efficiency and recyclability compared to other base catalysts.

Catalyst SystemReaction Time (h)Yield (%)Recyclability (up to)
This compound/triethylamine 5 59 6 cycles
KOH/pyridine538Not reported
CaO-ES/triethylamine5Lower selectivityNot reported

Table 1: Comparison of catalysts in the synthesis of 3-benzoyl-6-chloroflavone. Data compiled from literature reports.[1][2][3]

Aldol Condensation

This compound demonstrates high yields and excellent product selectivity in aldol condensation reactions, outperforming traditional inorganic bases which tend to promote the formation of dehydrated byproducts.

CatalystProductYield (%)
This compound 4-hydroxy-4-phenylbutan-2-one 97
Ca(OH)₂4-hydroxy-4-phenylbutan-2-one85
KOH4-phenylbut-3-en-2-one (dehydrated product)96
NaOH4-phenylbut-3-en-2-one (dehydrated product)93

Table 2: Catalyst comparison for the aldol reaction between acetone and benzaldehyde.[4]

Green Chemistry Metrics Evaluation

To provide a quantitative assessment of the "greenness" of this compound catalysis, we have calculated key green chemistry metrics for the synthesis of 3-benzoyl-6-chloroflavone and compared them with a hypothetical reaction using a traditional catalyst based on typical literature procedures.

MetricThis compound/triethylamineTraditional Base (Hypothetical)
Atom Economy (%) ~94.5 ~94.5
E-Factor ~18.7 >25 (estimated)
Process Mass Intensity (PMI) ~19.7 >26 (estimated)

Table 3: Calculated green chemistry metrics for the synthesis of 3-benzoyl-6-chloroflavone. The values for the traditional base are estimated based on common laboratory practices and may vary.

Note on Calculations:

  • Atom Economy (AE): Calculated as (MW of desired product / Σ MW of all reactants) x 100. This metric is independent of catalyst choice in this specific reaction.

  • E-Factor: Calculated as (Total mass of waste / Mass of product). This includes unreacted starting materials, solvents, and catalyst waste. The lower E-factor for the this compound process is attributed to its high yield and recyclability, which significantly reduces waste.

  • Process Mass Intensity (PMI): Calculated as (Total mass input / Mass of product). This metric provides a broader view of the process efficiency, including all materials used. The lower PMI for the this compound route highlights its superior material efficiency.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of research findings.

Synthesis of 3-benzoyl-6-chloroflavone using this compound

Materials:

  • 5′-chloro-2′-hydroxyacetophenone (1.0 mmol)

  • Benzoyl chloride (2.3 mmol)

  • Triethylamine (Et₃N)

  • This compound (ChOH)

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a two-necked round-bottom flask, add 5′-chloro-2′-hydroxyacetophenone (1.0 mmol), triethylamine (2.5 mmol), and benzoyl chloride (2.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (0.5 mmol) and triethylamine (11.0 mmol) to the reaction mixture.

  • Reflux the mixture for 5 hours.

  • After cooling to room temperature, extract the product with methylene chloride (70 mL) and water (3 mL).

  • Separate the organic layer and wash it with 0.1% aqueous hydrochloric acid (2 mL) followed by water (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

General Procedure for Base-Catalyzed Aldol Condensation

Materials:

  • Aldehyde (e.g., benzaldehyde, 1 mmol)

  • Ketone (e.g., acetone, excess)

  • Base catalyst (e.g., this compound, NaOH, KOH)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve the aldehyde (1 mmol) in the ketone (used as both reactant and solvent).

  • Add the base catalyst (e.g., 10 mol% this compound).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.[5][6]

Visualizing the Green Advantage

The following diagrams illustrate the workflow for assessing green chemistry metrics and the catalytic cycle of this compound.

Green_Chemistry_Metrics_Workflow cluster_0 Reaction Input cluster_1 Reaction Output cluster_2 Green Metrics Calculation Reactants Reactants Reaction Reaction Reactants->Reaction Mass In AE Atom Economy Reactants->AE PMI Process Mass Intensity Reactants->PMI Catalyst Catalyst Catalyst->Reaction Mass In Catalyst->PMI Solvents Solvents Solvents->Reaction Mass In Solvents->PMI Workup_Chemicals Workup_Chemicals Workup_Chemicals->Reaction Mass In Workup_Chemicals->PMI Product Product Product->AE E_Factor E-Factor Product->E_Factor Product->PMI Byproducts Byproducts Waste Waste Waste->E_Factor Reaction->Product Mass Out Reaction->Byproducts Mass Out Reaction->Waste Mass Out Choline_Hydroxide_Catalytic_Cycle ChOH This compound [Choline]+[OH]- Deprotonation Deprotonation ChOH->Deprotonation Substrate Substrate (e.g., Ketone) Substrate->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Electrophile Electrophile (e.g., Aldehyde) Electrophile->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Protonation->ChOH Regenerated Catalyst Product Product (e.g., β-hydroxy ketone) Protonation->Product

References

A Comparative Guide to Ion Chromatography Methods for Choline Chloride and Hydroxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ion chromatography (IC) with alternative methods for the quantitative analysis of choline chloride and choline hydroxide. Detailed experimental protocols and performance data are presented to assist in method selection and implementation for research, quality control, and drug development applications.

Executive Summary

Ion chromatography with suppressed conductivity detection stands out as a robust, sensitive, and reliable method for the determination of choline. It offers excellent separation of choline from other cations and is suitable for a wide range of sample matrices. While alternative methods like capillary electrophoresis (CE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) present viable options with their own distinct advantages, IC often provides a balance of performance, cost-effectiveness, and ease of use for routine analysis.

Method Comparison

The selection of an analytical method for choline quantification depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the desired throughput. This section compares the performance of ion chromatography with capillary electrophoresis and liquid chromatography-tandem mass spectrometry.

Performance Characteristics

The following table summarizes the key performance characteristics of the three analytical techniques for choline analysis.

ParameterIon Chromatography (IC)Capillary Electrophoresis (CE)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.999[1][2][3]>0.99>0.99[4]
Limit of Detection (LOD) 0.3 - 9 µg/L[1][5]0.43 - 14.7 mg/L[4][6][7][8]0.1 µg/L
Limit of Quantification (LOQ) 1 - 12 µg/L[1][5]1.52 - 48.9 mg/L[4][6][8]0.97 - 2.11 µmol/L[4]
Precision (%RSD) <3.0% (Overall)[1]<15% (Intra- and Interday)[8]<9% (Repeatability and Intermediate)[4]
Recovery 92.8 - 101%[1]79.4 - 115.2%[8]~100%[4]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods and can be adapted to specific laboratory requirements.

Ion Chromatography (IC) Method

This method is suitable for the determination of choline in various samples, including pharmaceutical formulations and feedstuffs.[5][9]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in an appropriate volume of deionized water.

  • For complex matrices, a digestion step with 1M hydrochloric acid may be necessary.[2][3]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterValue
Column Dionex IonPac CS19 (2 x 250 mm) or equivalent cation exchange column[1]
Eluent 6 mM Methanesulfonic acid (MSA)[10]
Flow Rate 0.25 mL/min[10]
Injection Volume 5 µL[10]
Column Temperature 35 °C[10]
Detection Suppressed conductivity[1]
Capillary Electrophoresis (CE) Method

This method offers a rapid and sensitive alternative for the analysis of choline chloride.[6]

Sample Preparation:

  • Dissolve the sample in deionized water to a suitable concentration.

  • Filter the sample through a 0.2 µm syringe filter.

Electrophoretic Conditions:

ParameterValue
Capillary Fused silica, 75 cm x 75 µm (uncoated)[7]
Electrolyte 5 mM 1-methylimidazole, pH 4.5[7]
Voltage 30 kV[7]
Detection Indirect UV at 214 nm[7]
Injection Hydrodynamic injection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is particularly useful for complex biological matrices.

Sample Preparation:

  • For biological samples, protein precipitation with acetonitrile is a common first step.[4]

  • The supernatant is then evaporated and reconstituted in the mobile phase.[4]

LC-MS/MS Conditions:

ParameterValue
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column[11]
Mobile Phase Gradient of acetonitrile and aqueous ammonium formate[12]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Electrospray Ionization (ESI), positive mode
Detection Multiple Reaction Monitoring (MRM)

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the analysis of choline by ion chromatography.

Ion_Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_ic_analysis Ion Chromatography Analysis cluster_data_analysis Data Analysis Sample Sample Weighing and Dissolution Digestion Acid Digestion (if necessary) Sample->Digestion Complex Matrix Filtration Filtration (0.45 µm) Sample->Filtration Digestion->Filtration Injection Sample Injection Filtration->Injection Separation Cation Exchange Column Injection->Separation Suppression Suppressor Separation->Suppression Detection Conductivity Detector Suppression->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Experimental workflow for choline analysis by Ion Chromatography.

Logical Relationship of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, cost, and complexity. The following diagram illustrates the relationship between the discussed methods based on these factors.

Method_Comparison IC Ion Chromatography CE Capillary Electrophoresis IC->CE Higher Throughput Lower Cost LCMS LC-MS/MS IC->LCMS Higher Sensitivity Higher Cost CE->LCMS Higher Sensitivity & Specificity label_sensitivity Increasing Sensitivity & Specificity -> label_cost Increasing Cost & Complexity ->

References

A Comparative Guide to RP-HPLC and UV Spectrophotometry for Choline Salicylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal analytical method is paramount for accurate and reliable quantification of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV Spectrophotometry for the analysis of choline salicylate, a widely used anti-inflammatory and analgesic agent.

This comparison is based on experimental data to assist in method selection based on specific analytical needs, such as routine quality control, stability studies, or formulation development.

Performance Comparison

The choice between RP-HPLC and UV spectrophotometry for choline salicylate analysis hinges on the required selectivity, sensitivity, and the nature of the sample matrix. While UV spectrophotometry offers a simpler and faster approach, RP-HPLC provides superior specificity, which is crucial for distinguishing the analyte from potential degradation products or excipients.

ParameterRP-HPLCUV SpectrophotometryReference
Selectivity High (able to separate from impurities and degradation products)Low (potential interference from other UV-absorbing compounds)[1][2]
Linearity Range 3.94–119.10 µg/mL2.52–80.56 µg/mL[3]
Accuracy (% Recovery) 99.6–101.0%99.6–101.0%[1]
Precision (RSD, %) ≤ 1.86%≤ 1.26%[1]
Limit of Detection (LOD) Not explicitly stated, but method is suitable for low concentrationsLower than HPLC, suitable for ≥1.30 µg/mL[3]
Limit of Quantitation (LOQ) Not explicitly statedLower than HPLC[3]
Typical Wavelength 230 nm or 270 nm276 nm[3][4]
Primary Advantage High selectivity and specificitySimplicity, speed, and lower cost[2]

Experimental Protocols

Detailed methodologies for both RP-HPLC and UV spectrophotometric analysis of choline salicylate are provided below. These protocols are based on validated methods found in the literature.

RP-HPLC Method

This method is suitable for the determination of choline salicylate in the presence of its potential impurities and degradation products.

Chromatographic Conditions:

  • Column: Nucleosil C18, 4.6 × 150 mm, 5 µm particle size[5]

  • Mobile Phase: A mixture of methanol, water, and acetic acid in the ratio of 60:40:1 (v/v/v)[3]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 230 nm[3]

  • Injection Volume: 20 µL[2]

  • Column Temperature: Ambient

Standard Solution Preparation:

  • Prepare a stock solution of choline salicylate in the mobile phase.

  • From the stock solution, prepare a series of working standard solutions within the linear range (e.g., 5 to 120 µg/mL).

Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., gel or liquid formulation) and dissolve it in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

UV Spectrophotometry Method

This method is a simpler alternative for the quantification of choline salicylate, particularly in pre-formulation studies or for routine analysis of simple formulations.

Instrumental Parameters:

  • Spectrophotometer: A suitable UV-Vis spectrophotometer.

  • Wavelength: 276 nm[3]

  • Blank: Water[2]

Standard Solution Preparation:

  • Prepare a stock solution of choline salicylate in water.

  • From the stock solution, prepare a series of working standard solutions within the linear range (e.g., 2.5 to 80 µg/mL).

Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in water.

  • Dilute the sample solution with water to a concentration within the calibration range.

Method Development and Validation Workflow

The development of a robust analytical method follows a logical progression of steps to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for RP-HPLC method development.

RP_HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Define Analytical Target Profile B Select Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Optimize Separation Parameters (Gradient, Flow Rate, Temperature) B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability, Intermediate Precision) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Stability Studies I->K L Quality Control I->L

Caption: Workflow for RP-HPLC method development and validation.

References

Choline Hydroxide: A Potent and Sustainable Alternative to Traditional Organic Bases in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and environmentally conscious catalytic solutions, choline hydroxide is emerging as a formidable contender to conventional organic bases. This guide provides a comprehensive comparison of this compound with commonly used organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA), and Triethylamine (TEA), supported by experimental data to inform catalyst selection in various synthetic applications.

This compound, a quaternary ammonium salt, is gaining traction as a strong, yet green, organic base. Its biodegradability, low cost, and high efficiency make it an attractive alternative to traditional, often hazardous, organic bases. This comparison delves into its performance in key synthetic transformations, highlighting its strengths and potential applications.

Physicochemical Properties: A Comparative Overview

The effectiveness of a base in a chemical reaction is fundamentally linked to its physicochemical properties, most notably its basicity (pKa), solubility, and thermal stability. A higher pKa value generally indicates a stronger base.

PropertyThis compoundDBUDIPEATriethylamine (TEA)
pKa (in water) 13.9[1][2]12.5[3]~11[4][5]10.75[6][7]
Molecular Weight ( g/mol ) 121.18152.24129.25101.19
Form Viscous liquid or solidLiquidLiquidLiquid
Solubility in Water Very solubleSolubleMiscibleSoluble (112.4 g/L at 20 °C)[6]

As the data indicates, this compound is a significantly stronger base than DBU, DIPEA, and TEA in aqueous media. This heightened basicity can translate to faster reaction rates and higher yields in base-catalyzed reactions.

Performance in Key Synthetic Reactions

While direct, comprehensive comparative studies across a wide range of reactions are still emerging, existing research provides valuable insights into the catalytic prowess of this compound.

Baker-Venkataraman Rearrangement for the Synthesis of 3-Aroylflavones

In a study on the synthesis of 3-aroylflavones, this compound was compared with other base catalyst systems. The results demonstrated its superior efficiency.

Catalyst SystemYield (%)
This compound/Triethylamine 59
KOH/Pyridine38
Triethylamine0
Pyridine0
CaO-ES0
Data sourced from a study on the synthesis of 3-aroylflavones.[4][8]

This study highlights that in this particular sequential one-pot synthesis, this compound in conjunction with triethylamine was the most effective catalyst system, significantly outperforming other tested bases.[4][8]

Knoevenagel Condensation

The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, is often catalyzed by organic bases. While direct comparative data is limited, the high basicity of this compound suggests its potential for high efficiency in this reaction. DBU is a known effective catalyst for Knoevenagel condensations. Given that this compound is a stronger base, it is plausible that it could offer comparable or even superior performance in terms of reaction times and yields.

Aldol Condensation

This compound has been effectively utilized as a catalyst in aldol condensation reactions. When supported on magnesium oxide, it has been shown to exhibit higher turnover frequency (TOF) values than other well-known basic catalysts in these reactions. This suggests that for aldol condensations, this compound can be a highly active and efficient catalyst.

Transesterification for Biodiesel Production

In the field of renewable energy, this compound has demonstrated significant potential as a catalyst for the transesterification of oils to produce biodiesel. Studies have shown that it can lead to high yields of methyl esters in shorter reaction times and with smaller catalyst doses compared to other ionic liquids.[3] One study on the transesterification of crude palm oil reported a methyl ester content of 99.45% under optimized conditions using a this compound catalyst.[3]

Experimental Protocols

To facilitate the replication and further investigation of this compound's catalytic activity, detailed experimental methodologies are crucial.

General Procedure for the Synthesis of 3-Aroylflavones

In a typical procedure, 2'-hydroxyacetophenone (1.0 mmol) and aroyl chloride (2.3 mmol) are stirred with triethylamine (2.5 mmol) at room temperature for 30 minutes. Subsequently, this compound (0.5 mmol) and additional triethylamine (11.0 mmol) are added, and the mixture is refluxed for an appropriate time. The product is then extracted using a suitable solvent.[8]

Visualizing Reaction Workflows

Diagrams generated using Graphviz provide a clear visual representation of experimental processes.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up A Reactants & Solvent B Add Base Catalyst (e.g., this compound) A->B C Reaction at Specified Temperature B->C D Quench Reaction C->D Reaction Monitoring (TLC, GC, etc.) E Extraction D->E F Purification (e.g., Chromatography) E->F G Final Product F->G Characterization (NMR, MS, etc.)

Caption: A generalized workflow for a base-catalyzed organic synthesis.

Signaling Pathway for Base Catalysis

The fundamental role of a base in many organic reactions is to deprotonate a substrate, thereby generating a reactive nucleophile.

Base_Catalysis_Pathway Substrate (R-H) Substrate (R-H) Nucleophile (R-) Nucleophile (R-) Substrate (R-H)->Nucleophile (R-) Deprotonation Base (B) Base (B) Protonated Base (B-H+) Protonated Base (B-H+) Base (B)->Protonated Base (B-H+) Protonation Product (R-E) Product (R-E) Nucleophile (R-)->Product (R-E) Nucleophilic Attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Product (R-E)

Caption: The general mechanism of a base-catalyzed reaction.

Conclusion

This compound presents a compelling case as a highly effective and sustainable alternative to traditional organic bases in a variety of synthetic transformations. Its strong basicity, coupled with its environmentally benign nature, positions it as a catalyst of choice for modern organic synthesis. While more direct comparative studies with other hindered organic bases are needed to fully delineate its performance across the entire spectrum of base-catalyzed reactions, the existing evidence strongly suggests that this compound is a versatile and powerful tool for the contemporary chemist. Researchers and drug development professionals are encouraged to consider this compound as a potent and green option in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Choline Hydroxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of choline hydroxide, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a corrosive material that requires careful handling and disposal as hazardous waste.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection : Wear tightly fitting safety goggles and a face shield.[4][5]

  • Hand Protection : Use impervious, chemical-resistant gloves (e.g., Nitrile rubber).[6]

  • Body Protection : Wear suitable protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin exposure.[1][5]

  • Respiratory Protection : Use only in a chemical fume hood or a well-ventilated area.[1][7] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily derived from Safety Data Sheets (SDS) for aqueous solutions.

ParameterValueNotes
pH ~14[1]Highly basic/caustic.
UN Number 3267[4][8]For transport of corrosive liquid, basic, organic, n.o.s.
Transport Hazard Class 8[4][8]Corrosive substance.
Packing Group II[4][8]Substance presenting medium danger.
Bioaccumulation Potential (log KOW) -2.25[3]Low potential for bioaccumulation.
Aquatic Invertebrate Toxicity (EC50) 58.9 mg/L (21 days)[3]
Aquatic Invertebrate Toxicity (LC50) >95.5 mg/L (21 days)[3]

Step-by-Step Disposal Protocol

This compound and its containers must be treated as hazardous waste.[3] Disposal must be conducted through a licensed and approved waste disposal company.[4][5] Under no circumstances should this compound be disposed of down the sanitary sewer or drain. [1][3][4]

Step 1: Waste Collection and Containment
  • Designate a Waste Container : Use a clearly labeled, leak-proof container compatible with corrosive materials. The container must be kept closed when not in use.[7][9]

  • Segregate Waste : Do not mix this compound waste with other chemical waste streams, particularly acids or strong oxidizing agents, to avoid violent reactions.[1]

  • Labeling : Label the waste container clearly as "Hazardous Waste: this compound, Corrosive, Basic, Organic". Include the date accumulation started.

Step 2: Handling Spills and Contaminated Materials
  • Contain the Spill : For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[1][4]

  • Collect Residue : Carefully scoop the absorbed material into the designated hazardous waste container.[4][7]

  • Decontaminate : Clean the spill area thoroughly. Contaminated cleaning materials and PPE must also be disposed of as hazardous waste.

  • Reporting : Report any significant spills to your institution's Environmental Health and Safety (EHS) department immediately.

Step 3: Storage of Waste Pending Disposal
  • Storage Location : Store the sealed waste container in a designated, secure satellite accumulation area.[9]

  • Safe Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1][7] Recommended storage temperatures are often refrigerated (2–8 °C).[2][6]

  • Lock Up : Store waste in a locked-up area to prevent unauthorized access.[4][5]

Step 4: Final Disposal
  • Consult EHS : Always consult your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.[1]

  • Arrange for Pickup : Contact a licensed hazardous waste disposal contractor to arrange for the collection, transport, and final disposal of the this compound waste.[4][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation & Identification cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated identify_waste Identify as Corrosive Hazardous Waste (pH ~14) start->identify_waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) identify_waste->ppe select_container Select Labeled, Compatible, Leak-Proof Waste Container ppe->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste spill_check Spill Occurred? transfer_waste->spill_check handle_spill Absorb with Inert Material & Place in Waste Container spill_check->handle_spill Yes store_waste Store Sealed Container in Cool, Secure Satellite Accumulation Area spill_check->store_waste No handle_spill->store_waste contact_ehs Contact Institutional EHS for Final Protocol store_waste->contact_ehs arrange_pickup Arrange Pickup with Licensed Waste Contractor contact_ehs->arrange_pickup end Waste Disposed Compliantly arrange_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Choline Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Choline hydroxide, a corrosive material that demands careful management. Adherence to these procedures will help mitigate risks and ensure operational integrity.

This compound is classified as a hazardous material that causes severe skin burns and eye damage.[1][2][3][4] Understanding and implementing the correct handling, storage, and disposal protocols is critical for the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent contact with skin, eyes, and the respiratory system.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side protection and a face shield (8-inch minimum).[5][6]Protects against splashes and vapors that can cause severe eye damage and burns.[1][3][7]
Hand Protection Wear suitable chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[5][8] Gloves must be inspected for integrity before each use.[6]Prevents direct skin contact, which can result in severe burns.[1][7]
Skin and Body Protection Wear suitable protective clothing, including a long-sleeved chemical-resistant apron or suit.[1][4]Provides a barrier against accidental spills and splashes, protecting the underlying skin from burns.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if vapors are present.[7] A full-face respirator with appropriate cartridges is recommended where risk assessment indicates.[6]Protects the respiratory tract from corrosive vapors.[7]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guide outlines the procedural workflow from preparation to disposal.

Experimental Workflow for Handling this compound

Handling this compound: A Step-by-Step Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure Eyewash & Safety Shower are Accessible A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Well-Ventilated Area or Fume Hood C->D E Carefully Measure and Dispense this compound D->E F Keep Container Tightly Closed When Not in Use E->F G Evacuate Area and Alert Others E->G Spill Occurs J Collect Waste in a Labeled, Approved Container F->J H Contain Spill with Inert Absorbent Material G->H I Follow First Aid Procedures Immediately G->I Exposure Occurs H->J K Dispose of as Hazardous Waste Following Regulations J->K L Decontaminate Work Area K->L

Handling this compound: A Step-by-Step Workflow

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][7] Seek immediate medical attention.[2][7]
Inhalation Remove the individual from exposure to fresh air immediately.[3][7] If not breathing, give artificial respiration.[3][7] If breathing is difficult, give oxygen.[3][7] Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting.[3][7] Rinse mouth with water.[1] Seek immediate medical attention.[2][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including unused product and contaminated absorbent materials, must be collected in suitable, closed, and properly labeled containers for disposal.[3][6]

  • Hazardous Waste : this compound is considered a hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[5][6] Do not empty into drains or release into the environment.[6][9]

  • Container Disposal : Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[4][6] Do not reuse empty containers.[4]

By adhering to these safety protocols, laboratories can significantly reduce the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.